METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Description
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Properties
IUPAC Name |
methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYFYTYZRWWHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695142 | |
| Record name | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236357-65-5 | |
| Record name | Methyl 1-(4-bromophenyl)cyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236357-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
CAS Number: 1236357-65-5
Introduction
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE is a halogenated aromatic compound featuring a distinctive cyclobutane ring. This structure makes it a valuable building block in medicinal chemistry and materials science. The presence of the bromophenyl group and the methyl ester functionality offers multiple reaction sites for further chemical modifications, allowing for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₂H₁₃BrO₂.[1] Its structure combines a polar methyl ester group with a nonpolar bromophenyl-substituted cyclobutane ring, resulting in good solubility in common organic solvents and limited solubility in water.[1] The bromine atom imparts increased molecular weight and density and influences the compound's electronic properties and reactivity.[1]
| Property | Value | Source |
| CAS Number | 1236357-65-5 | CymitQuimica[1] |
| Molecular Formula | C₁₂H₁₃BrO₂ | CymitQuimica[1] |
| Molecular Weight | 269.13 g/mol | CymitQuimica[1] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |
| Synonyms | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate, Cyclobutanecarboxylic acid, 1-(4-bromophenyl)-, methyl ester | CymitQuimica[1] |
Synthesis Protocol
Part 1: Synthesis of 1-(4-bromophenyl)cyclobutanecarboxylic acid
This precursor can be synthesized via a nucleophilic substitution reaction followed by hydrolysis. A plausible method is the reaction of 4-bromophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the resulting nitrile.
Step-by-step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride (NaH) to anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Cool the suspension to 0 °C and slowly add a solution of 4-bromophenylacetonitrile in anhydrous THF. Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Cyclization: Add 1,3-dibromopropane to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After completion of the cyclization, cool the reaction mixture and carefully quench with water. Add a strong base, such as potassium hydroxide, and heat to reflux to hydrolyze the nitrile to a carboxylic acid.[2]
-
Workup and Purification: Cool the mixture, acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system like petroleum ether to yield pure 1-(4-bromophenyl)cyclobutanecarboxylic acid.[2]
Part 2: Esterification to this compound
The final product is obtained through a Fischer esterification of the carboxylic acid precursor.
Step-by-step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Proposed two-part synthesis workflow for this compound.
Spectroscopic Characterization
While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the bromophenyl group, the methylene protons of the cyclobutane ring, and the methyl protons of the ester group. The aromatic protons would likely appear as two doublets in the range of δ 7.0-7.6 ppm. The cyclobutane protons would exhibit complex multiplets, and the methyl ester protons would be a sharp singlet around δ 3.7 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon of the cyclobutane ring attached to the phenyl group, the methylene carbons of the cyclobutane ring, the carbons of the bromophenyl ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group. It would also show C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.
Reactivity and Potential Applications
This compound is a versatile intermediate in organic synthesis. The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups such as amides or alcohols. The bromine atom on the phenyl ring is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.
This reactivity makes the compound a valuable building block for the synthesis of novel organic molecules with potential applications in:
-
Drug Discovery: The cyclobutane motif is of increasing interest in medicinal chemistry as it can act as a bioisostere for other cyclic and acyclic structures, potentially improving metabolic stability and pharmacokinetic properties. The bromophenyl group can be a key pharmacophore or a handle for further derivatization to explore structure-activity relationships.
-
Agrochemicals: The structural features of this compound are also relevant to the design of new pesticides and herbicides.[1]
-
Materials Science: Aryl-substituted cyclobutane derivatives can be used as monomers or building blocks for the synthesis of novel polymers and liquid crystals with unique optical and electronic properties.
Caption: Reactivity and potential application pathways for this compound.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its unique structure, combining a cyclobutane ring with a functionalized aromatic system, provides a platform for the synthesis of a wide array of novel compounds. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis and reactivity can be reliably predicted from established chemical principles. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
Introduction
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE is a substituted cyclobutane derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the cyclobutane scaffold offers a unique structural motif to explore chemical space, often leading to compounds with improved pharmacological properties compared to their more flexible or planar counterparts. The presence of the bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| CAS Number | 1236357-65-5 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
| Predicted LogP | 3.2 | Inferred from similar compounds |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available starting materials. A plausible and efficient synthetic route involves the formation of the key intermediate, 1-(4-bromophenyl)cyclobutanecarboxylic acid, followed by esterification.
Part 1: Synthesis of 1-(4-bromophenyl)cyclobutanecarbonitrile
The initial step involves the nucleophilic substitution of 1,3-dibromopropane with (4-bromophenyl)acetonitrile. This reaction constructs the cyclobutane ring.
References
An In-depth Technical Guide to METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE: Synthesis, Structural Elucidation, and Analysis
This technical guide provides a comprehensive overview of methyl 1-(4-bromophenyl)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis and structural characterization. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the 1-Arylcyclobutanecarboxylate Moiety
The 1-arylcyclobutanecarboxylate scaffold is a privileged motif in modern drug discovery. The rigid, three-dimensional nature of the cyclobutane ring allows for precise spatial orientation of substituents, enabling fine-tuning of interactions with biological targets. The 4-bromophenyl group, in particular, serves a dual purpose: it acts as a versatile synthetic handle for further functionalization via cross-coupling reactions and can enhance biological activity through halogen bonding or by occupying hydrophobic pockets in target proteins.[1][2]
This guide will focus on the synthesis and detailed structural analysis of this compound, providing a robust foundation for its application in research and development.
Synthesis of this compound
The synthesis of the target ester is most efficiently achieved through a two-step process: first, the construction of the 1-(4-bromophenyl)cyclobutanecarboxylic acid precursor, followed by a classic Fischer esterification. This approach ensures high yields and straightforward purification.
Synthesis of the Carboxylic Acid Precursor
The key precursor, 1-(4-bromophenyl)cyclobutanecarboxylic acid, can be synthesized from commercially available starting materials. A reliable method involves the alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the resulting nitrile.[3][4][5][6][7]
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) and anhydrous dimethylformamide (DMF).
-
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve 4-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension via the dropping funnel. Stir the resulting mixture at room temperature for 1 hour.
-
Cyclization: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to 80 °C and stir for 12 hours.
-
Work-up and Extraction: Cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)cyclobutanecarbonitrile.
-
Hydrolysis: To the crude nitrile, add a mixture of concentrated sulfuric acid and water (1:1 v/v). Heat the mixture to reflux (approximately 120 °C) for 6 hours.
-
Isolation of the Acid: Cool the reaction mixture and pour it onto ice. The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 1-(4-bromophenyl)cyclobutanecarboxylic acid.
Fischer Esterification to the Methyl Ester
The final step is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification, a well-established and reliable method.[8][9][10]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 equivalent) in an excess of methanol (at least 10-20 equivalents).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl ester. Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Structural Elucidation and Spectroscopic Analysis
The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | d | 2H | Ar-H (ortho to Br) |
| ~ 7.25 | d | 2H | Ar-H (meta to Br) |
| 3.65 | s | 3H | -OCH ₃ |
| ~ 2.80 - 2.70 | m | 2H | Cyclobutane-H |
| ~ 2.45 - 2.35 | m | 2H | Cyclobutane-H |
| ~ 2.00 - 1.90 | m | 2H | Cyclobutane-H |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C =O (ester) |
| ~ 142 | Ar-C (quaternary, attached to cyclobutane) |
| ~ 132 | Ar-C H |
| ~ 129 | Ar-C H |
| ~ 121 | Ar-C -Br |
| ~ 52 | -OC H₃ |
| ~ 48 | C (Ar)(CO₂Me) (quaternary cyclobutane) |
| ~ 32 | Cyclobutane-C H₂ |
| ~ 16 | Cyclobutane-C H₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000-2850 | Medium | C-H stretching (aliphatic) |
| ~ 1730 | Strong | C=O stretching (ester) |
| ~ 1600, 1480 | Medium-Strong | C=C stretching (aromatic) |
| ~ 1250-1100 | Strong | C-O stretching (ester) |
| ~ 1070 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Data
| m/z | Interpretation |
| 268/270 | Molecular ion peak ([M]⁺), showing the characteristic isotopic pattern for one bromine atom. |
| 209/211 | Loss of the methoxycarbonyl radical (-•CO₂CH₃) |
| 183/185 | Loss of the cyclobutane ring |
| 155/157 | Bromophenyl cation |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide has outlined a reliable and reproducible synthetic route to this compound and provided a detailed analysis of its expected spectroscopic data for structural confirmation. The methodologies and data presented herein are intended to empower researchers to confidently synthesize and utilize this valuable chemical building block in their research and development endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 4-Bromophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. modychem.co [modychem.co]
- 5. 4-Bromophenylacetonitrile 98 16532-79-9 [sigmaaldrich.com]
- 6. 485828-58-8|1-(4-Bromophenyl)cyclobutanecarbonitrile|BLD Pharm [bldpharm.com]
- 7. 1-(4-Bromophenyl)cyclobutanecarbonitrile Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of Methyl 1-(4-bromophenyl)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a deep dive into the chemical principles and practical considerations that underpin this synthesis.
Strategic Overview: A Two-Step Approach
The synthesis of the target molecule, this compound, is most effectively achieved through a two-step synthetic sequence. This strategy is predicated on the initial formation of a key intermediate, 1-(4-bromophenyl)cyclobutanecarboxylic acid, followed by its esterification. This approach allows for the purification of the intermediate carboxylic acid, ensuring a high-purity final product.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
This guide will now delve into the detailed experimental protocols for each of these critical steps.
Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanecarboxylic Acid
The cornerstone of this synthesis is the construction of the cyclobutane ring. This is accomplished through a phase-transfer catalyzed (PTC) alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid.
Phase-Transfer Catalyzed Cycloalkylation
Phase-transfer catalysis is a powerful technique for reacting reagents in immiscible phases.[1] In this step, the deprotonated 4-bromophenylacetonitrile (the organic phase) reacts with 1,3-dibromopropane (also in the organic phase) in the presence of a phase-transfer catalyst, which facilitates the transport of the hydroxide base from the aqueous phase to the organic phase.
Caption: Mechanism of the phase-transfer catalyzed cycloalkylation.
Experimental Protocol:
| Reagent | CAS No. | MW | Amount | Molar Eq. |
| 4-Bromophenylacetonitrile | 16532-79-9 | 196.04 | 19.6 g | 1.0 |
| 1,3-Dibromopropane | 109-64-8 | 201.89 | 22.2 g (11.0 mL) | 1.1 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 40.0 g | 10.0 |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 3.22 g | 0.1 |
| Toluene | 108-88-3 | 92.14 | 200 mL | - |
| Water | 7732-18-5 | 18.02 | 200 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-bromophenylacetonitrile, 1,3-dibromopropane, tetrabutylammonium bromide, and toluene.
-
In a separate beaker, prepare a 50% (w/v) solution of sodium hydroxide in water. Caution: This is a highly exothermic process. Add the sodium hydroxide pellets to the water slowly with cooling in an ice bath.
-
With vigorous stirring, add the sodium hydroxide solution to the reaction flask.
-
Heat the mixture to 70-80 °C and maintain this temperature with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)cyclobutanenitrile. This intermediate is often used in the next step without further purification.
Hydrolysis of the Nitrile
The nitrile intermediate is hydrolyzed to the carboxylic acid under acidic conditions.[2][3]
Experimental Protocol:
| Reagent | CAS No. | MW | Amount |
| Crude 1-(4-bromophenyl)cyclobutanenitrile | - | 236.11 | ~23.6 g |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 100 mL |
| Water | 7732-18-5 | 18.02 | 100 mL |
Procedure:
-
To the crude 1-(4-bromophenyl)cyclobutanenitrile in a 500 mL round-bottom flask, add a mixture of concentrated sulfuric acid and water (1:1 v/v). Caution: Add the acid to the water slowly with cooling.
-
Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. The reaction mixture will become homogeneous.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (500 g) with stirring.
-
The white precipitate of 1-(4-bromophenyl)cyclobutanecarboxylic acid will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 1-(4-bromophenyl)cyclobutanecarboxylic acid.
-
Dry the purified product in a vacuum oven.
Step 2: Fischer Esterification to this compound
The final step is the conversion of the carboxylic acid to its methyl ester via a Fischer esterification.[4][5][6][7] This is an acid-catalyzed equilibrium reaction, and the equilibrium is driven towards the product by using a large excess of methanol.
Caption: Workflow for the Fischer esterification step.
Experimental Protocol:
| Reagent | CAS No. | MW | Amount | Molar Eq. |
| 1-(4-Bromophenyl)cyclobutanecarboxylic acid | 255.11 | 25.5 g | 1.0 | |
| Methanol | 67-56-1 | 32.04 | 250 mL | Excess |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 2.5 mL | Catalytic |
Procedure:
-
To a 500 mL round-bottom flask, add 1-(4-bromophenyl)cyclobutanecarboxylic acid and methanol.
-
Slowly add concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the ester).
-
GC-MS: To determine the purity and confirm the molecular weight.
-
Melting Point: For solid intermediates and final products.
Safety and Handling
It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Bromophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[1][8][9][10] Causes skin and eye irritation.[8]
-
1,3-Dibromopropane: Flammable liquid and vapor.[11][12][13][14] Causes eye, skin, and respiratory tract irritation.[11][12][13][14]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[15][16]
-
Tetrabutylammonium Bromide: May cause eye, skin, and respiratory tract irritation.
-
Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Methyl Iodide (if used as an alternative methylating agent): Toxic if swallowed, in contact with skin, or if inhaled.[17][18][19][20] Suspected of causing cancer.[17][20][21]
Potential Side Reactions and Optimization
-
Dialkylation: In the first step, dialkylation of 4-bromophenylacetonitrile can occur. Using a slight excess of 1,3-dibromopropane and controlling the reaction temperature can minimize this.
-
Incomplete Hydrolysis: Ensure sufficient reaction time and temperature during the hydrolysis step to drive the reaction to completion.
-
Esterification Equilibrium: To maximize the yield of the ester, ensure the removal of water or use a large excess of methanol as described in the protocol.
References
- 1. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. athabascau.ca [athabascau.ca]
- 7. orgosolver.com [orgosolver.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Bromophenylacetonitrile 98 16532-79-9 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. 1,3-Dibromopropane - Safety Data Sheet [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. samratpharmachem.com [samratpharmachem.com]
- 19. calibrechem.com [calibrechem.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. epa.gov [epa.gov]
Spectroscopic Characterization of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 1-(4-bromophenyl)cyclobutanecarboxylate, a compound of interest in synthetic chemistry and drug discovery. The structural elucidation of this molecule is paramount for ensuring its purity, confirming its identity, and understanding its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic signatures.
Introduction: The Structural Significance
This compound (CAS No. 1236357-65-5) is a substituted cyclobutane derivative.[1] The presence of a chiral center at the C1 position of the cyclobutane ring, the aromatic 4-bromophenyl group, and the methyl ester functionality all contribute to a unique spectroscopic fingerprint. Accurate interpretation of this data is crucial for researchers working with this and related molecular scaffolds. This guide will detail the expected spectral data and provide the logic behind the interpretation, grounded in established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, cyclobutane, and methyl ester protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.30 | Doublet | 2H | Ar-H (meta to Br) |
| ~3.65 | Singlet | 3H | -OCH₃ |
| ~2.80 - 2.60 | Multiplet | 2H | Cyclobutane-H (α to Ar) |
| ~2.40 - 2.20 | Multiplet | 2H | Cyclobutane-H (α to COOR) |
| ~2.00 - 1.80 | Multiplet | 2H | Cyclobutane-H (β) |
Causality of Signal Assignment:
-
Aromatic Protons: The 4-bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and appear at a lower field (~7.50 ppm) compared to the protons meta to the bromine (~7.30 ppm). This is consistent with data for similar compounds like methyl 4-bromobenzoate.[2]
-
Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are chemically equivalent and will appear as a sharp singlet, typically around 3.6-3.8 ppm, due to the deshielding effect of the adjacent oxygen atom.
-
Cyclobutane Protons: The cyclobutane ring protons will present as complex multiplets due to restricted bond rotation and complex spin-spin coupling. The protons on the carbons alpha to the aromatic ring and the ester group will be more deshielded than the beta protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Ester) |
| ~142 | Ar-C (quaternary, attached to cyclobutane) |
| ~132 | Ar-CH (meta to Br) |
| ~130 | Ar-CH (ortho to Br) |
| ~122 | Ar-C (quaternary, attached to Br) |
| ~52 | -OCH₃ |
| ~48 | C (quaternary, cyclobutane) |
| ~35 | CH₂ (cyclobutane) |
| ~18 | CH₂ (cyclobutane) |
Causality of Signal Assignment:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 175 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the region of 120-145 ppm. The carbon attached to the bromine will be shielded relative to the others, while the quaternary carbon attached to the cyclobutane ring will also be identifiable. The chemical shifts are analogous to those observed for methyl 4-bromobenzoate.[3]
-
Methyl Ester Carbon: The carbon of the methyl group will be found at approximately 52 ppm.
-
Cyclobutane Carbons: The quaternary carbon of the cyclobutane ring will be deshielded compared to the methylene carbons. The CH₂ groups of the cyclobutane ring will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure. For this compound (Molecular Formula: C₁₂H₁₃BrO₂), the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in characteristic isotopic patterns for the molecular ion and bromine-containing fragments.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z = 268 and 270, corresponding to [C₁₂H₁₃⁷⁹BrO₂]⁺ and [C₁₂H₁₃⁸¹BrO₂]⁺.
-
Key Fragments:
-
[M - OCH₃]⁺: Loss of the methoxy group (m/z = 237/239).
-
[M - COOCH₃]⁺: Loss of the carbomethoxy group (m/z = 209/211).
-
[C₇H₄Br]⁺: Bromotropylium ion (m/z = 155/157).
-
[C₆H₄Br]⁺: Bromophenyl cation (m/z = 155/157).
-
[C₄H₇]⁺: Cyclobutyl cation (m/z = 55).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3000-2850 | C-H stretch | Aliphatic (Cyclobutane, -OCH₃) |
| ~1730 | C=O stretch | Ester |
| ~1600, ~1485 | C=C stretch | Aromatic Ring |
| ~1250, ~1100 | C-O stretch | Ester |
| ~820 | C-H bend | para-substituted Aromatic |
| ~550 | C-Br stretch | Aryl Bromide |
Causality of Band Assignment:
-
C=O Stretch: The most intense and characteristic peak will be the ester carbonyl stretch, appearing around 1730 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretches from the cyclobutane and methyl groups will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The aromatic ring will show characteristic absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretches: The C-O single bond stretches of the ester group will be visible in the fingerprint region, typically as two bands.
-
Aromatic C-H Bend: The out-of-plane C-H bending vibration for a para-substituted aromatic ring is a strong indicator and is expected around 820 cm⁻¹.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization - EI) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions using an electron multiplier or similar detector.
-
Data Acquisition: Record the abundance of each ion at its respective m/z value to generate the mass spectrum.
Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber.
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The expected spectral data, as detailed in this guide, serve as a valuable reference for researchers to confirm the synthesis and purity of this compound, enabling its confident use in further scientific endeavors.
References
An In-depth Technical Guide to the NMR Analysis of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed ¹H and ¹³C NMR spectral interpretation. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, grounded in the principles of organic spectroscopy.
Introduction: The Structural Significance of an Aryl-Substituted Cyclobutane
This compound is a molecule of interest in synthetic and medicinal chemistry. Its structure, featuring a cyclobutane ring directly attached to a brominated aromatic system and a methyl ester, presents a unique set of spectroscopic characteristics. The rigid, four-membered ring and the electron-withdrawing and anisotropic effects of the 4-bromophenyl group create a distinct magnetic environment for each nucleus, which can be precisely mapped using NMR spectroscopy. Understanding these spectral features is paramount for confirming the molecule's identity, assessing its purity, and predicting its chemical behavior.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects, ring strain, and magnetic anisotropy, and are supported by data from structurally analogous compounds.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 7.45 | Doublet (d) | 2H | H-2', H-6' (Aromatic) | Protons ortho to the bromine atom are deshielded. The para-substitution pattern results in a characteristic doublet. |
| ~ 7.35 | Doublet (d) | 2H | H-3', H-5' (Aromatic) | Protons meta to the bromine atom and ortho to the cyclobutyl group. They appear as a doublet due to coupling with H-2' and H-6'. |
| ~ 3.65 | Singlet (s) | 3H | -OCH₃ (Methyl Ester) | The methyl protons of the ester group are in a relatively shielded environment and appear as a sharp singlet. |
| ~ 2.60 - 2.75 | Multiplet (m) | 2H | H-2α, H-4α (Cyclobutane) | These protons are on the same face of the cyclobutane ring as the aromatic group and are deshielded by its anisotropic effect. |
| ~ 2.10 - 2.25 | Multiplet (m) | 2H | H-2β, H-4β (Cyclobutane) | These protons are on the opposite face of the cyclobutane ring from the aromatic group and are relatively more shielded. |
| ~ 1.90 - 2.05 | Multiplet (m) | 2H | H-3 (Cyclobutane) | The protons at the 3-position of the cyclobutane ring are furthest from the deshielding substituents and appear at a chemical shift closer to that of unsubstituted cyclobutane (around 1.96 ppm).[1][2] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~ 175.0 | C=O (Ester Carbonyl) | The carbonyl carbon of the ester group is highly deshielded. |
| ~ 142.0 | C-1' (Aromatic) | The ipso-carbon attached to the cyclobutyl group. |
| ~ 131.5 | C-3', C-5' (Aromatic) | Aromatic carbons ortho to the carbon bearing the cyclobutyl group. |
| ~ 129.0 | C-2', C-6' (Aromatic) | Aromatic carbons meta to the carbon bearing the cyclobutyl group and ortho to the bromine. |
| ~ 121.0 | C-4' (Aromatic) | The carbon atom directly bonded to the bromine atom is shielded by the halogen. |
| ~ 52.5 | -OCH₃ (Methyl Ester) | The carbon of the methyl group of the ester. |
| ~ 48.0 | C-1 (Quaternary Cyclobutane) | The quaternary carbon of the cyclobutane ring, deshielded by the attached aromatic ring and ester group. |
| ~ 35.0 | C-2, C-4 (Cyclobutane) | The methylene carbons adjacent to the quaternary center. |
| ~ 18.0 | C-3 (Cyclobutane) | The methylene carbon at the 3-position of the cyclobutane ring. |
Experimental Protocols
To obtain high-quality NMR spectra for this compound, the following experimental procedures are recommended.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.
NMR Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the multiplets of the cyclobutane protons.
-
¹H NMR Parameters :
-
Pulse Sequence : A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
2D NMR Experiments : To unambiguously assign the proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks, particularly within the cyclobutane and aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the structural elucidation of this compound using NMR.
Key Structural Features and their NMR Signatures
The molecular structure of this compound gives rise to several key features in its NMR spectra.
Caption: Correlation of molecular fragments with their expected NMR spectral signatures.
Conclusion
The comprehensive NMR analysis of this compound, even through predictive means, provides a robust framework for its structural characterization. The distinct chemical environments of the aromatic, cyclobutane, and methyl ester moieties give rise to a unique and interpretable set of NMR signals. By employing a combination of 1D and 2D NMR techniques, researchers can confidently verify the synthesis of this compound and assess its purity. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of novel organic molecules, underscoring the power of NMR spectroscopy in modern chemical research.
References
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural characterization of novel chemical entities is paramount. This compound is a compound of interest, often serving as a structural motif or intermediate in the synthesis of pharmacologically active molecules. Its unique assembly, featuring a halogenated aromatic ring, a strained cyclobutane moiety, and a methyl ester, presents a distinct challenge and opportunity for mass spectrometric analysis. This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, offering researchers and drug development professionals a framework for its identification and structural elucidation. We will delve into the rationale behind selecting specific ionization techniques, predict fragmentation pathways based on first principles, and provide actionable, field-tested protocols for analysis.
Molecular Structure and Isotopic Considerations
A foundational understanding of the molecule's composition is critical before any mass spectrometric analysis. The structure of this compound contains several key features that will dictate its fragmentation behavior.
-
Molecular Formula: C₁₂H₁₃BrO₂
-
Monoisotopic Mass: 268.01 Da (for ⁷⁹Br) and 270.01 Da (for ⁸¹Br)
-
Average Molecular Weight: 269.14 g/mol
A crucial characteristic of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive isotopic signature for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z). This signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Monoisotopic Mass (⁷⁹Br) | 268.01 Da |
| Monoisotopic Mass (⁸¹Br) | 270.01 Da |
| Key Structural Features | 4-bromophenyl group, quaternary cyclobutane, methyl ester |
Selection of Ionization Technique: A Strategic Choice
The choice of ionization technique is the most critical experimental decision, as it governs the type of information obtained. The two most relevant techniques for a small molecule like this are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Hard Approach for Structural Detail
Typically coupled with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[1] This high energy input induces extensive and reproducible fragmentation, creating a detailed fingerprint of the molecule.[2]
-
Expertise: While EI provides rich structural data, the high energy can often lead to the complete fragmentation of the initial molecular ion, making its peak weak or entirely absent in the spectrum.[1] This can complicate the determination of the molecular weight. For this compound, the stability of the aromatic ring offers a good chance of observing the molecular ion, but its intensity may be low.
-
Trustworthiness: The fragmentation patterns in EI are highly reproducible and are the basis for large spectral libraries (e.g., NIST, Wiley). This allows for high-confidence matching and identification if a reference spectrum exists.
Electrospray Ionization (ESI): The Soft Approach for Molecular Weight Confirmation
ESI is a "soft" ionization technique, ideal for analyzing polar and thermally labile compounds, often coupled with Liquid Chromatography (LC-MS).[3] It generates ions with minimal internal energy, typically protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.[4]
-
Expertise: The primary advantage of ESI is that it almost always reveals the molecular weight of the analyte through a strong pseudo-molecular ion peak.[3] However, a standard ESI mass spectrum provides little to no structural information because fragmentation is minimal.[4] To elicit structural details, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).
-
Trustworthiness: ESI is highly reliable for determining the molecular mass of a compound. The formation of various adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) can be used as a self-validating system; the mass differences between these peaks correspond exactly to the differences in the adduct ions (e.g., ~22 Da between [M+H]⁺ and [M+Na]⁺), confirming the molecular weight.[4]
Predicted Fragmentation Pathways
Understanding the likely cleavage points within the molecule is key to interpreting the mass spectrum. The fragmentation is not random but is driven by the stability of the resulting ions and neutral losses.
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the fragmentation of this compound will be initiated by the removal of an electron to form the molecular ion [C₁₂H₁₃BrO₂]⁺˙ at m/z 268/270. Subsequent fragmentation will likely proceed through several competing pathways.
Caption: Predicted EI-MS fragmentation pathways for the target molecule.
-
Alpha-Cleavage at the Ester: The most common fragmentation for esters is the cleavage of the bond alpha to the carbonyl group.[5]
-
Loss of the methoxy radical (•OCH₃): This is a highly favorable pathway, leading to the formation of a stable acylium ion. This fragment at m/z 237/239 is often a prominent peak.
-
Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the bond between the cyclobutane ring and the carbonyl group results in a fragment at m/z 209/211 . This corresponds to the 1-(4-bromophenyl)cyclobutane cation.
-
-
Fragmentation of the Cyclobutane Ring: Strained rings like cyclobutane are prone to ring-opening reactions upon ionization.[6][7]
-
Symmetrical Cleavage: The cyclobutane ring can cleave to lose neutral molecules like ethylene (C₂H₄).[8] Following the loss of the •COOCH₃ radical, the resulting cation at m/z 209/211 can further fragment by losing ethylene, leading to a peak at m/z 181/183 .
-
-
Fragmentation of the Aromatic Ring:
-
Formation of the Bromophenyl Cation: The fragment at m/z 209/211 can lose the cyclobutane moiety (as C₄H₆), yielding the bromophenyl cation at m/z 155/157 .
-
Loss of Bromine: The bromophenyl cation (m/z 155/157) can lose a bromine radical (Br•) to form a phenyl cation at m/z 77 . However, a more common fragmentation from aromatic systems is the formation of the tropylium ion. The fragment at m/z 155/157 may rearrange and lose HBr to give a peak at m/z 76 .
-
Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation
In ESI, the molecule will first be protonated, likely on the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 269/271. When this ion is subjected to Collision-Induced Dissociation (CID), it will fragment.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
-
Loss of a Neutral Molecule: Fragmentation of even-electron ions like [M+H]⁺ typically proceeds via the loss of stable, neutral molecules.
-
Loss of Methanol (CH₃OH): A very common pathway for protonated methyl esters is the neutral loss of methanol, resulting in the same stable acylium ion seen in EI-MS. This will produce a major fragment ion at m/z 237/239 .
-
Loss of Cyclobutene (C₄H₆): The protonated molecule could also fragment by losing the cyclobutane ring as neutral cyclobutene, leading to a fragment corresponding to protonated 4-bromobenzoic acid methyl ester at m/z 215/217 .
-
Experimental Protocols
The following protocols provide a robust starting point for the analysis of this compound. Instrument parameters should be optimized for sensitivity and resolution.
Protocol 1: GC-EI-MS Analysis
This method is designed to generate a detailed fragmentation pattern for structural confirmation and library searching.
Caption: Workflow for GC-EI-MS analysis.
1. Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the solution to a 2 mL autosampler vial with a screw cap and septum.
2. GC-MS Instrument Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50–400.
Protocol 2: LC-ESI-MS/MS Analysis
This method is ideal for confirming the molecular weight and obtaining targeted structural information through fragmentation of the parent ion.
1. Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
-
Transfer to an appropriate LC autosampler vial.
2. LC-MS/MS Instrument Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Start at 5% B, hold for 0.5 min.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or Thermo Orbitrap or equivalent.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: +3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MS1 Scan: Full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion at m/z 269/271.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 269 (or 271) and apply collision energy (e.g., 10-40 eV) to generate fragment ions.
Data Interpretation: Assembling the Puzzle
The final step is to synthesize the data from the chosen method into a confident structural assignment.
Key Signatures to Look For:
| m/z (EI-MS) | m/z (ESI-MS/MS) | Proposed Fragment Structure/Origin |
| 268/270 | 269/271 | Molecular Ion [M]⁺˙ / Protonated Molecule [M+H]⁺ |
| 237/239 | 237/239 | [M - •OCH₃]⁺ or [M+H - CH₃OH]⁺ (Acylium Ion) - Likely Base Peak |
| 209/211 | - | [M - •COOCH₃]⁺ (1-(4-bromophenyl)cyclobutane cation) |
| 181/183 | - | [M - •COOCH₃ - C₂H₄]⁺ |
| 155/157 | 155/157 | [C₆H₄Br]⁺ (Bromophenyl cation) |
-
Confirm the Molecular Ion: In either EI or ESI, the first step is to locate the characteristic 1:1 doublet peak separated by 2 m/z units. In ESI, this will be at m/z 269 and 271. Its presence confirms the molecular weight and the presence of one bromine atom.
-
Identify the Base Peak: In EI-MS, the base peak (most intense peak) is often the most stable fragment. For this molecule, the acylium ion at m/z 237/239 is the most likely candidate.
-
Match Key Fragments: Systematically identify the major peaks in the spectrum and match them to the predicted fragments in the table above. The presence of peaks corresponding to logical losses (e.g., -31 for •OCH₃, -59 for •COOCH₃) provides strong evidence for the proposed structure.
-
Synthesize Evidence: A confident identification is made when the observed molecular ion, its isotopic pattern, and the major fragment ions are all consistent with the proposed structure of this compound.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that leverages fundamental principles of ionization and fragmentation. A dual-pronged approach, using GC-EI-MS for a detailed fragmentation fingerprint and LC-ESI-MS/MS for unambiguous molecular weight confirmation and targeted fragmentation, provides the highest degree of analytical confidence. The characteristic bromine isotope pattern serves as an invaluable diagnostic tool throughout the analysis. By understanding the causal relationships between molecular structure and fragmentation behavior, researchers can effectively utilize mass spectrometry to confirm the identity and purity of this important chemical intermediate, ensuring the integrity of their synthetic and drug development workflows.
References
- 1. jeol.com [jeol.com]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]
- 7. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
Solubility of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE in organic solvents
An In-Depth Technical Guide to the Solubility of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of Solubility
This compound is a compound of interest in synthetic organic chemistry, potentially serving as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a substituted cyclobutane ring, a bromophenyl group, and a methyl ester, presents a unique combination of steric and electronic properties that dictate its behavior in various chemical environments.[1] For researchers in drug discovery and process chemistry, a comprehensive understanding of this compound's solubility is paramount. Solubility data informs critical decisions in reaction setup, purification strategies, formulation development, and ultimately, the bioavailability of any resulting active pharmaceutical ingredient (API).
This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. We will delve into its physicochemical properties, predict its solubility based on molecular structure, and provide a robust experimental protocol for empirical determination.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| CAS Number | 1236357-65-5 | [1] |
The presence of the bromophenyl group and the methyl ester functionality introduces polarity to the molecule. However, the cyclobutane ring and the phenyl group are hydrophobic, suggesting that the compound will have limited solubility in water but good solubility in a range of organic solvents.[1] The principle of "like dissolves like" is a guiding tenet in predicting solubility, suggesting that solvents with similar polarity to the solute are likely to be effective.[2][3]
Predicting Solubility: A Theoretical Approach
Based on its structure, we can anticipate the solubility of this compound in various classes of organic solvents.
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar cyclobutane and phenyl moieties suggest some affinity for non-polar solvents. However, the polar ester and bromo groups may limit extensive solubility.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): This class of solvents is likely to be highly effective. They can engage in dipole-dipole interactions with the ester and bromophenyl groups without the steric hindrance of hydrogen bonding.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond acceptors for the ester's carbonyl oxygen. While solubility is expected, it might be less than in polar aprotic solvents due to the energy required to disrupt the solvent's hydrogen-bonding network.
Aqueous Solutions: Due to the significant hydrophobic character of the molecule, solubility in water is expected to be very low.[1]
Experimental Determination of Solubility: A Step-by-Step Protocol
Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate quantitative data. The following protocol outlines a reliable method for determining the solubility of this compound.
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (solid, of known purity)
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, THF, DCM, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Experimental workflow for determining solubility.
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of labeled vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
Carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.
-
Allow the solid to settle.
-
Withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, labeled vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in each solvent.
-
Analyze the standard solutions and the diluted samples using a validated HPLC or GC method.
-
Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Interpreting the Results: A Framework for Understanding
The experimentally determined solubility data can be rationalized by considering the intermolecular forces at play between the solute and the solvent.
Caption: Intermolecular forces governing dissolution.
For dissolution to occur, the energy gained from the solute-solvent interactions must overcome the energy of the solute-solute and solvent-solvent interactions. The data obtained from the experimental protocol will provide a quantitative measure of this energetic balance for each solvent system.
Conclusion
References
Potential biological activity of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
An In-Depth Technical Guide to Investigating the Potential Biological Activity of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Deconstructing the Therapeutic Potential
The therapeutic promise of this compound lies in the synergistic interplay of its two primary structural features: the cyclobutane ring and the 4-bromophenyl moiety.
-
The Cyclobutane Moiety: A Scaffold for Innovation: The cyclobutane ring is increasingly recognized as a valuable scaffold in medicinal chemistry. Its rigid, puckered conformation can impart favorable properties to drug candidates, including enhanced metabolic stability, improved potency and selectivity, and the ability to orient pharmacophoric groups in a precise three-dimensional space. By replacing more flexible or metabolically labile groups, the cyclobutane motif can lead to superior pharmacokinetic profiles.
-
The 4-Bromophenyl Group: A Gateway to Diverse Interactions: The 4-bromophenyl group is a common feature in bioactive molecules. The bromine atom can engage in halogen bonding, a non-covalent interaction that can contribute to target binding affinity and selectivity. Furthermore, bromophenol derivatives have been reported to possess a range of biological activities, including antioxidant and anticancer properties. The presence of this group suggests that this compound could potentially interact with targets implicated in oncology or oxidative stress-related pathologies. Additionally, related structures containing a bromophenyl group have demonstrated antibacterial activity.
Given these structural alerts, we hypothesize that this compound may exhibit anticancer, antioxidant, or antibacterial activities. The following sections will outline a systematic approach to test these hypotheses.
Proposed Research Workflow: A Tiered Approach to Discovery
A successful early-stage drug discovery campaign relies on a logical and efficient screening cascade to identify and validate potential biological activities. We propose a tiered workflow designed to rapidly assess the potential of this compound, starting with broad cytotoxicity screening and progressing to more specific functional and mechanistic assays, alongside preliminary ADME-Tox profiling.
Caption: A proposed tiered workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
The following protocols are presented as a starting point and should be optimized based on the specific cell lines and experimental conditions used.
Tier 1: Foundational Screening
Rationale: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. It is a rapid and cost-effective method for initial high-throughput screening of a compound's potential to inhibit cell growth or induce cell death.
Methodology:
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., K562 for leukemia, as used for some bromophenol derivatives) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treat the cells with the compound dilutions and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Incubation and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | K562 | TBD |
| This compound | A549 | TBD |
| This compound | MCF-7 | TBD |
| Doxorubicin (Positive Control) | K562 | Value |
TBD: To Be Determined
Tier 2: Functional & Mechanistic Elucidation
Rationale: Based on the antioxidant potential of bromophenols, this assay will determine if the compound can mitigate oxidative stress. 2',7'-Dichlorofluorescin diacetate (DCFDA) is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.
Methodology:
-
Cell Seeding and Treatment:
-
Seed a suitable cell line (e.g., HaCaT keratinocytes, as used for bromophenol derivatives) in a 96-well black, clear-bottom plate.
-
Pre-treat cells with this compound at various concentrations for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a known ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
-
-
DCFDA Staining and Measurement:
-
Load the cells with 10 µM DCFDA and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Quantify the reduction in ROS levels in compound-treated cells compared to the ROS-induced control.
-
Tier 3: Preliminary Drug-like Properties
Rationale: Early assessment of metabolic stability is crucial to predict a compound's half-life in the body. Human liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Methodology:
-
Incubation:
-
Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and this compound at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).
-
Data Presentation:
| Compound | In-vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| This compound | TBD | TBD |
| Verapamil (Positive Control) | Value | Value |
TBD: To Be Determined
Rationale: PAMPA is a high-throughput, non-cell-based assay that predicts passive oral absorption. It is a cost-effective way to screen compounds for their potential to cross the intestinal barrier early in the discovery process.
Methodology:
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Compound Application:
-
Add the compound solution in a buffer at a specific pH (e.g., pH 7.4) to the donor plate wells.
-
Fill the acceptor plate wells with buffer.
-
-
Incubation:
-
Place the donor plate into the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification:
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe).
-
Data Presentation:
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| This compound | TBD | TBD |
| Propranolol (High Permeability Control) | Value | High |
| Atenolol (Low Permeability Control) | Value | Low |
TBD: To Be Determined
Data Interpretation and Future Directions
The data generated from this proposed workflow will provide a solid foundation for making informed decisions about the future of this compound as a potential drug candidate.
An In-depth Technical Guide to METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE: Synthesis, and Historical Context
Introduction
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE is a substituted cyclobutane derivative that has garnered interest within the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a quaternary carbon center on a cyclobutane ring attached to a brominated phenyl group, makes it a valuable building block for the synthesis of more complex molecules. The presence of the bromophenyl group provides a reactive handle for further functionalization, such as cross-coupling reactions, while the cyclobutane scaffold imparts a unique three-dimensional geometry that can be crucial for biological activity. This guide provides an in-depth exploration of the synthesis of this compound, framed within the historical context of the development of relevant synthetic methodologies. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be logically reconstructed from well-established and fundamental organic reactions.
Core Structure and Potential Applications
The molecule consists of a central cyclobutane ring, which is of interest in drug design for its ability to act as a bioisostere for other cyclic or acyclic moieties, influencing the conformational rigidity and physicochemical properties of a molecule. The 1,1-disubstitution pattern creates a stereocenter, and the presence of both an ester and an aryl group provides multiple points for diversification. The 4-bromophenyl group is particularly significant, as the bromine atom can be readily converted to other functional groups through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. This versatility makes this compound and its precursors valuable intermediates in the synthesis of potential therapeutic agents and other functional organic materials.[1]
Reconstructed History and Synthetic Pathways
The synthesis of this compound can be logically approached through a retrosynthetic analysis that breaks the molecule down into simpler, readily available starting materials. This approach allows us to understand the most probable historical and current methods for its preparation.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound begins with the disconnection of the methyl ester, leading back to the corresponding carboxylic acid. The cyclobutane ring can then be disconnected, revealing a key bond formation between the benzylic carbon and two carbons of a three-carbon chain. This leads back to 4-bromophenylacetonitrile and a 1,3-dihalopropane.
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis
Based on the retrosynthetic analysis, a practical and efficient forward synthesis can be designed. This multi-step synthesis relies on well-established and robust chemical transformations.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile
The formation of the cyclobutane ring is a critical step. A highly effective method for this transformation is the phase-transfer catalyzed (PTC) alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane.[1][2][3] Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in different phases (typically an aqueous phase and an organic phase) by using a catalyst that can transport one of the reactants across the phase boundary.
In this reaction, the active methylene group of 4-bromophenylacetonitrile is deprotonated by a strong base, such as aqueous sodium hydroxide, to form a carbanion. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, transports the carbanion from the aqueous phase to the organic phase where it can react with the 1,3-dibromopropane. A second intramolecular alkylation then occurs to form the cyclobutane ring.
Step 2: Hydrolysis of 1-(4-Bromophenyl)cyclobutanecarbonitrile
The next step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions. The nitrile is typically heated with a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent such as ethanol or water. The reaction proceeds through the formation of a carboxylate salt, which is then protonated in a separate workup step with a strong acid to yield 1-(4-bromophenyl)cyclobutanecarboxylic acid.[4]
Step 3: Fischer Esterification to this compound
The final step is the esterification of the carboxylic acid to the desired methyl ester. The Fischer esterification is a classic and widely used method for this transformation.[5][6] The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is used, and/or the water formed during the reaction is removed.[5][6]
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methodologies for analogous transformations.
Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile
Materials:
-
4-Bromophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromophenylacetonitrile (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5.0 eq).
-
Slowly add 1,3-dibromopropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 70-80°C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and add deionized water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(4-bromophenyl)cyclobutanecarbonitrile.
Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid
Materials:
-
1-(4-Bromophenyl)cyclobutanecarbonitrile
-
Sodium hydroxide
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (3.0 eq) in deionized water.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with deionized water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 1-(4-bromophenyl)cyclobutanecarboxylic acid.
Synthesis of this compound
Materials:
-
1-(4-Bromophenyl)cyclobutanecarboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq) in an excess of methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C12H13BrO2 |
| Molecular Weight | 269.13 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| CAS Number | 151025-78-4 |
Visualization of Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Conclusion
This compound is a synthetically accessible and versatile building block with potential applications in medicinal chemistry and materials science. While its specific discovery is not marked by a single seminal publication, its synthesis is a logical application of robust and well-understood organic reactions. The methodologies outlined in this guide, including phase-transfer catalyzed cyclization, nitrile hydrolysis, and Fischer esterification, represent a reliable and efficient pathway for the preparation of this and related compounds. The continued exploration of such fundamental synthetic transformations is crucial for the advancement of drug discovery and the development of novel organic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 1-(4-bromophenyl)cyclobutanecarboxylic acid (C11H11BrO2) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE literature review
An In-depth Technical Guide to METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a central, rigid cyclobutane ring, which is quaternarily substituted with a 4-bromophenyl group and a methyl ester functional group.[1] This unique combination of a constrained aliphatic scaffold (the cyclobutane) and a versatile aromatic handle (the bromophenyl moiety) makes it a valuable building block for the synthesis of complex molecular architectures.[2][3][4] The presence of the bromine atom provides a reactive site for a multitude of cross-coupling reactions, while the methyl ester can be readily hydrolyzed or converted to other functional groups, offering orthogonal chemical reactivity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility for professionals in drug discovery and development.
Physicochemical and Spectroscopic Profile
The compound is typically a colorless to light yellow solid or liquid, depending on its purity.[1][5] It exhibits good solubility in common organic solvents, a characteristic feature of methyl esters, while its hydrophobicity, conferred by the cyclobutane and bromophenyl groups, limits its solubility in water.[1]
| Property | Value | Source |
| CAS Number | 1236357-65-5 | [1][5] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| Appearance | Colorless to light yellow solid-liquid mixture | [5] |
| Boiling Point (Predicted) | 308.6 ± 35.0 °C | [5] |
| Density (Predicted) | 1.436 ± 0.06 g/cm³ | [5] |
| Storage | Sealed in dry, Room Temperature | [5][6] |
Spectroscopic Characterization
While a publicly available, fully assigned high-resolution spectrum is not readily found, the structure of this compound allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-bromophenyl group, typically as two doublets in the δ 7.0-7.6 ppm range. The protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region (δ 1.8-2.8 ppm). A sharp singlet corresponding to the three protons of the methyl ester group (O-CH₃) would be observed further upfield, typically around δ 3.6-3.8 ppm.
-
¹³C NMR: The carbon NMR would display signals for the quaternary carbons of the cyclobutane ring and the aromatic ring, the methine and methylene carbons of the cyclobutane, the aromatic carbons (with the carbon bearing the bromine showing a characteristic lower chemical shift), the carbonyl carbon of the ester (δ ~170-175 ppm), and the methyl carbon of the ester (δ ~50-55 ppm).
-
Mass Spectrometry (EI): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), and cleavage of the cyclobutane ring.
Synthesis and Reaction Mechanisms
The most direct and logical synthesis of this compound involves a two-stage process: first, the synthesis of the precursor carboxylic acid, followed by its esterification.
Stage 1: Synthesis of 1-(4-bromophenyl)cyclobutanecarboxylic acid
The precursor acid is a known chemical entity available from commercial suppliers.[6][7] Its synthesis is typically achieved via the alkylation of a (4-bromophenyl)acetonitrile derivative with 1,3-dihalopropane.
-
Deprotonation: (4-Bromophenyl)acetonitrile is treated with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion at the benzylic position.
-
Cyclization: This carbanion then acts as a nucleophile, reacting with 1,3-dibromopropane in a tandem dialkylation process to form the cyclobutane ring.
-
Hydrolysis: The resulting 1-(4-bromophenyl)cyclobutanecarbonitrile is then subjected to vigorous acidic or basic hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).
Stage 2: Fischer Esterification
With the carboxylic acid in hand, the final step is a classic Fischer esterification to yield the desired methyl ester.[8] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess methanol serves both as the reactant and the solvent, driving the equilibrium towards the formation of the ester product.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile synthetic intermediate.[2] The cyclobutane moiety is considered a "bioisostere" for other groups like gem-dimethyl or phenyl rings, offering a way to modulate physicochemical properties such as lipophilicity and metabolic stability while maintaining a rigid conformational constraint.[9]
The 4-bromophenyl group is the key to its utility as a building block. It is a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of chemical functionalities. This enables the rapid generation of diverse compound libraries for screening and lead optimization.
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
A notable application is its use as an intermediate in the synthesis of S1P1 receptor agonists, which are of interest for treating autoimmune diseases.[10] In this context, the bromine atom can be replaced via a Suzuki coupling to append a different lipophilic tail, demonstrating a classic medicinal chemistry strategy for exploring structure-activity relationships (SAR).
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes the conversion of 1-(4-bromophenyl)cyclobutanecarboxylic acid to its corresponding methyl ester.
Materials:
-
1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq)
-
Methanol (CH₃OH), anhydrous (20-40 eq, serves as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-40 eq) to the flask to dissolve the acid. Begin stirring the solution.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. The bicarbonate solution will neutralize the acidic catalyst and any unreacted carboxylic acid (Note: CO₂ evolution will occur).
-
Extraction: Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine. This removes any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure this compound.
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate care.[1] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are required. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for modern organic synthesis and drug discovery. Its synthesis from readily available precursors is straightforward. The combination of a rigid cyclobutane core and a synthetically versatile bromophenyl group provides chemists with a powerful tool for creating novel, three-dimensional molecules with potential therapeutic applications. Its utility in enabling rapid library synthesis through established cross-coupling chemistries ensures its continued relevance in the pursuit of new pharmaceutical agents.
References
- 1. CAS 1236357-65-5: Methyl 1-(4-bromophenyl)cyclobutanecarbo… [cymitquimica.com]
- 2. 3-(4-Bromophenyl)cyclobutanecarboxylic acid [myskinrecipes.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-BroMo-phenyl)-cyclobutanecarboxylic acid Methyl ester | 1236357-65-5 [amp.chemicalbook.com]
- 6. 151157-49-2|1-(4-Bromophenyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 1-(4-bromophenyl)cyclobutanecarboxylic acid (C11H11BrO2) [pubchemlite.lcsb.uni.lu]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Collection - Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-Amino-3-(4-bromophenyl)cyclopentanecarboxylate, Useful Intermediates for the Synthesis of S1P1 Receptor Agonists - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Methodological & Application
Synthesis of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE: A Strategic Guide for Medicinal Chemistry
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart unique conformational constraints, improve metabolic stability, and serve as a versatile three-dimensional building block.[1][2] Molecules incorporating this strained ring system often exhibit potent and selective biological activities.[3][4] This guide provides a detailed, field-proven protocol for the synthesis of methyl 1-(4-bromophenyl)cyclobutanecarboxylate, a valuable building block for drug discovery programs. The presented two-step strategy involves the initial α-alkylation of 4-bromophenylacetic acid to form the cyclobutane ring, followed by a classic Fischer esterification to yield the target compound. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer expert insights to ensure successful and reproducible execution.
Strategic Overview & Mechanistic Rationale
The synthesis of the target ester from 4-bromophenylacetic acid is most efficiently achieved in two distinct stages. This approach allows for the isolation and characterization of a key intermediate, 1-(4-bromophenyl)cyclobutanecarboxylic acid, ensuring the integrity of the core scaffold before proceeding to the final esterification.
The Two-Step Synthetic Pathway:
-
Cyclobutane Ring Formation via Dianion Alkylation: The core of this synthesis is the construction of the four-membered ring. The α-proton of 4-bromophenylacetic acid is acidic, but not sufficiently so to be removed by common bases in the presence of the much more acidic carboxylic acid proton. Therefore, a strong, non-nucleophilic base is required to generate a dianion. Lithium diisopropylamide (LDA) is the reagent of choice, as it is powerful enough to deprotonate both the carboxylic acid and the α-carbon, forming a reactive enediolate.[5][6] This dianion then undergoes a double alkylation with 1,3-dibromopropane to form the cyclobutane ring.
-
Fischer-Speier Esterification: With the cyclobutanecarboxylic acid intermediate in hand, the final step is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a reliable and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] Refluxing the intermediate with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, efficiently yields the desired product.
Visual Workflow
References
- 1. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.umw.edu [scholar.umw.edu]
- 7. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions with METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a privileged structural unit, integral to the pharmacophore of numerous therapeutic agents and the core architecture of advanced organic materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent and versatile method for the construction of carbon-carbon bonds, particularly for the synthesis of these biaryl compounds.[1][2][3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives contribute to its widespread adoption.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE. This substrate is of particular interest as it incorporates a sterically demanding cyclobutane ring adjacent to the reaction center, a feature that can present unique challenges to the catalytic cycle. The protocols and insights provided herein are designed to enable the efficient synthesis of novel 1-aryl-1-phenylcyclobutanecarboxylate derivatives, which are valuable building blocks in drug discovery programs.[6][7]
Understanding the Catalytic Cycle: A Foundation for Protocol Design
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[2][4] The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[4]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for the Suzuki Coupling of this compound
The presence of the 1-methylcyclobutanecarboxylate moiety introduces steric hindrance around the aryl bromide, which can influence the efficiency of the oxidative addition and reductive elimination steps. Therefore, the judicious selection of the catalyst system and reaction conditions is paramount for achieving high yields.
-
Palladium Catalyst and Ligand Selection: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.[10][11][12] Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos) have demonstrated high efficacy in challenging coupling reactions.[13] N-heterocyclic carbenes (NHCs) also represent a robust class of ligands for coupling sterically demanding substrates.[11]
-
Base Selection: The choice of base is critical for the transmetalation step and can significantly impact the reaction outcome.[9][14] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[9] For substrates containing base-sensitive functional groups like esters, milder bases such as potassium fluoride (KF) may be advantageous to prevent hydrolysis.[8][15]
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants, catalyst, and base.[16][17] A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is frequently used.[1][16] The presence of water can be beneficial for the transmetalation step.[1]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with different boronic acids. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Caption: A generalized workflow for the Suzuki coupling experiment.
Protocol 1: Coupling with Phenylboronic Acid
Objective: To synthesize Methyl 1-(biphenyl-4-yl)cyclobutanecarboxylate.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), tribasic
-
Toluene
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a minimal amount of toluene.
-
Add the catalyst premix to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Coupling with a Heteroarylboronic Acid (e.g., Pyridine-3-boronic acid)
Objective: To synthesize Methyl 1-(4-(pyridin-3-yl)phenyl)cyclobutanecarboxylate.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), pyridine-3-boronic acid (1.5 mmol, 1.5 equiv), and Cs₂CO₃ (3.0 mmol, 3.0 equiv).
-
Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Protocol | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 85-95% |
| 2 | Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-90% |
Troubleshooting Common Issues
-
Low Yield:
-
Inefficient Catalyst Activity: Consider screening different palladium precursors and ligands. For sterically hindered substrates, more electron-rich and bulky ligands may be required.[10][12][18]
-
Protodeborylation of Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[1] Using a boronic ester (e.g., a pinacol ester) can improve stability.
-
Dehalogenation of Aryl Bromide: The aryl bromide can be reduced to the corresponding arene.[1][4] This can sometimes be mitigated by adjusting the base or solvent.
-
-
Formation of Homocoupling Products: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[1] Ensuring the reaction is thoroughly degassed is crucial.
-
Ester Hydrolysis: If significant hydrolysis of the methyl ester is observed, consider using a milder base like KF or Na₂CO₃, or running the reaction under anhydrous conditions if possible.[8][15]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds. The protocols and guidelines presented in this application note provide a robust starting point for the successful coupling of this compound with a variety of boronic acids. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently access a diverse range of novel 1-aryl-1-phenylcyclobutanecarboxylate derivatives for applications in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE in Modern Medicinal Chemistry
Introduction: The Value of a Versatile Scaffolding
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities with desirable pharmacological profiles. METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE emerges as a particularly valuable intermediate, embodying two key structural motifs sought after in medicinal chemistry: the cyclobutane ring and a functionalized aryl halide.
The cyclobutane moiety, a four-membered carbocycle, offers a unique conformational rigidity that distinguishes it from more flexible acyclic or larger cyclic systems.[1][2][3][4] This constrained geometry can precisely orient substituents in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. Its incorporation into drug candidates has been shown to improve metabolic stability and other pharmacokinetic properties.[1]
Simultaneously, the 4-bromophenyl group serves as a versatile synthetic handle. The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular construction of diverse compound libraries.[5][6] This enables medicinal chemists to rapidly explore the structure-activity relationships (SAR) of a lead compound by introducing a variety of substituents at a defined vector. The presence of a bromine atom can also contribute to the biological activity of the final compound.[7] This application note provides detailed protocols for the utilization of this compound in several cornerstone reactions of modern synthetic chemistry.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the ester group can facilitate the initial oxidative addition of the palladium catalyst to the aryl bromide bond.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base.[6][8]
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas (repeat this cycle three times).
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice can influence reaction rate and yield. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can be critical for challenging substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME | A biphasic system is common for Suzuki couplings. |
| Temperature | 80 - 100 °C | Higher temperatures may be needed for less reactive boronic acids. |
Protocol 2: Buchwald-Hartwig Amination for Arylamine Synthesis
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of arylamines which are key pharmacophores.[5][9][10]
Reaction Principle: This reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand. A strong, non-nucleophilic base is required.[5][10]
References
- 1. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE in Advanced Materials Science
Introduction: A Versatile Building Block for Next-Generation Materials
In the continuous quest for novel materials with enhanced properties, the strategic design of molecular building blocks is paramount. METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE emerges as a compound of significant interest, integrating two key structural motifs: a rigid, strained cyclobutane ring and a functionalizable 4-bromophenyl group. The inherent strain of the cyclobutane moiety imparts unique reactivity and conformational constraints, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions.[1][2][3] This unique combination opens avenues for its application in the synthesis of advanced polymers and functional organic materials.
This document provides detailed application notes and protocols for researchers, materials scientists, and professionals in drug development, exploring the potential of this compound as a precursor in the fields of polymer science and organic electronics. The protocols outlined herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
I. Application in Polymer Science: Crafting High-Performance Polymers
The structure of this compound makes it an excellent candidate for incorporation into polymer backbones, where the rigid cyclobutane unit can enhance thermal stability and mechanical properties, and the bromophenyl group allows for the creation of conjugated polymers or post-polymerization functionalization.
A. Synthesis of a Novel Poly(p-phenylenevinylene) Derivative via Heck Coupling
The bromine atom on the phenyl ring is a prime reaction site for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This allows for the polymerization of the molecule with a divinyl comonomer to produce a poly(p-phenylenevinylene) (PPV) derivative. The cyclobutane substituent can improve the solubility and processability of the resulting conjugated polymer, which is often a challenge in this class of materials.
Experimental Protocol: Heck Polymerization
-
Materials:
-
This compound (Monomer 1)
-
1,4-Divinylbenzene (Monomer 2)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)
-
Triethylamine (NEt₃) (Base)
-
Anhydrous N,N-dimethylformamide (DMF) (Solvent)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 eq.), 1,4-divinylbenzene (1 eq.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Purge the flask with argon for 15 minutes.
-
Add anhydrous DMF and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 48 hours under an argon atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to methanol.
-
Filter the polymer, wash with methanol and acetone, and dry under vacuum at 60 °C.
-
Data Presentation: Expected Polymer Properties
| Property | Expected Value |
| Number Average Molecular Weight (Mₙ) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (T₉) | 130 - 150 °C |
| Decomposition Temperature (Tₔ) | > 400 °C |
Causality Behind Experimental Choices:
-
The choice of the palladium catalyst and phosphine ligand is crucial for an efficient Heck coupling reaction.[4]
-
Triethylamine acts as a base to neutralize the HBr formed during the reaction, driving the catalytic cycle forward.
-
The precipitation in methanol is a standard method for purifying conjugated polymers by removing residual monomers and catalyst.
Visualization: Heck Polymerization Workflow
Caption: Workflow for the synthesis of a PPV derivative.
B. Potential for Ring-Opening Metathesis Polymerization (ROMP) of a Derivative
While this compound itself is not directly amenable to ROMP, a simple synthetic modification to introduce a double bond within the cyclobutane ring (forming a cyclobutene derivative) would create a suitable monomer. Such monomers can be polymerized using Grubbs' catalysts to yield polymers with unique microstructures.[5][6] This approach could be used to create graft copolymers by first synthesizing a cyclobutene-functionalized macromonomer.
II. Application in Organic Electronics: Building Blocks for Optoelectronic Devices
The bromophenyl group is a key feature for building larger, conjugated systems suitable for organic electronics.[4] The rigid cyclobutane moiety can act as a bulky spacer to control intermolecular interactions, which is beneficial for achieving stable amorphous films in devices like Organic Light-Emitting Diodes (OLEDs).
A. Synthesis of a Core for a Hole-Transporting Material via Suzuki Coupling
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In this application, this compound can be coupled with a boronic acid derivative of a known hole-transporting molecule, such as triphenylamine, to create a novel material with potentially improved morphological stability.
Experimental Protocol: Suzuki Coupling
-
Materials:
-
This compound (Substrate)
-
4-(Diphenylamino)phenylboronic acid (Coupling Partner)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene and Water (Solvent System)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.), 4-(diphenylamino)phenylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (5 mol%) in toluene.
-
Add an aqueous solution of K₂CO₃ (2 M).
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction to 90 °C and stir vigorously for 24 hours.
-
After cooling, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Expected Properties of the Product
| Property | Expected Value |
| Purity (by HPLC) | > 99% |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.4 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 to -2.3 eV |
| Photoluminescence Quantum Yield (in solution) | > 60% |
Causality Behind Experimental Choices:
-
The use of a palladium(0) catalyst is standard for Suzuki couplings.[4]
-
A two-phase solvent system with a base is necessary to facilitate the transmetalation step of the catalytic cycle.
-
Column chromatography is a standard and effective method for purifying small organic molecules.
Visualization: Suzuki Coupling Synthetic Pathway
Caption: Synthesis of a hole-transporting material core.
III. Conclusion: A Promising Future in Materials Innovation
This compound stands as a promising, yet underexplored, building block for materials science. Its unique combination of a strained aliphatic ring and a functionalizable aromatic group provides a rich platform for chemical modification. The protocols detailed in these notes offer a starting point for researchers to harness the potential of this molecule in creating novel polymers with enhanced physical properties and functional organic materials for next-generation electronic devices. The inherent versatility of its structure invites further exploration and is likely to lead to the development of innovative materials with tailored functionalities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and polymerization of cyclobutenyl-functionalized polylactide and polycaprolactone: a consecutive ROP/ROMP route towards poly(1,4-butadiene)-g-polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Detailed Protocol for the Base-Catalyzed Hydrolysis of Methyl 1-(4-bromophenyl)cyclobutanecarboxylate
An Application Note for the Synthesis of 1-(4-bromophenyl)cyclobutanecarboxylic acid
Abstract
This application note provides a comprehensive, field-proven protocol for the hydrolysis of methyl 1-(4-bromophenyl)cyclobutanecarboxylate to its corresponding carboxylic acid, 1-(4-bromophenyl)cyclobutanecarboxylic acid. This carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1] We present a robust, base-catalyzed saponification procedure, which is favored for its irreversibility and typically high yields.[2][3] This guide details the reaction mechanism, step-by-step experimental procedures, safety protocols, work-up, purification, and analytical characterization, designed for researchers in organic synthesis and drug development.
Introduction and Scientific Principle
Ester hydrolysis is a fundamental transformation in organic chemistry, cleaving an ester into a carboxylic acid and an alcohol.[2] This reaction can be catalyzed by either acid or base.[4]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, often requiring a large excess of water to drive the reaction towards the products.[4][5] The mechanism involves protonation of the carbonyl oxygen, making the ester more electrophilic for attack by water.[6][7]
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for preparative synthesis because it is effectively irreversible.[2][5][8] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating an alkoxide (in this case, methoxide). A subsequent rapid and irreversible acid-base reaction between the newly formed carboxylic acid and the alkoxide base drives the equilibrium entirely to the product side, forming a stable carboxylate salt.[3] An acidic workup is then required to protonate the salt and isolate the neutral carboxylic acid.[2][3][8]
This protocol will focus on the saponification method due to its efficiency and reliability in achieving complete conversion.
Reaction Scheme:
This compound -> 1-(4-bromophenyl)cyclobutanecarboxylic acid
Safety and Materials
Critical Safety Precautions
All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles, must be worn at all times.[9][10]
-
Sodium Hydroxide (NaOH): EXTREMELY CORROSIVE. Causes severe skin burns and eye damage.[11] Avoid generating dust. When preparing solutions, always add NaOH slowly to cold water ; never the other way around, to prevent violent boiling and splashing.[11][12]
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Vapors can cause respiratory irritation.[10] Handle concentrated solutions with extreme care.
-
Organic Solvents (Methanol, Tetrahydrofuran, Ethyl Acetate): Flammable liquids and vapors. Keep away from ignition sources.[13]
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15-20 minutes.[11][12]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12][14]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| This compound | C₁₂H₁₃BrO₂ | 269.13 | N/A | Starting Material |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Reagent grade, pellets or flakes |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Reagent grade |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 6 M or concentrated (12 M) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | For drying |
| Round-bottom flask (100 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Separatory funnel | ||||
| Büchner funnel and filter flask | ||||
| Rotary evaporator | ||||
| pH paper |
Detailed Experimental Protocol
This protocol is based on a 5.0 g scale of the starting ester. Adjust reagent quantities proportionally for different scales.
Reaction Setup and Saponification
-
Dissolve the Ester: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 18.6 mmol).
-
Add Solvents: Add 30 mL of Tetrahydrofuran (THF) to the flask to dissolve the ester. A co-solvent is necessary as the ester is insoluble in water, while NaOH is insoluble in most organic solvents. THF is an excellent choice as it is miscible with water.
-
Add Base: In a separate beaker, carefully dissolve sodium hydroxide (2.23 g, 55.8 mmol, 3.0 equivalents) in 15 mL of deionized water. Cool the solution to room temperature.
-
Combine and Reflux: Add the aqueous NaOH solution to the stirred solution of the ester in THF. Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-75 °C) using a heating mantle.
-
Monitor Reaction: Allow the reaction to proceed at reflux for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC). Prepare a sample for TLC by taking a small aliquot from the reaction, neutralizing it with a drop of dilute HCl, and extracting with ethyl acetate. The disappearance of the starting ester spot indicates reaction completion.
Work-up and Isolation
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the bulk of the THF using a rotary evaporator.
-
Initial Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 30 mL of deionized water and extract with diethyl ether or ethyl acetate (2 x 30 mL) to remove any unreacted starting material or neutral impurities. Discard the organic layers. The desired product is the sodium salt, which remains in the aqueous layer.[15][16]
-
Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully add 6 M HCl dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper).[17] The addition of acid protonates the sodium carboxylate salt, causing the neutral carboxylic acid to precipitate out of the solution as a white solid.[3][4][18]
-
Collect Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake in the funnel with several portions of cold deionized water (3 x 20 mL) to remove any residual inorganic salts (e.g., NaCl).
Purification and Characterization
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass or crystallization dish to air-dry. For final drying, place the solid in a vacuum oven at 40-50 °C overnight. A typical yield is 85-95%.
-
Recrystallization (Optional): If further purification is needed, the crude product can be recrystallized. A mixture of ethanol and water or toluene is often a suitable solvent system for aromatic carboxylic acids.[15] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization of the pure product.
-
Characterization: Confirm the identity and purity of the final product, 1-(4-bromophenyl)cyclobutanecarboxylic acid[19], using standard analytical techniques:
-
¹H NMR: To confirm the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).
-
Melting Point: Compare the measured melting point to the literature value.
-
FTIR Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).
-
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: High-level workflow for the saponification of the target ester.
Mechanism of Base-Catalyzed Hydrolysis
Caption: The four key steps of the saponification mechanism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction Incomplete | Insufficient reaction time or temperature. Not enough base used (less than stoichiometric amount). | Extend reflux time and re-monitor by TLC. Ensure at least 2-3 equivalents of base were used. |
| Low Yield | Incomplete precipitation during acidification. Product is partially soluble in water. Product lost during transfers. | Ensure pH is 1-2. If product is water-soluble, extract the acidified aqueous layer multiple times with ethyl acetate or DCM.[17] Be meticulous with transfers. |
| Oily Product Instead of Solid | Impurities are present, lowering the melting point. | Try to triturate the oil with a non-polar solvent like hexanes to induce solidification. Purify the crude material by column chromatography or recrystallization. |
| Product Fails to Precipitate | The carboxylic acid product has significant solubility in the acidic aqueous solution. | Extract the acidified aqueous solution thoroughly with a suitable organic solvent like ethyl acetate (3 x volume of aqueous layer). Combine organic extracts, dry with MgSO₄, and evaporate the solvent.[15][17] |
References
- 1. 3-(4-Bromophenyl)cyclobutanecarboxylic acid [myskinrecipes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 9. igchemsolutions.com [igchemsolutions.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. CCOHS: Sodium Hydroxide [ccohs.ca]
- 12. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. Saponification-Typical procedures - operachem [operachem.com]
- 17. www1.chem.umn.edu [www1.chem.umn.edu]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. PubChemLite - 1-(4-bromophenyl)cyclobutanecarboxylic acid (C11H11BrO2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: Strategic Derivatization of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE for Advanced Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE is a key synthetic intermediate that offers a unique combination of a sterically hindered cyclobutane scaffold and a reactive aryl bromide moiety. The cyclobutane ring, a common motif in natural products and pharmaceuticals, imparts conformational rigidity and can enhance metabolic stability and reduce lipophilicity when used as a bioisostere for other groups. The presence of the aryl bromide and the methyl ester functionalities at the quaternary center of the cyclobutane ring provides two orthogonal handles for a diverse range of chemical transformations. This allows for the systematic exploration of chemical space in drug discovery and the development of novel functional materials.
This guide provides a comprehensive overview of the key derivatization strategies for this compound, focusing on practical, field-proven protocols for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the derivatization of both the aryl bromide and the ester functionalities, providing detailed experimental procedures and the underlying scientific rationale for each transformation.
Part I: Derivatization of the Aryl Bromide Moiety
The 4-bromophenyl group is a versatile precursor for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, offering high functional group tolerance and broad substrate scope.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures and for attaching alkyl, alkenyl, or alkynyl groups. The reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
Scientific Insight: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For sterically hindered substrates like this compound, ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~90 |
| (2-Thienyl)boronic acid | SPhos Pd G2 | K₃PO₄ | 2-MeTHF | ~88 |
| n-Butylboronic acid pinacol ester | t-Bu₃P–Pd-G3 | TMSOK | Toluene | ~75 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many biologically active molecules.
Scientific Insight: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as BrettPhos or RuPhos, are often necessary to promote the reductive elimination of the desired arylamine product from the palladium center. The selection of the base is also important, with weakly coordinating bases like NaOtBu or LHMDS often providing the best results.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BrettPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | ~92 |
| Aniline | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | ~85 |
| Benzylamine | Pd-BIAN-NHC | K₂CO₃ | THF | ~89 |
| Ammonia (as LHMDS) | Pd(OAc)₂ / XPhos | LiHMDS | Toluene | ~78 |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are valuable building blocks in materials science and for the synthesis of complex natural products.
Scientific Insight: The traditional Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst. The copper acetylide is believed to be the active species that undergoes transmetalation with the palladium center. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination. These often require a stronger base and a more electron-rich ligand on the palladium.
Experimental Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Diisopropylamine (DIPA) (2.0 equiv)
-
THF
-
-
Procedure:
-
To a Schlenk tube, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill with argon.
-
Add degassed THF and DIPA.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at 60 °C for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and filter off the ammonium salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Data Presentation: Representative Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | ~95 |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile | ~87 |
| 1-Octyne | Pd(dppf)Cl₂ | t-BuOK | Toluene | ~82 |
| 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / PPh₃ | TBAF | THF | ~90 |
Visualization: Sonogashira Coupling Reaction Scheme
Caption: General scheme for the Sonogashira coupling reaction.
Part II: Derivatization of the Ester Moiety
The methyl ester group provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be engaged in a variety of subsequent transformations, most notably amide bond formation.
Ester Hydrolysis: Accessing the Carboxylic Acid
The hydrolysis of the methyl ester to the carboxylic acid is a fundamental transformation that unlocks a plethora of further derivatization possibilities.
Scientific Insight: Alkaline hydrolysis is the most common method for saponification of methyl esters. The choice of base and solvent system is important to ensure complete conversion without promoting side reactions. For sterically hindered esters, elevated temperatures and longer reaction times may be necessary.
Experimental Protocol: Alkaline Hydrolysis of the Methyl Ester
-
Reagents:
-
This compound (1.0 equiv)
-
Lithium hydroxide (LiOH) (3.0 equiv)
-
THF/H₂O (1:1 mixture)
-
-
Procedure:
-
Dissolve this compound in the THF/H₂O mixture.
-
Add LiOH and stir the reaction mixture at 50 °C for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the carboxylic acid.
-
Amide Bond Formation: Expanding the Molecular Diversity
The resulting 1-(4-bromophenyl)cyclobutanecarboxylic acid is a versatile precursor for the synthesis of a wide array of amides. Amide coupling is one of the most frequently used reactions in medicinal chemistry.
Scientific Insight: A variety of coupling reagents are available for amide bond formation, each with its own advantages and limitations. Common examples include carbodiimides like EDC, and uronium salts like HATU. The choice of coupling reagent and additives can be critical for achieving high yields and minimizing racemization if chiral amines are used.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reagents:
-
1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLIC ACID (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.0 equiv)
-
DMF
-
-
Procedure:
-
To a solution of the carboxylic acid in DMF, add DIPEA and the amine.
-
Add HATU portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation: Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Key Features |
| EDC | HOBt | DIPEA | Cost-effective, water-soluble byproducts. |
| HATU | - | DIPEA | High reactivity, suitable for hindered substrates. |
| HBTU | - | DIPEA | Similar to HATU, widely used. |
| T3P | - | Pyridine | Effective for a broad range of substrates. |
Visualization: Amide Coupling Workflow
Caption: Two-step workflow for the synthesis of amides from the methyl ester.
Part III: Advanced Derivatization Strategies
For researchers seeking to explore novel chemical space, advanced techniques such as C-H functionalization and photoredox catalysis offer exciting opportunities.
C-H Functionalization of the Cyclobutane Ring
Direct functionalization of the C-H bonds of the cyclobutane ring is a cutting-edge strategy for introducing additional substituents. Rhodium- and palladium-catalyzed C-H activation/functionalization reactions have been developed for the selective modification of cyclobutanes. These methods can provide access to novel 1,1- and 1,3-disubstituted cyclobutane derivatives.
Photoredox Catalysis for Aryl Bromide Derivatization
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. Ni/photoredox dual catalysis, for example, can be used for the coupling of aryl bromides with a variety of radical precursors. This approach offers a complementary reactivity profile to traditional palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules. The strategic derivatization of its aryl bromide and ester functionalities, as outlined in this guide, provides access to a vast and diverse chemical space. The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this compound in their drug discovery and materials science endeavors.
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE as a building block for novel compounds
Application Notes & Protocols: METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
A Versatile Scaffold for Navigating Three-Dimensional Chemical Space in Drug Discovery
Introduction: The Strategic Value of the Cyclobutane Scaffold
In contemporary medicinal chemistry, there is a significant impetus to move beyond traditional, planar aromatic scaffolds and explore more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the need to develop drug candidates with improved physicochemical and pharmacological properties. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful tool in this endeavor.[1] Its rigid, puckered conformation offers a unique structural element that can confer several advantages upon a drug candidate.[2][3]
Key Advantages of Incorporating a Cyclobutane Moiety:
-
Conformational Rigidity: The inherent strain of the cyclobutane ring restricts the conformational freedom of a molecule. This pre-organization of pharmacophoric groups can reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[2]
-
Improved Metabolic Stability: Compared to flexible linear alkyl chains, the cyclobutane core is generally more resistant to metabolic degradation, which can improve a compound's pharmacokinetic profile.[3]
-
Precise Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for the precise positioning of functional groups in 3D space, which is critical for optimizing interactions with target proteins and exploring structure-activity relationships (SAR).[2]
-
Bioisosteric Replacement: The cyclobutane unit can serve as a non-classical bioisostere for other common groups, such as gem-dimethyl or even aromatic rings, providing a means to modulate properties like lipophilicity and solubility while retaining biological activity.[1]
This guide focuses on This compound , a bifunctional building block that masterfully leverages the benefits of the cyclobutane core. It features two orthogonal reactive sites: an aryl bromide handle, primed for a variety of palladium-catalyzed cross-coupling reactions, and a methyl ester, which can be readily converted into a carboxylic acid, amide, or other functional groups. This dual reactivity makes it an exceptionally valuable starting point for the synthesis of diverse and complex molecular libraries.
| Compound Profile: this compound | |
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Primary Applications | Aryl building block for C-C, C-N, and C-O bond formation |
| Secondary Applications | Carboxylate precursor for amide bond formation |
Core Synthetic Transformations & Protocols
The strategic utility of this compound lies in its capacity to undergo sequential, selective modifications at its two key functional groups. The following sections detail field-proven protocols for these transformations.
Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
The 4-bromophenyl group is an ideal substrate for palladium-catalyzed reactions, which are among the most powerful and versatile methods for bond formation in modern organic synthesis.
Caption: Sequential modification of the ester functionality.
Alkaline hydrolysis, or saponification, is the preferred method for converting the methyl ester to the corresponding carboxylate salt. The reaction is essentially irreversible, driving the equilibrium towards the product. [4][5]Subsequent acidification protonates the salt to yield the free carboxylic acid.
-
Expert Insight: Lithium hydroxide (LiOH) is often favored over NaOH or KOH in complex molecules due to its milder nature and better solubility in mixed aqueous/organic solvent systems like THF/water, which is necessary to solubilize the organic substrate. [6]The reaction is typically run at room temperature to prevent potential side reactions.
Protocol 2.2.A: Hydrolysis to 1-(4-Aryl)cyclobutanecarboxylic Acid
-
Dissolve the methyl ester starting material (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equiv) to the solution.
-
Stir vigorously at room temperature for 2-6 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.
-
A white precipitate (the carboxylic acid) should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used without further purification.
Case Study: A Synthetic Pathway to a Novel Bioactive Scaffold
To illustrate the power of this building block, we present a hypothetical, yet highly plausible, synthetic route to a novel compound incorporating key pharmacophoric elements. This strategy involves a Suzuki coupling to install a substituted pyridine, followed by ester hydrolysis and subsequent amide coupling with a chiral amine.
References
Application Notes and Protocols for the Quantification of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Introduction: The Critical Need for Precise Quantification
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE is a bespoke chemical entity with significant potential in drug discovery and development, likely as a key intermediate or a scaffold for more complex bioactive molecules. In the rigorous landscape of pharmaceutical research, the ability to accurately and reliably quantify such compounds is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This document provides a comprehensive guide to the analytical techniques best suited for the quantification of this analyte, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are presented with the scientific integrity expected in a regulated environment.
The presence of a bromophenyl group and a methyl ester within the structure of this compound informs the selection of appropriate analytical technologies. The aromatic ring provides a chromophore suitable for UV-based detection, making High-Performance Liquid Chromatography (HPLC) a primary candidate. The compound's likely volatility and thermal stability also open the door to Gas Chromatography-Mass Spectrometry (GC-MS) for highly sensitive and specific analysis. Furthermore, for primary quantification without the need for a specific reference standard of the same molecule, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful, direct method.
This guide will delve into these three core techniques, offering not just step-by-step protocols but also the underlying scientific rationale for each procedural choice.
I. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle of the Method: RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[1][2] This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately nonpolar molecule, will be retained on the C18 column and can be effectively eluted with a mixture of an organic solvent (like acetonitrile or methanol) and water. The bromophenyl group contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.[1]
Causality in Experimental Design:
-
Column Choice (C18): A C18 column is selected for its strong hydrophobic retention, which is ideal for aromatic compounds. The particle size (e.g., 5 µm) is a balance between achieving high resolution and maintaining a reasonable backpressure.
-
Mobile Phase Composition: A gradient elution is often preferred over isocratic elution to ensure good separation of the main analyte from any potential impurities with different polarities and to shorten the analysis time.[3] Starting with a higher aqueous composition and gradually increasing the organic solvent content will elute compounds in order of increasing hydrophobicity.
-
pH of the Mobile Phase: While the target analyte is neutral, controlling the pH of the aqueous portion of the mobile phase (e.g., with a phosphate buffer) can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic impurities.[1]
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of the 4-bromophenyl chromophore to achieve the highest sensitivity. This is typically determined by running a UV scan of a standard solution.
Experimental Workflow for RP-HPLC-UV Analysis
Caption: Workflow for quantification by RP-HPLC-UV.
Detailed Protocol for RP-HPLC-UV
-
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[4]
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate and phosphoric acid (for buffer preparation).
-
-
Reagent Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: ~225 nm (to be confirmed by UV scan).
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh an appropriate amount of the sample to obtain a final concentration within the calibration range (e.g., ~25 µg/mL). Dissolve and dilute with the diluent.
-
-
Data Analysis:
-
Inject the diluent (blank), followed by the calibration standards and sample solutions.
-
Integrate the peak area of the analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve using linear regression.
-
| Validation Parameter | Acceptance Criteria | Typical Expected Results |
| Linearity (r²) | ≥ 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte dependent, typically in the low µg/mL range |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] It is particularly well-suited for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly specific identification and quantification.[6]
Causality in Experimental Design:
-
Column Choice: A low-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for the separation of a wide range of compounds.[5]
-
Injection Mode: Splitless injection is often used for trace analysis to ensure that the entire sample volume is transferred to the column, maximizing sensitivity.
-
Temperature Program: A temperature gradient is employed to ensure the efficient separation of the analyte from any impurities and solvent. The initial temperature is set low enough to trap the analyte at the head of the column, and then ramped up to elute the compounds in order of their boiling points.
-
Mass Spectrometer Mode: For quantification, Selected Ion Monitoring (SIM) mode is superior to full scan mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the analyte, which significantly increases sensitivity and reduces interference from co-eluting compounds.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for quantification by GC-MS with an internal standard.
Detailed Protocol for GC-MS
-
Instrumentation and Materials:
-
GC-MS system with a mass selective detector.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Autosampler.
-
Data acquisition and processing software.
-
Volumetric flasks, pipettes, and GC vials.
-
High purity helium as carrier gas.
-
Ethyl acetate (GC grade).
-
Internal Standard (IS): A compound with similar chemical properties but a different retention time, e.g., 1-bromo-4-chlorobenzene.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for the analyte and internal standard need to be determined from a full scan spectrum.
-
-
Standard and Sample Preparation:
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.
-
Analyte Stock Solution (1000 µg/mL): Prepare a stock solution of the analyte in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by adding a fixed amount of the internal standard solution and varying amounts of the analyte stock solution to volumetric flasks, and diluting to volume with ethyl acetate.
-
Sample Solution: Accurately weigh the sample, dissolve it in a known volume of ethyl acetate, and add the same fixed amount of the internal standard solution.
-
-
Data Analysis:
-
Analyze the samples and standards.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration ratio (analyte/IS).
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
| Validation Parameter | Acceptance Criteria | Typical Expected Results |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (% RSD) | ≤ 5.0% | < 3.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte dependent, potentially in the ng/mL range |
III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle of the Method: qNMR is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for an identical reference standard for calibration.[7][8] The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9][10] By comparing the integral of a specific, well-resolved resonance of the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[7]
Causality in Experimental Design:
-
Choice of Internal Standard: The internal standard must be of high purity, stable, and have resonances that do not overlap with any of the analyte's signals.[7] Maleic acid or 1,4-dinitrobenzene are common choices for ¹H qNMR.
-
Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is required. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be carefully controlled. A long relaxation delay (D1) is crucial to allow for complete relaxation of all nuclei between pulses, ensuring that the signal intensity is directly proportional to the number of protons. A 90° pulse angle is used to maximize the signal.
Experimental Workflow for qNMR Analysis
Caption: Workflow for quantification by qNMR.
Detailed Protocol for qNMR
-
Instrumentation and Materials:
-
NMR spectrometer (≥ 400 MHz recommended for better signal dispersion).
-
High-precision analytical balance.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Certified internal standard (e.g., Maleic Acid).
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons being quantified (a value of 30-60 seconds is often sufficient).
-
Number of Scans: 8-16 (or more to improve signal-to-noise).
-
Acquisition Time: ≥ 3 seconds.
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Select a well-resolved signal for the analyte (e.g., the methyl ester singlet) and a signal for the internal standard.
-
Integrate these signals accurately.
-
Calculate the purity or concentration using the following formula:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
| Parameter | Recommendation | Rationale |
| Spectrometer Field Strength | ≥ 400 MHz | To achieve better signal separation and reduce peak overlap. |
| Internal Standard | High purity, stable, non-overlapping signals | To serve as an accurate reference for quantification.[7] |
| Relaxation Delay (D1) | ≥ 5 x T1 | To ensure full relaxation of protons for accurate integration. |
| Signal Selection | Well-resolved, singlet preferred | To minimize integration errors from overlapping peaks. |
Conclusion
The quantification of this compound can be effectively achieved through several robust analytical techniques. RP-HPLC-UV offers a balance of speed, sensitivity, and accessibility, making it ideal for routine quality control. GC-MS provides superior specificity and sensitivity, which is invaluable for trace analysis or in complex matrices. Finally, qNMR stands as a primary method for determining purity and concentration with high accuracy, without the need for a specific reference standard of the analyte. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. Each of the detailed protocols in this guide provides a solid foundation for developing and validating a quantitative method for this important chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. rroij.com [rroij.com]
- 4. cipac.org [cipac.org]
- 5. rjptonline.org [rjptonline.org]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
- 10. Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR) [pubs.sciepub.com]
Application Note: High-Throughput Screening Assays for the Identification of Novel Cathepsin L Inhibitors Featuring METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Introduction: The Therapeutic Potential of Cyclobutane Scaffolds and Cathepsin L Inhibition
In the landscape of modern drug discovery, the structural rigidity and unique three-dimensional conformation of cyclobutane-containing molecules present a compelling advantage for achieving high potency and selectivity against biological targets.[1] METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE is a novel small molecule that incorporates this advantageous cyclobutane scaffold alongside a bromophenyl moiety, a common feature in bioactive compounds that can enhance target engagement.[2] While the specific biological activity of this compound is yet to be fully elucidated, its structural characteristics suggest potential as an inhibitor of proteolytic enzymes.
This application note presents a hypothetical, yet scientifically rigorous, framework for the high-throughput screening of this compound and analogous compounds against Cathepsin L (CTSL), a lysosomal cysteine protease. CTSL is a well-validated therapeutic target implicated in a variety of pathologies, including cancer metastasis, tumor progression, and chemoresistance.[3][4][5] Overexpression of CTSL has been linked to poor prognosis in several cancers, including lung adenocarcinoma.[3][6] Therefore, the identification of novel CTSL inhibitors is of significant therapeutic interest.
Herein, we detail two distinct HTS assays designed to identify and characterize inhibitors of CTSL:
-
A Biochemical Fluorescence Polarization (FP) Assay: A competitive binding assay to directly measure the inhibition of CTSL enzymatic activity.
-
A Cell-Based Apoptosis Assay: A functional assay to assess the pro-apoptotic effects of candidate inhibitors in a relevant cancer cell line (A549 human lung carcinoma) known to express CTSL.[7][8][9]
These protocols are designed to be robust, scalable, and amenable to the high-throughput workflows common in drug discovery campaigns.
Part 1: Biochemical HTS Assay - Fluorescence Polarization for Cathepsin L Inhibition
Scientific Rationale
Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution.[10] This assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule, such as a protein, the tumbling rate of the tracer slows significantly, leading to an increase in the polarization of the emitted light.
In this competitive assay format, a known fluorescently labeled substrate of CTSL is used as the tracer. In the presence of active CTSL, the tracer is cleaved, leading to a decrease in fluorescence polarization. A potential inhibitor, such as this compound, will prevent the cleavage of the tracer by CTSL, thus maintaining a high fluorescence polarization signal. This allows for the rapid identification of compounds that inhibit CTSL activity.
Workflow for FP-Based HTS Assay
References
- 1. PubChemLite - 1-(4-bromophenyl)cyclobutanecarboxylic acid (C11H11BrO2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of Cathepsin L is associated with chemoresistance and invasion of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High CTSL2 expression predicts poor prognosis in patients with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin L upregulation-induced EMT phenotype is associated with the acquisition of cisplatin or paclitaxel resistance in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin L-mediated resistance of paclitaxel and cisplatin is mediated by distinct regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Welcome to the technical support center for the synthesis of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently execute this synthesis.
This guide will focus on a common and logical synthetic approach: a Friedel-Crafts acylation to form the carbon skeleton, followed by a reduction and subsequent esterification. We will address potential issues at each critical stage of this pathway.
PART 1: PROPOSED SYNTHETIC PATHWAY
A robust and frequently employed strategy for the synthesis of this compound involves a three-step process. Understanding the flow of this synthesis is the first step in troubleshooting potential issues.
Caption: Proposed synthetic pathway for this compound.
PART 2: TROUBLESHOOTING GUIDES & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Friedel-Crafts Acylation
The initial and often most challenging step is the Friedel-Crafts acylation of bromobenzene with cyclobutanecarbonyl chloride to form 1-(4-bromophenyl)cyclobutyl methanone.
Q1: My Friedel-Crafts acylation reaction has a very low yield or did not proceed at all. What are the likely causes?
A1: Low yields in Friedel-Crafts acylation are common and can often be traced back to a few key factors.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will deactivate the catalyst.
-
Troubleshooting:
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Use anhydrous solvents. Consider using freshly distilled solvents or those from a sealed bottle over molecular sieves.
-
Use a fresh, unopened container of AlCl₃. If the catalyst appears clumpy or discolored, it has likely been compromised by moisture.[2]
-
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not catalytic amounts. This is because the ketone product can form a stable complex with the catalyst, taking it out of the reaction cycle.[1]
-
Troubleshooting:
-
Ensure you are using at least one equivalent of AlCl₃ relative to the limiting reagent. In some cases, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, gentle heating may be required to overcome the activation energy.[1]
-
Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or product.[1] Monitor your reaction by TLC to find the optimal temperature.
-
-
-
Deactivated Aromatic Ring: While bromobenzene is suitable for Friedel-Crafts acylation, the bromine atom is a deactivating group.[1] This means the reaction may be slower than with more activated rings like toluene.
Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the selectivity?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur.[1] The primary cause of multiple products in this specific reaction is likely due to the formation of isomers.
-
Isomer Formation: The bromine on bromobenzene is an ortho-, para-director. You will likely get a mixture of the desired para-substituted product and the ortho-substituted isomer.
-
Troubleshooting:
-
The para isomer is generally favored due to steric hindrance at the ortho position.[1] Careful purification by column chromatography or recrystallization is usually necessary to isolate the desired para isomer.
-
The choice of solvent can sometimes influence the ortho/para ratio.[2] Experimenting with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) may help optimize the desired regioselectivity.
-
-
| Parameter | Recommendation | Rationale |
| Catalyst (AlCl₃) | Use fresh, anhydrous, and a slight stoichiometric excess (1.1 eq.). | AlCl₃ is highly hygroscopic and can be deactivated by moisture. The product ketone complexes with the catalyst.[1][2] |
| Solvent | Anhydrous dichloromethane or carbon disulfide. | Inert solvent that is suitable for Friedel-Crafts reactions. |
| Temperature | Start at 0°C and allow to slowly warm to room temperature. Monitor by TLC. | Controls the initial exotherm and minimizes side reactions.[1] |
| Work-up | Pour the reaction mixture slowly onto crushed ice with concentrated HCl. | Decomposes the aluminum chloride complex and separates the organic product.[2] |
Step 2: Reduction of the Ketone
The ketone intermediate must be reduced to form the carboxylic acid precursor. Common methods include the Wolff-Kishner or Clemmensen reduction.
Q3: My Wolff-Kishner reduction of the ketone is incomplete, and I am recovering starting material. What can I do?
A3: Incomplete reduction in a Wolff-Kishner reaction often points to issues with reaction conditions or reagent purity.
-
Insufficient Temperature: The Wolff-Kishner reaction typically requires high temperatures (180-200°C) to drive the reaction to completion.
-
Troubleshooting:
-
Ensure your reaction setup can safely reach and maintain the required temperature. Use a high-boiling solvent like diethylene glycol.
-
-
-
Water Removal: The initial formation of the hydrazone is a condensation reaction that produces water. In the subsequent elimination step, water must be removed to drive the equilibrium towards the product.
-
Troubleshooting:
-
Consider using a Dean-Stark trap to azeotropically remove water as it is formed.
-
-
-
Base Strength: A strong base, such as potassium hydroxide or potassium tert-butoxide, is essential for the deprotonation step.
-
Troubleshooting:
-
Use freshly opened and properly stored base to ensure its activity.
-
-
Step 3: Fischer Esterification
The final step is the acid-catalyzed esterification of 1-(4-bromophenyl)cyclobutanecarboxylic acid with methanol.
Q4: The yield of my Fischer esterification is low. How can I drive the reaction to completion?
A4: Fischer esterification is an equilibrium process. To obtain a high yield of the ester, the equilibrium must be shifted towards the products.
-
Le Chatelier's Principle: The reaction produces water as a byproduct. Removing water as it forms or using a large excess of one of the reactants will drive the equilibrium to the right.
-
Troubleshooting:
-
Use a large excess of methanol, as it is inexpensive and can also serve as the solvent.
-
Use a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus if using a co-solvent like toluene.
-
-
-
Catalyst: A strong acid catalyst is required.
-
Troubleshooting:
-
Concentrated sulfuric acid or p-toluenesulfonic acid are common and effective catalysts. Ensure a sufficient catalytic amount is used.
-
-
-
Steric Hindrance: The carboxylic acid in this synthesis is sterically hindered, which can slow down the rate of esterification.
-
Troubleshooting:
-
Increase the reaction time and/or temperature (reflux).
-
For particularly difficult esterifications of hindered acids, alternative methods like using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed.[3]
-
-
Caption: Troubleshooting logic for low yield in Fischer esterification.
PART 3: EXPERIMENTAL PROTOCOLS
The following are generalized protocols for the key steps. Researchers should adapt these based on their specific laboratory conditions and safety protocols.
Protocol 1: Friedel-Crafts Acylation of Bromobenzene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.).
-
Add anhydrous dichloromethane via cannula.
-
Cool the suspension to 0°C in an ice bath.
-
To the dropping funnel, add a solution of cyclobutanecarbonyl chloride (1.0 eq.) and bromobenzene (1.05 eq.) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the para-isomer.
Protocol 2: Fischer Esterification
-
To a round-bottom flask, add 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq.).
-
Add a large excess of methanol (at least 10-20 eq.), which will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the majority of the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or vacuum distillation if necessary.
References
Side products in METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE synthesis and their removal
Welcome to the technical support center for the synthesis of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the highest purity and yield of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of the Carboxylic Acid Precursor: 1-(4-bromophenyl)cyclobutanecarboxylic acid
Two primary routes are commonly employed for the synthesis of the key intermediate, 1-(4-bromophenyl)cyclobutanecarboxylic acid: the Malonic Ester Synthesis and the Friedel-Crafts Acylation pathway. Each presents a unique set of challenges regarding side product formation.
Q1: I'm using the Malonic Ester Synthesis route, and my yield of 1-(4-bromophenyl)cyclobutanecarboxylic acid is low, with significant high-boiling point impurities. What are these side products and how can I avoid them?
A1: The malonic ester synthesis for cyclobutanecarboxylic acid derivatives is a powerful tool, but it is susceptible to side reactions that can significantly impact your yield. The most probable cause of high-boiling point impurities is the formation of a tetraester byproduct.
-
The Culprit: Ethyl pentane-1,1,5,5-tetracarboxylate. This side product arises from the reaction of two molecules of the malonic ester anion with one molecule of 1,3-dibromopropane.[1] This intermolecular reaction competes with the desired intramolecular cyclization.
-
Mechanism of Side Product Formation: Instead of the second alkylation occurring intramolecularly to form the cyclobutane ring, a second molecule of sodiomalonic ester displaces the second bromide of the initially formed bromopropylmalonic ester.
-
Prevention and Removal Strategy:
-
High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over the intermolecular side reaction.
-
Slow Addition: The slow, dropwise addition of 1,3-dibromopropane to the sodiomalonic ester solution can also minimize the formation of the tetraester.
-
Purification: The tetraester is significantly less volatile than the desired diethyl 1,1-cyclobutanedicarboxylate. Purification can be achieved by:
-
Steam Distillation: The desired dicarboxylate is volatile with steam, while the tetraester is not.[1]
-
Fractional Distillation under Reduced Pressure: Careful fractional distillation can separate the desired product from the higher-boiling tetraester.
-
-
Experimental Protocol: Purification by Steam Distillation
-
After the initial reaction and work-up to remove ethanol, arrange the flask for steam distillation.
-
Introduce steam into the reaction mixture.
-
Collect the distillate, which will contain the desired diethyl 1,1-cyclobutanedicarboxylate and any unreacted diethyl malonate.
-
The tetraester will remain in the distillation residue.[1]
-
Separate the ester layer from the aqueous distillate and proceed with the subsequent steps of your synthesis.
Q2: My Friedel-Crafts acylation of bromobenzene with cyclobutanecarbonyl chloride is giving me a mixture of isomers that are difficult to separate. How can I improve the regioselectivity and purify my desired para-substituted product?
A2: The Friedel-Crafts acylation of a substituted benzene ring, such as bromobenzene, will typically yield a mixture of ortho and para isomers. The bromine atom is an ortho, para-director; however, the bulky acyl group can sterically hinder the ortho position, favoring the para product.
-
The Side Product: 2-bromo-1-(cyclobutanecarbonyl)benzene. The formation of the ortho-isomer is a common side product in this reaction.[2]
-
Improving Regioselectivity:
-
Choice of Lewis Acid: While AlCl₃ is a common catalyst, exploring other Lewis acids might offer better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the less sterically hindered para product.
-
-
Removal of the ortho-Isomer:
-
Column Chromatography: The ortho and para isomers often have different polarities and can be separated by silica gel column chromatography.[1] A solvent system of hexane and ethyl acetate is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification. The more symmetrical para-isomer often has a higher melting point and lower solubility, allowing for its selective crystallization.
-
Data Presentation: Isomer Separation Parameters
| Compound | Typical Rf (Hexane/Ethyl Acetate 9:1) | Purification Method |
| This compound (desired) | ~0.4 | Column Chromatography, Recrystallization |
| Methyl 1-(2-bromophenyl)cyclobutanecarboxylate (side product) | ~0.5 | Column Chromatography |
Q3: I'm attempting a Grignard synthesis by reacting 4-bromophenylmagnesium bromide with diethyl 1,1-cyclobutanedicarboxylate, but I'm observing a significant amount of a non-polar, UV-active impurity in my crude product.
A3: A common and often significant side product in Grignard reactions involving aryl halides is the formation of a biphenyl compound through a coupling reaction.
-
The Side Product: 4,4'-Dibromobiphenyl. This impurity is formed from the reaction of the Grignard reagent (4-bromophenylmagnesium bromide) with unreacted 4-bromobenzene.[3] This side reaction is favored at higher temperatures and concentrations of the aryl halide.
-
Prevention and Removal Strategy:
-
Slow Addition: The slow addition of the 4-bromobenzene to the magnesium turnings during the Grignard reagent formation helps to keep the concentration of the aryl halide low, minimizing the coupling reaction.
-
Trituration/Recrystallization: 4,4'-Dibromobiphenyl is often less soluble in non-polar solvents like hexane or petroleum ether compared to the desired product. Triturating the crude product with cold hexane can effectively remove this impurity.[3] Subsequent recrystallization of the desired carboxylic acid can further enhance purity.
-
Experimental Protocol: Removal of Biphenyl Impurity by Trituration
-
After the reaction work-up and isolation of the crude 1-(4-bromophenyl)cyclobutanecarboxylic acid, add a minimal amount of cold petroleum ether or hexane.
-
Stir the mixture vigorously in an ice bath. The biphenyl impurity will remain as a solid.
-
Filter the mixture, washing the solid with a small amount of cold solvent.
-
The desired product will be in the filtrate. Concentrate the filtrate to obtain the purified carboxylic acid.
Esterification of 1-(4-bromophenyl)cyclobutanecarboxylic acid
The final step, the esterification of the carboxylic acid, is typically performed using a Fischer esterification.
Q4: My Fischer esterification of 1-(4-bromophenyl)cyclobutanecarboxylic acid with methanol is incomplete, and I have a significant amount of the starting carboxylic acid in my final product. How can I drive the reaction to completion?
A4: The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[4][5][6]
-
The "Side Product": Unreacted 1-(4-bromophenyl)cyclobutanecarboxylic acid. The presence of the starting material is the most common issue in this step.
-
Driving the Equilibrium Forward:
-
Use of Excess Alcohol: Using methanol as the solvent provides a large excess of one of the reactants, which, according to Le Chatelier's principle, will shift the equilibrium towards the product side.[6]
-
Removal of Water:
-
Dean-Stark Apparatus: For higher boiling alcohols, a Dean-Stark trap can be used to azeotropically remove water as it is formed.
-
Drying Agents: The inclusion of a drying agent, such as molecular sieves, in the reaction mixture can also remove water and drive the reaction to completion.
-
-
Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[4][5]
-
-
Purification:
-
Aqueous Work-up: After the reaction, the unreacted carboxylic acid can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.[7]
-
Column Chromatography: If the basic wash is not completely effective, the remaining carboxylic acid can be separated from the more non-polar ester by silica gel column chromatography.
-
Experimental Protocol: Aqueous Work-up to Remove Unreacted Carboxylic Acid
-
After the esterification reaction, cool the mixture and dilute it with an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with water.
-
Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. You will observe gas evolution (CO₂). Continue washing until the gas evolution ceases.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude ester.
Visualizing Reaction Pathways
Malonic Ester Synthesis: Desired Product vs. Side Product
Caption: Competing pathways in the malonic ester synthesis.
Fischer Esterification: Equilibrium
Caption: The reversible nature of Fischer esterification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Stability and storage conditions for METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Welcome to the dedicated technical support guide for METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE (CAS No. 1236357-65-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on the compound's chemical nature and established laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability and to preserve its purity, this compound should be stored under refrigerated conditions, typically between 2°C and 8°C.[1] The container must be kept tightly closed to prevent moisture absorption and atmospheric contamination.[2][3][4] Storing in a dry, well-ventilated area is also recommended.[2][5] While the compound may be shipped at room temperature for short durations, immediate transfer to a refrigerator upon receipt is crucial for long-term preservation.[6]
Q2: What is the expected shelf life of this compound?
A2: When stored under the recommended refrigerated and dry conditions, the compound is expected to be stable and can be used for an extended period.[2][3] However, we advise re-analyzing the purity of the material if it has been in storage for more than a year or if any physical changes are observed.
Q3: What are the visible signs of degradation?
A3: this compound is typically a colorless to pale yellow liquid or solid.[7] Signs of potential degradation include a significant color change (e.g., darkening to yellow or brown), the development of an unusual odor, or a change in physical state (e.g., a liquid becoming viscous or solidifying unexpectedly). If you observe any of these changes, the purity of the compound should be verified before use.
Q4: Is this compound sensitive to air, light, or moisture?
A4: Yes, like many organic esters, this compound can be sensitive to environmental factors.
-
Moisture: Exposure to moisture can lead to hydrolysis of the methyl ester group, yielding the corresponding carboxylic acid. It is critical to keep the container tightly sealed.[2]
-
Air/Oxidation: While specific data on air sensitivity is limited, it is good practice to minimize exposure. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended. Incompatible materials include strong oxidizing agents.[2][4]
-
Heat/Light: Heat and light can provide the energy for degradation pathways. Avoid exposure to direct sunlight and sources of ignition like heat and sparks.[2][8]
Q5: What solvents are suitable for dissolving this compound?
A5: As a methyl ester with a hydrophobic cyclobutane ring, this compound is expected to have good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and acetone.[7] Its solubility in water is limited.[7] Always consult the specific requirements of your experimental protocol.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale & References |
| Temperature | Refrigerated (2°C - 8°C) | To minimize thermal degradation and maintain long-term stability.[1][9] |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage. | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, airtight amber glass vial. | To protect from moisture, air, and light.[2][3][4] |
| Location | Cool, dry, well-ventilated area away from incompatible materials. | To ensure safety and prevent accidental reactions.[2][5] |
| Incompatibilities | Strong oxidizing agents, strong bases. | To prevent vigorous and potentially hazardous reactions.[2][4][8] |
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or Low Yields in My Reaction
-
Potential Cause 1: Compound Degradation. The most common cause of poor performance is the degradation of the starting material. The ester functionality could be hydrolyzed, or the strained cyclobutane ring could have undergone cleavage, especially if exposed to harsh acidic or basic conditions.[10]
-
Troubleshooting Steps:
-
Verify Purity: Before use, especially with older stock, verify the compound's purity via Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or LC-MS. Compare the results against a reference standard or the certificate of analysis.
-
Use Fresh Stock: If degradation is confirmed or suspected, use a fresh, unopened vial of the compound.
-
Control Reaction Conditions: Ensure your reaction conditions are anhydrous if moisture-sensitive reagents are involved. The stability of cyclobutane rings can be compromised under certain thermal, acidic, or basic conditions, potentially leading to ring-opening.[10]
-
Issue 2: The Compound Has Changed Color or Appearance.
-
Potential Cause: Oxidation or Contamination. A color change from colorless/pale yellow to a darker shade often indicates oxidation or the presence of impurities. This can happen due to improper storage, such as a loose cap or prolonged exposure to air and light.
-
Troubleshooting Steps:
-
Assess Purity: Do not use the discolored material without first assessing its purity. An NMR spectrum is highly effective for identifying degradation byproducts.
-
Purification (Advanced): If a significant amount of material is affected and it is critical for your work, you may consider re-purification via column chromatography. However, for most applications, acquiring fresh material is more time- and cost-effective.
-
Review Storage Practices: Ensure all laboratory personnel are adhering to the recommended storage protocols to prevent future occurrences.
-
Issue 3: Solubility Problems Not Previously Encountered.
-
Potential Cause: Hydrolysis. If the compound has been exposed to moisture, the methyl ester may have hydrolyzed to the corresponding carboxylic acid. Carboxylic acids often have different solubility profiles than their ester counterparts, potentially leading to insolubility in non-polar organic solvents.
-
Troubleshooting Steps:
-
Check pH: If dissolving in a protic solvent, a slight change in the solution's pH might indicate the presence of an acidic impurity.
-
Analytical Verification: Use analytical techniques like IR spectroscopy (to look for a broad O-H stretch of a carboxylic acid) or NMR to confirm the presence of the hydrolyzed product.
-
Preventative Measures: Use anhydrous solvents and handle the compound under an inert atmosphere whenever possible to minimize moisture exposure.
-
Experimental Workflow & Troubleshooting Logic
Below is a diagram illustrating a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for reagent stability issues.
References
- 1. aaronchem.com [aaronchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemscene.com [chemscene.com]
- 7. CAS 1236357-65-5: Methyl 1-(4-bromophenyl)cyclobutanecarbo… [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. arctomsci.com [arctomsci.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting failed reactions involving METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support resource for METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE. This guide is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve challenges encountered during reactions involving this versatile building block. The unique structural features of this compound—a sterically demanding quaternary center, a strained cyclobutane ring, and an aryl bromide moiety—can present specific challenges in common cross-coupling reactions. This document provides in-depth, field-proven insights to ensure the success of your synthetic campaigns.
Troubleshooting Guide: Common Reaction Failures
This section addresses the most frequently encountered issues in a direct question-and-answer format. We will focus primarily on the two most common applications for this substrate: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Core Issue: Low or No Conversion
Q1: My Suzuki-Miyaura reaction with this compound has stalled or shows no conversion. What are the primary causes?
A1: Failure in Suzuki-Miyaura couplings often traces back to one of four key areas: the catalyst system, the base, the quality of the reagents, or the reaction conditions. The 1-(4-bromophenyl)cyclobutane moiety, while possessing a reactive C-Br bond, is electronically influenced by the alkyl substituent, which can render the crucial oxidative addition step sluggish compared to more electron-deficient aryl bromides.[1][2]
Here is a systematic approach to diagnosing the issue:
| Problem Area | Potential Cause | Recommended Action |
| Catalyst System | Inactive Catalyst: Standard catalysts like Pd(PPh₃)₄ may be inefficient due to the moderate electron density of the aryl bromide.[1] | Switch to a more active catalyst system. Use modern, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[1][3] |
| Catalyst Decomposition: The reaction turning black immediately suggests the formation of palladium black, indicating catalyst death. | Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas (Argon or Nitrogen).[3] | |
| Base Selection | Inappropriate Base Strength/Solubility: The base is critical for activating the boronic acid for transmetalation.[1][4] An unsuitable or poorly soluble base can halt the catalytic cycle. | Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for maximum surface area and solubility.[1][2] |
| Reagent Quality | Boronic Acid Decomposition: Boronic acids are susceptible to protodeboronation (reaction with trace acid/water) and homocoupling.[1][3] | Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). Ensure all solvents are anhydrous. |
| Reaction Conditions | Sub-optimal Temperature/Solvent: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition. | Increase the reaction temperature (e.g., 80-110 °C).[1] Use aprotic polar solvents like dioxane, toluene, or DMF to ensure all components remain in solution.[5] |
Q2: Given the potential for slow oxidative addition, how do I select an optimal palladium catalyst and ligand for this specific substrate?
A2: This is a critical question. For aryl bromides that are not strongly electron-deficient, the choice of ligand is paramount to facilitate the rate-determining oxidative addition step.[1][6] You must move beyond simple, general-purpose catalysts.
-
Expert Recommendation: Employ bulky, electron-rich biaryl phosphine ligands, commonly known as Buchwald ligands . These ligands are designed to promote both oxidative addition and the final reductive elimination step.[1][2]
-
For general screening: Start with SPhos or XPhos . These are robust ligands that are effective for a wide range of aryl bromides.
-
For particularly challenging couplings: Consider more specialized ligands like RuPhos or BrettPhos .
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes. Catalysts like PEPPSI-IPr are excellent alternatives and are known for their high thermal stability.
Below is a diagram illustrating the selection logic.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura couplings.
Core Issue: Significant Side Product Formation
Q3: My reaction works, but I'm getting significant amounts of 1-phenylcyclobutanecarboxylate (debrominated starting material). How can I suppress this?
A3: The formation of the hydrodehalogenated (debrominated) product is a common side reaction, often competing with the desired cross-coupling.[3] It can arise from several pathways, including the reaction of the organopalladium intermediate with trace water, base, or solvent.
Strategies to Minimize Debromination:
-
Optimize the Base: While a strong base is needed, some bases are more prone to promoting debromination.
-
Avoid Hydroxide Bases: Bases like NaOH or KOH can be particularly problematic.
-
Use Carbonates or Phosphates: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices that minimize this side reaction.[1]
-
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.[3]
-
Ensure Anhydrous Conditions: While some Suzuki couplings tolerate water, excess water can promote both protodeboronation and debromination. Ensure your solvents and reagents are dry.[1]
Q4: I'm observing significant hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I prevent this?
A4: The methyl ester is susceptible to saponification under the basic and often heated conditions of the reaction.[7] If the coupled product bearing a carboxylic acid is not desired, this side reaction must be controlled.
Strategies to Prevent Ester Hydrolysis:
-
Use a Milder Base: This is the most effective solution. Fluoride-based bases, such as cesium fluoride (CsF) or potassium fluoride (KF), can be effective in activating the boronic acid without promoting significant ester hydrolysis.[4][8]
-
Lower the Reaction Temperature: If the catalyst system is active enough, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce the rate of hydrolysis. This requires a highly active catalyst, such as those discussed in Q2.
-
Reduce Reaction Time: As with debromination, minimizing the reaction time will limit the ester's exposure to basic conditions.
The diagram below illustrates the competition between the desired reaction and common side pathways.
Caption: Desired reaction pathway versus common side reactions.
Frequently Asked Questions (FAQs)
Q5: I need to perform a Buchwald-Hartwig amination. Are the troubleshooting principles the same as for the Suzuki coupling?
A5: Yes, the core principles are highly analogous because the reactions share a similar catalytic cycle involving oxidative addition and reductive elimination.[9][10]
-
Catalyst/Ligand: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is equally, if not more, critical.[11][12]
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common and effective bases for this transformation.[11] Cs₂CO₃ can also be used.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[11]
-
Atmosphere: Strict exclusion of oxygen is mandatory to prevent both catalyst decomposition and oxidation of the amine coupling partner.[12]
Q6: What is a reliable, general-purpose protocol for a Suzuki-Miyaura coupling with this compound to use as a starting point?
A6: The following protocol incorporates best practices for this type of substrate and serves as an excellent starting point for optimization.
Optimized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or pinacol ester (1.2-1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 eq.).[1]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1][3]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[13] Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[14][15]
Q7: How should I properly store this compound?
A7: The compound is a stable crystalline solid or oil. However, to ensure long-term integrity, especially of the ester group, it should be stored in a cool, dry place. For long-term storage, keeping it at 4°C under an inert atmosphere is recommended to prevent gradual hydrolysis from atmospheric moisture.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - 1-(4-bromophenyl)cyclobutanecarboxylic acid (C11H11BrO2) [pubchemlite.lcsb.uni.lu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 1-(4-bromophenyl)-3-methylbutan-1-one synthesis - chemicalbook [chemicalbook.com]
- 16. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Reaction Conditions for METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE Modifications
Introduction
Welcome to the technical support center for METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic campaigns. The unique structural feature of this molecule—a sterically hindered cyclobutane ring attached to a reactive aryl bromide—presents both opportunities and challenges in chemical transformations.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the most common modifications of this substrate. Our goal is to empower you with the knowledge to anticipate challenges, diagnose issues, and systematically optimize your reaction conditions for maximal yield and purity.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The 4-bromophenyl moiety is a prime handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. However, the steric bulk of the adjacent 1-(methoxycarbonyl)cyclobutyl group can significantly impact reaction kinetics and outcomes.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
A1: Low conversion in the Suzuki-Miyaura coupling of this sterically demanding substrate is a common issue. The primary culprits are often suboptimal selection of the catalyst system (palladium precursor and ligand), base, or solvent, which fail to overcome the steric hindrance.
-
Catalyst and Ligand: The key is to use a catalyst system that promotes a rapid rate of reductive elimination. This is typically achieved with bulky, electron-rich phosphine ligands.[1] Standard catalysts like Pd(PPh₃)₄ may be too slow. Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2] These ligands create a coordinatively saturated environment around the palladium center, facilitating the desired bond formation.[3]
-
Base Selection: The base is crucial for activating the boronic acid.[4] For substrates with base-sensitive groups like esters, it's a delicate balance. A weak base may not be effective, while an overly strong base could cause ester hydrolysis.[4] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points due to their moderate strength and proven efficacy.[4] Ensure the base is finely powdered and well-dispersed, as poor solubility can hinder the reaction.[4]
-
Solvent and Temperature: A solvent system that can solubilize both the organic substrate and the inorganic base is essential.[5][6] Common choices include toluene/water, dioxane/water, or DMF/water mixtures. The reaction often requires elevated temperatures (80-110 °C) to overcome the activation energy associated with this hindered substrate.
Q2: I am observing a significant amount of a major byproduct, METHYL 1-PHENYLCYCLOBUTANECARBOXYLATE, in my Suzuki coupling reaction. What is this, and how can I prevent it?
A2: This byproduct is the result of a common side reaction known as hydrodehalogenation (or protodehalogenation), where the bromine atom is replaced by a hydrogen atom.[7] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid partner.
-
Mechanism of Dehalogenation: This side reaction can be particularly problematic with electron-rich aryl halides and highly active catalyst systems.[7] The source of the hydride can be the solvent (especially alcohols), the base, or even water.[7][8]
-
Mitigation Strategies:
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[7]
-
Solvent System: Avoid alcoholic solvents, which can be a direct source of hydride species.[7] If using a biphasic system, ensure your organic solvent is high quality and anhydrous.
-
Base Selection: The choice of base can influence the rate of dehalogenation. Sometimes, switching to a different base (e.g., from a carbonate to a phosphate) can alter the reaction pathways favorably.
-
Exclude Oxygen: Ensure your reaction is thoroughly degassed. Oxygen can promote the formation of palladium species that lead to side reactions like homocoupling of the boronic acid, which can indirectly affect the main catalytic cycle and favor dehalogenation.[9]
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Suboptimal ligand. 3. Insufficiently strong or poorly soluble base. 4. Low reaction temperature. | 1. Use a fresh palladium source. Consider a pre-catalyst. 2. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[1][2] 3. Switch to K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring. 4. Increase temperature to 100-110 °C. |
| Significant Dehalogenation | 1. Hydride source in the reaction mixture. 2. Slow transmetalation/reductive elimination. | 1. Use anhydrous, non-alcoholic solvents.[7] 2. Use a more electron-rich, bulky ligand to accelerate C-C bond formation.[7] 3. Ensure the reaction is rigorously degassed. |
| Ester Hydrolysis | 1. Base is too strong. 2. Prolonged reaction time at high temperature. | 1. Use a milder base like K₂CO₃ or even KF.[4][10] 2. Monitor the reaction by TLC/LCMS and stop it upon completion. Try to lower the reaction temperature if possible. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst system promotes this side reaction. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[9] 2. Screen different palladium sources and ligands. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene:water) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Optimization Workflow
Caption: Workflow for optimizing Suzuki-Miyaura coupling.
Section 2: Hydrolysis of the Sterically Hindered Methyl Ester
Converting the methyl ester to the corresponding carboxylic acid, 1-(4-bromophenyl)cyclobutanecarboxylic acid, is a key transformation. However, the quaternary carbon center adjacent to the carbonyl group introduces significant steric hindrance, making standard saponification conditions sluggish or ineffective.[11][12]
Frequently Asked Questions (FAQs): Ester Hydrolysis
Q1: Standard saponification conditions (e.g., NaOH in MeOH/H₂O) are not working for my ester. Why is this hydrolysis so difficult?
A1: The hydrolysis of this ester is challenging due to steric hindrance.[11] The cyclobutyl group and the phenyl ring crowd the ester's carbonyl carbon, making it difficult for the hydroxide ion to attack. This steric shield significantly increases the activation energy of the reaction compared to less hindered esters.[11][12] Standard conditions often lead to incomplete reactions even after prolonged heating.[13][14]
Q2: What are some effective, more forceful methods to achieve complete hydrolysis of this compound?
A2: When standard methods fail, you must employ conditions that either use a more reactive nucleophile or enhance the reactivity of the substrate.
-
Lithium Hydroxide (LiOH) in THF/Water: This is a widely used method for hydrolyzing hindered esters.[13] LiOH is a stronger nucleophile than NaOH or KOH in many organic solvent systems. The use of THF as a co-solvent improves the solubility of the substrate.[13] Heating is often required.
-
Potassium Trimethylsilanolate (KOSiMe₃): This is a powerful, non-hydroxide-based nucleophile that can cleave hindered esters under relatively mild, anhydrous conditions. It is particularly useful if your molecule contains other base-sensitive functional groups that are incompatible with aqueous hydroxide.
-
Non-aqueous Hydrolysis: A method using sodium hydroxide in a non-aqueous medium like MeOH/CH₂Cl₂ has been reported to be effective for sterically hindered esters at room temperature.[11][15] In these systems, the hydroxide anion is poorly solvated, making it a much more potent nucleophile.[11]
-
High Temperature/Microwave Conditions: In some cases, using a strong base like NaOH or KOH in a high-boiling solvent (e.g., ethylene glycol) or employing microwave irradiation can provide the necessary energy to drive the reaction to completion.[13]
Troubleshooting Guide: Ester Hydrolysis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient nucleophilicity of hydroxide. 2. Steric hindrance. 3. Poor substrate solubility. | 1. Switch from NaOH/KOH to LiOH.[13] 2. Increase temperature or use microwave heating. 3. Use a co-solvent like THF or dioxane to improve solubility. |
| No Reaction | 1. Conditions are too mild. 2. Water insolubility of the substrate.[13] | 1. Move to a more robust protocol (e.g., KOSiMe₃ or non-aqueous NaOH).[11][15] 2. Consider a phase-transfer catalyst if using a biphasic system.[13] |
| Side Product Formation | 1. Reaction temperature is too high, causing decomposition. 2. Strong base reacting with other functional groups. | 1. Attempt a lower temperature method with a more potent nucleophile (e.g., non-aqueous hydrolysis).[11][15] 2. If applicable, choose a method compatible with other functionalities (e.g., KOSiMe₃). |
Experimental Protocol: Hydrolysis of a Hindered Ester with LiOH
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature or heat to reflux (e.g., 60-70 °C).
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The product, a carboxylate salt, will be water-soluble.
-
Workup: Once the reaction is complete, cool the mixture and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., ether or dichloromethane) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl.
-
Extraction: Extract the resulting carboxylic acid product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the desired carboxylic acid.
Visualization: Troubleshooting Low Yield in Cross-Coupling
Caption: Decision tree for troubleshooting low cross-coupling yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. scite.ai [scite.ai]
- 15. researchgate.net [researchgate.net]
Identifying impurities in METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE samples
Welcome to the dedicated technical support resource for METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Leveraging extensive field experience and established analytical principles, this center provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my this compound samples?
A1: Impurities can generally be categorized into three main types:
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Process-Related Impurities: These are substances introduced or formed during the synthesis of the final product. They can include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or catalysts.
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Degradation Products: These impurities result from the chemical breakdown of this compound over time due to factors like exposure to light, heat, moisture, or reactive atmospheric gases.
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Contaminants: These are extraneous substances introduced into the sample from external sources, such as solvents, glassware, or other laboratory equipment.
Q2: What are the recommended analytical techniques for assessing the purity of this compound?
A2: A multi-technique approach is highly recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase method with UV detection is typically a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. The mass spectrometry data provides valuable structural information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and any impurities present in significant amounts. It is particularly useful for identifying isomeric impurities and understanding the overall composition of the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying a wide range of impurities.
Q3: How should I properly store my this compound samples to minimize degradation?
A3: To maintain the integrity of your samples, it is crucial to store them under appropriate conditions. We recommend storing this compound in a cool, dark, and dry place. The container should be tightly sealed and preferably flushed with an inert gas like nitrogen or argon to prevent oxidative degradation. For long-term storage, refrigeration is advised.
Troubleshooting Guide: Identifying Impurities
This section provides a systematic approach to identifying common impurities you may encounter during your analysis.
Scenario 1: An Unexpected Peak is Observed in my HPLC Chromatogram.
An additional peak in your HPLC chromatogram indicates the presence of one or more impurities. The retention time of the unexpected peak relative to the main component can provide initial clues about its polarity.
Logical Workflow for Impurity Identification:
Caption: Workflow for HPLC Impurity Identification.
Step-by-Step Protocol:
-
Characterize the Unknown Peak: Note the retention time and the peak area percentage. Is the peak broader or sharper than the main peak?
-
Hypothesize the Impurity Source:
-
Process-Related Impurities: Consider the synthetic route used to prepare your compound. Common starting materials and byproducts are likely candidates. For instance, a plausible synthesis involves the reaction of 4-bromophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis and esterification.[1]
-
Degradation Products: The ester functionality is susceptible to hydrolysis, which would yield 1-(4-bromophenyl)cyclobutanecarboxylic acid.
-
-
LC-MS Analysis:
-
Objective: To determine the molecular weight of the impurity.
-
Method:
-
Prepare a sample of your this compound containing the impurity.
-
Inject the sample into an LC-MS system using a method similar to your HPLC analysis.
-
Obtain the mass spectrum of the unknown peak.
-
-
Interpretation: Compare the obtained molecular weight with the molecular weights of potential impurities listed in Table 1 .
-
-
Structure Confirmation (if necessary): If the mass is not definitive, preparative HPLC can be used to isolate the impurity for NMR analysis.
Table 1: Potential Impurities in this compound
| Potential Impurity | Likely Source | Molecular Weight ( g/mol ) | Analytical Signature Clues |
| 4-Bromophenylacetonitrile | Starting Material | 196.04 | Earlier retention time in RP-HPLC; Characteristic nitrile peak in IR spectrum (~2250 cm⁻¹). |
| 1,3-Dibromopropane | Starting Material | 201.86 | Volatile, best detected by GC-MS. |
| 1-(4-Bromophenyl)cyclobutanecarbonitrile | Intermediate | 236.10 | Structurally similar to the final product, may have a close retention time. |
| 1-(4-Bromophenyl)cyclobutanecarboxylic acid | Hydrolysis Product | 255.10 | More polar, will have a shorter retention time in RP-HPLC. |
| Unreacted Grignard Reagent Byproducts | Synthesis Byproduct | Varies | Depends on the specific Grignard reagent used.[2] |
Scenario 2: My GC-MS Analysis Shows Multiple Peaks Besides the Main Component.
GC-MS is highly sensitive to volatile and semi-volatile compounds. The mass spectrum of each peak provides a molecular fingerprint that can be used for identification.
Logical Workflow for GC-MS Impurity Identification:
Caption: Workflow for GC-MS Impurity Identification.
Step-by-Step Protocol:
-
Analyze the Mass Spectrum of Each Impurity Peak:
-
Identify the molecular ion peak (M⁺). The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity.
-
Examine the fragmentation pattern. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and cleavage at the alpha-position to the carbonyl group.[3][4]
-
-
Database Search: Compare the obtained mass spectra against commercial libraries such as the NIST database for potential matches.
-
Manual Interpretation: If no library match is found, interpret the fragmentation pattern to deduce the structure. For example, a fragment corresponding to the bromophenyl group is a strong indicator of a related impurity.
-
Confirmation: If a potential impurity is identified, its identity can be confirmed by synthesizing or purchasing an authentic standard and comparing its GC-MS data.
Scenario 3: The ¹H or ¹³C NMR Spectrum of My Sample Shows Extra Signals.
NMR spectroscopy is a powerful tool for identifying and quantifying impurities that are structurally distinct from the main component.
Step-by-Step Protocol:
-
Acquire High-Resolution ¹H and ¹³C NMR Spectra: Ensure good signal-to-noise and resolution to clearly distinguish all signals.
-
Assign the Signals of the Main Component: Compare the obtained spectrum with a reference spectrum of pure this compound. The expected signals are:
-
¹H NMR: Aromatic protons (doublets around 7.2-7.5 ppm), cyclobutane protons (multiplets), and a methyl ester singlet (around 3.7 ppm).
-
¹³C NMR: Aromatic carbons, cyclobutane carbons, a carbonyl carbon (around 175 ppm), and a methoxy carbon (around 52 ppm).
-
-
Analyze the Unassigned Signals:
-
Chemical Shift: The chemical shift of the extra signals provides information about the electronic environment of the protons or carbons. For example, signals in the aromatic region may indicate a related aromatic impurity.
-
Integration (¹H NMR): The relative integration of the impurity signals compared to the main component's signals allows for quantification.
-
Multiplicity (¹H NMR): The splitting pattern provides information about neighboring protons.
-
-
Correlate with Potential Impurities: Compare the characteristics of the unassigned signals with the expected NMR data for potential impurities (refer to Table 1 and literature data for similar compounds). For example, the presence of a broad singlet in the ¹H NMR spectrum could indicate the carboxylic acid proton of the hydrolysis product.
References
Preventing degradation of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE during reactions
Welcome to the technical support center for METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile building block. Our goal is to empower you to anticipate and prevent common degradation pathways, ensuring the success of your synthetic endeavors.
Introduction: Understanding the Molecule's Reactivity
This compound is a valuable intermediate in medicinal chemistry and materials science, offering a unique combination of a strained cyclobutane ring, a reactive aryl bromide handle for cross-coupling, and a methyl ester. However, these same features can also be sources of instability if not handled correctly. This guide will walk you through the potential pitfalls and provide robust solutions.
Part 1: Frequently Asked Questions & Troubleshooting Guide
Issue 1: Unexpected Hydrolysis of the Methyl Ester
Question: I'm observing the formation of 1-(4-bromophenyl)cyclobutanecarboxylic acid as a major byproduct in my reaction. What is causing the hydrolysis of the methyl ester, and how can I prevent it?
Answer: The methyl ester functionality is susceptible to both acid- and base-catalyzed hydrolysis. The presence of even trace amounts of water, acid, or base in your reaction mixture can lead to the cleavage of the ester bond.
Causality:
-
Acid-Catalyzed Hydrolysis: Protic acids or Lewis acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Saponification: Strong bases (e.g., hydroxides, alkoxides) can directly attack the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated during aqueous workup to yield the carboxylic acid.[1][2][3][4]
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Solvents & Reagents | Use anhydrous solvents and reagents. | Minimizes the presence of water, a key reactant in hydrolysis. |
| pH Control | Maintain neutral or near-neutral pH conditions if possible. | Avoids both strongly acidic and strongly basic environments that catalyze hydrolysis. |
| Reaction Temperature | Run reactions at the lowest effective temperature. | Hydrolysis rates, like most reactions, increase with temperature. |
| Workup Procedure | Use a non-aqueous workup if feasible. If an aqueous workup is necessary, perform it quickly at low temperatures and use a buffered aqueous solution. | Minimizes contact time with water and avoids extreme pH shifts. |
| Choice of Base | For reactions requiring a base, consider non-nucleophilic, sterically hindered bases (e.g., proton sponge, DBU in the absence of water) or mild inorganic bases like potassium carbonate if water cannot be excluded. | These are less likely to act as nucleophiles and attack the ester. |
Issue 2: Decarboxylation and Ring Opening of the Cyclobutane Moiety
Question: My reaction is producing complex mixtures, and I suspect the cyclobutane ring is not stable under my reaction conditions. What leads to the degradation of the cyclobutane ring?
Answer: The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to cleavage under various conditions, particularly thermal stress, strong acids, or bases.[5][6][7] If the methyl ester is first hydrolyzed to the carboxylic acid, subsequent decarboxylation can also occur, especially at elevated temperatures.[8][9][10][11]
Causality & Degradation Pathways:
-
Thermal Instability: High temperatures can provide sufficient energy to overcome the activation barrier for ring-opening reactions.
-
Acid/Base Catalyzed Ring Opening: Strong acids or bases can promote ring cleavage, leading to rearranged or linear products.[5]
-
Decarboxylation: The formation of the corresponding carboxylic acid (from hydrolysis) followed by heating can lead to the loss of CO2.[8][11]
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Temperature Control | Maintain reaction temperatures below 100 °C whenever possible. | Minimizes the risk of thermally induced ring opening and decarboxylation. |
| Avoid Strong Acids/Bases | If a catalyst is needed, opt for milder Lewis acids or bases. Avoid prolonged exposure to harsh pH conditions. | Reduces the likelihood of catalyzed ring cleavage.[5] |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation, which can sometimes initiate degradation pathways.[7] |
Workflow for Minimizing Cyclobutane Degradation:
Caption: Workflow to preserve cyclobutane integrity.
Issue 3: Complications in Palladium-Catalyzed Cross-Coupling Reactions
Question: I'm attempting a Suzuki or Buchwald-Hartwig amination using the aryl bromide, but I'm getting low yields and multiple side products. How can I optimize these reactions?
Answer: While the aryl bromide is ideal for palladium-catalyzed cross-coupling reactions, the presence of the ester and the cyclobutane ring requires careful optimization of reaction conditions to avoid side reactions.[12]
Common Issues & Solutions in Cross-Coupling:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst turnover; catalyst poisoning. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos).[13][14][15][16][17] Ensure all reagents are pure and solvents are thoroughly degassed. |
| Ester Hydrolysis | Use of strong aqueous bases (e.g., NaOH, KOH). | Switch to non-aqueous or milder bases like Cs₂CO₃, K₃PO₄, or KF.[18] These are effective in Suzuki and Buchwald-Hartwig reactions and are less likely to hydrolyze the ester. |
| Debromination | Reductive elimination of HBr from an intermediate. | This can be influenced by the ligand and base. Screening different combinations is key. Ensure a strictly inert atmosphere. |
| Homocoupling | Reaction of the organoboronic acid (Suzuki) or aryl bromide with itself. | Optimize stoichiometry and reaction temperature. Lower temperatures often favor the desired cross-coupling pathway. |
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a suitable palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add a non-hydrolytic base (e.g., K₃PO₄, 2-3 equiv.) and degassed solvent (e.g., toluene or 1,4-dioxane).[19][20][21]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for Suzuki coupling.
Issue 4: Incompatibility with Grignard and Organolithium Reagents
Question: I want to perform a reaction at the aryl bromide position using a Grignard reagent, but the reaction is failing. What is the issue?
Answer: The methyl ester group is highly reactive towards strong nucleophiles and bases like Grignard and organolithium reagents.[22] Instead of reacting at the aryl bromide, these reagents will preferentially attack the ester carbonyl.
Causality: Grignard reagents add twice to esters to form tertiary alcohols.[23][24][25][26] The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[24]
Recommended Alternatives:
-
Protect the Ester: This is generally not a practical approach as protecting groups for esters are limited and may not withstand the reaction conditions for Grignard formation.
-
Use a Different Organometallic Reagent: Consider using an organozinc or organocuprate reagent, which are generally less reactive towards esters.
-
Modify the Synthetic Route: The most robust solution is to introduce the ester functionality after performing the desired reaction on the aryl bromide. For example, start with 1-bromo-4-iodobenzene, perform the Grignard reaction at the more reactive iodine position, and then elaborate the bromo-substituted aromatic ring to include the cyclobutanecarboxylate moiety in a later step.
Part 2: Storage and Handling
Question: What are the best practices for storing and handling this compound to ensure its long-term stability?
Answer: Proper storage and handling are critical to prevent degradation over time.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C.[27] | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents slow oxidation and reactions with atmospheric moisture. |
| Container | Use a tightly sealed, amber glass vial or bottle. | Protects from moisture and light, which can promote radical reactions. |
| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents.[28][29] | Prevents accidental contact and reaction. |
References
- 1. Methyl Esters [organic-chemistry.org]
- 2. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. organicreactions.org [organicreactions.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. Grignard Reaction [organic-chemistry.org]
- 27. chemscene.com [chemscene.com]
- 28. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 29. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Cyclobutane-Containing Compounds
Welcome to the Technical Support Center for the synthesis of cyclobutane-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable four-membered rings. The inherent ring strain of cyclobutanes presents unique synthetic challenges, often leading to unexpected outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in the laboratory.
I. Understanding the Core Challenge: The Strained Ring
The cyclobutane ring is characterized by significant angle and torsional strain, with a total ring strain energy of approximately 26.3 kcal/mol.[1] This inherent instability is a double-edged sword: it makes the synthesis of the ring challenging, but it also imparts unique reactivity that is highly valuable in organic synthesis. A thorough understanding of this strain is crucial for troubleshooting synthetic problems.
II. FAQs and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My [2+2] photocycloaddition is resulting in low yields or no product. What are the common causes and how can I improve the outcome?
Low yields in photochemical [2+2] cycloadditions are a frequent issue. The problem often lies in inefficient photon capture, competing side reactions, or inappropriate reaction conditions.
Causality and Troubleshooting Workflow:
A logical approach to troubleshooting low yields involves systematically evaluating the photochemical setup, reaction parameters, and substrate reactivity.
Caption: Troubleshooting workflow for low yields in photochemical [2+2] cycloadditions.
In-depth Explanation and Solutions:
-
Inadequate Light Source and Wavelength: The alkene must be able to absorb the light emitted by your source. Many simple alkenes require short-wavelength UV light, which can also promote side reactions.
-
Solution: Ensure your lamp's emission spectrum overlaps with the absorbance spectrum of your substrate. For substrates that do not absorb well in the near-UV or visible region, consider using a photosensitizer. Common sensitizers for triplet-state reactions include acetone and benzophenone. For visible-light mediated reactions, ruthenium or iridium photocatalysts are often effective.[2][3]
-
-
Solvent Effects: The solvent can influence the stability of the excited state and any intermediates.
-
Concentration: High concentrations can favor intermolecular side reactions, such as polymerization, over the desired intramolecular cycloaddition.
-
Solution: For intramolecular reactions, high dilution is generally preferred. For intermolecular reactions, optimizing the concentration is key; start with a moderate concentration (e.g., 0.1 M) and adjust as needed.
-
-
Oxygen Quenching: Triplet excited states are readily quenched by molecular oxygen, which can significantly reduce the efficiency of the reaction.
-
Solution: Thoroughly degas your reaction mixture before and during irradiation by bubbling with an inert gas like nitrogen or argon.
-
-
Product Photodegradation: The cyclobutane product itself may be photolabile under the reaction conditions, leading to decomposition or reversion to starting materials.
-
Solution: Monitor the reaction progress carefully and stop the irradiation once the starting material is consumed or the product concentration begins to decrease. In some cases, using a filter to cut off shorter wavelengths can prevent product degradation.
-
Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of an Enone
This protocol is a general guideline for the visible-light-mediated cycloaddition of an aryl enone with an alkene using a ruthenium photocatalyst.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl enone (1.0 equiv.), the alkene (1.5 equiv.), and Ru(bpy)₃Cl₂ (1-2 mol%).
-
Solvent Addition: Add a suitable anhydrous and degassed solvent (e.g., acetonitrile or acetone) to achieve a concentration of 0.05-0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiation: Place the reaction vessel in front of a blue LED lamp and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture in vacuo and purify the crude product by column chromatography on silica gel.[3]
FAQ 2: I am observing a mixture of stereoisomers. How can I control the diastereoselectivity and/or enantioselectivity of my cyclobutane synthesis?
Controlling stereochemistry is a central challenge in cyclobutane synthesis. The formation of multiple stereoisomers can complicate purification and reduce the yield of the desired product.
Controlling Diastereoselectivity in Thermal [2+2] Cycloadditions of Ketenes:
Poor diastereoselectivity in these reactions often points to a stepwise mechanism involving a zwitterionic intermediate, which allows for bond rotation and loss of stereochemical information.
-
Solvent Polarity: The lifetime of the zwitterionic intermediate is highly dependent on the solvent polarity.
-
Solution: Use a less polar solvent (e.g., toluene or hexanes instead of acetonitrile) to disfavor charge separation and promote a more concerted-like transition state.[6]
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to the alkene, promoting a more concerted cycloaddition pathway and enforcing a specific geometry in the transition state.
Controlling Enantioselectivity in Photochemical [2+2] Cycloadditions:
Achieving high enantioselectivity often requires the use of chiral catalysts or auxiliaries.
-
Chiral Catalysts: Chiral Lewis acids or photosensitizers can create a chiral environment around the substrates, favoring the formation of one enantiomer.
-
Solution: Screen a variety of chiral catalysts and ligands. The choice of catalyst is highly substrate-dependent.
-
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively control the facial selectivity of the cycloaddition.
-
Solution: While effective, this approach requires additional steps to attach and remove the auxiliary.
-
Table 1: Influence of Reaction Conditions on Diastereoselectivity in a Ketene-Alkene Cycloaddition
| Entry | Ketene | Alkene | Conditions | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| 1 | Phenylacetyl chloride, Et₃N | Cyclopentene | Toluene, 110 °C | 1:6 | 71 | [8] |
| 2 | Phenylacetyl chloride, Et₃N | Cyclopentene | EtAlCl₂ (1.1 equiv), CH₂Cl₂, -78 °C | >20:1 | 59 | [8] |
FAQ 3: My reaction is producing unexpected side products. What are they and how can I minimize their formation?
The high ring strain of cyclobutanes makes them susceptible to various rearrangements and ring-opening reactions, which are common sources of byproducts.
Common Side Reactions and Their Mitigation:
-
Ring Expansion: Carbocations adjacent to a cyclobutane ring can undergo ring expansion to form a less strained cyclopentyl cation. This is a common pathway in reactions involving carbocation intermediates, such as under acidic conditions.[9][10]
-
Mitigation: Avoid strongly acidic conditions during the reaction and workup if possible. Use buffered solutions or non-acidic workup procedures.
-
-
Ring Opening: The cyclobutane ring can be opened by nucleophiles, electrophiles, or under thermal/photochemical conditions, especially if the ring is activated by certain functional groups.
-
Mitigation: Choose reaction and purification conditions carefully to avoid harsh reagents or high temperatures that could promote ring opening. For instance, donor-acceptor cyclobutanes are particularly prone to nucleophilic ring-opening.[11]
-
-
Polymerization: Alkenes, especially activated ones, can undergo polymerization under the reaction conditions, competing with the desired cycloaddition.
-
Mitigation: For photochemical reactions, ensure the absence of radical initiators and oxygen. Adjusting the concentration of the reactants can also help. In some cases, the use of a continuous flow reactor can minimize polymerization by providing better control over reaction time and irradiation.
-
Mechanism of Cyclobutylcarbinyl Cation Ring Expansion:
Caption: Ring expansion of a cyclobutylcarbinyl cation to a more stable cyclopentyl cation.
FAQ 4: I am having difficulty purifying my cyclobutane product. What are some effective strategies?
The purification of cyclobutane derivatives can be challenging due to the presence of stereoisomers with similar polarities and potential product instability.
Purification Workflow:
Caption: A general workflow for the purification of cyclobutane-containing compounds.
Detailed Purification Strategies:
-
Column Chromatography: This is the most common method for initial purification.
-
Tips: Use a long column and a shallow solvent gradient to improve the separation of closely eluting isomers. Sometimes, switching the stationary phase (e.g., from silica gel to alumina or a bonded phase) can provide better selectivity.[12]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a single, pure stereoisomer, especially if one diastereomer is significantly less soluble than the others.
-
Preparative HPLC: For challenging separations of diastereomers or enantiomers (using a chiral stationary phase), preparative HPLC is a powerful tool.
Characterization of Stereoisomers:
Distinguishing between cyclobutane stereoisomers often requires careful analysis of NMR spectra.
-
¹H NMR: The coupling constants between protons on the cyclobutane ring can provide valuable information about their relative stereochemistry. Cis and trans vicinal coupling constants can vary significantly.[13][14]
-
NOESY/ROESY: These 2D NMR techniques can be used to determine the spatial proximity of protons, which is invaluable for assigning relative stereochemistry.
III. Conclusion
The synthesis of cyclobutane-containing compounds is a rewarding endeavor that provides access to a wealth of structurally diverse and biologically relevant molecules. While the inherent strain of the four-membered ring presents significant challenges, a systematic and informed approach to troubleshooting can overcome these hurdles. By carefully considering the reaction mechanism and the influence of various experimental parameters, researchers can optimize their synthetic routes to achieve high yields and selectivities. This guide provides a foundation for navigating the common pitfalls in this exciting area of organic chemistry.
IV. References
-
BenchChem. (2025). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography. BenchChem.
-
Fagnoni, M., Dondi, D., Ravelli, D., & Albini, A. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(6), 1668-1681.
-
Karpyak, N. M., Makitra, R. G., Marshalok, G. A., & Vasyutyn, Y. M. (2008). Solvent effect on the stereoselectivity in cycloaddition of cyclopentadiene to unsaturated esters. Invalidity of the solvent polarity parameter Ω. Russian Journal of General Chemistry, 78(1), 106-111.
-
Wikipedia. (n.d.). Ketene.
-
Gemoets, H. P. L., Laudadio, G., Verstraete, K., McQuade, D. T., & Van Aken, K. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 283-300.
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Gutsche, B., & Kappe, C. O. (2021). Scalability of Photochemical Reactions in Continuous Flow Mode. University College Dublin.
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Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815.
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Sigma-Aldrich. (n.d.). Scale-Up Guide: Photocatalysis Reaction.
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Griesbeck, A. G., & Mattay, J. (Eds.). (2019). Scale-Up of Photochemical Reactions. Wiley-VCH.
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Crimmins, M. T. (1992). Enone Olefin [2+2] Photochemical Cycloadditions. Organic Reactions, 44, 1-174.
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Kaufmann, D. E., & Namyslo, J. C. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537.
-
Yoon, T. P. (2012). Photosensitized [2+2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy. Angewandte Chemie International Edition, 51(41), 10333-10336.
-
Ghosez, L., & Marchand-Brynaert, J. (1976). Ketene (2+2) Cycloaddition Reactions. In Iminium Salts in Organic Chemistry (pp. 735-817). Wiley.
-
Wikipedia. (n.d.). Enone–alkene cycloadditions.
-
Fleming, I., & Williams, D. H. (1967). NMR Spectroscopy of Cyclobutanes. Tetrahedron, 23(6), 2747-2765.
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Wang, L., et al. (2021). Optimization of the [2+2] cycloaddition reaction conditions. Tetrahedron Letters, 62(15), 152885.
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
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Wikipedia. (n.d.). Ring strain.
-
Trost, B. M., & Sorum, A. B. (2011). Lewis Acid-Promoted [2+2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 44(11), 1144-1158.
-
ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition.
-
Sezen-Edmonds, M., et al. (2022). Predicting photochemical reaction performance upon scale-up in flow using vial-scale experimental data. AIChE Annual Meeting.
-
Chemistry Stack Exchange. (2015). Ring expansion from a given cyclic carbocation.
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
-
Tyson, E. L., Farney, E. P., & Yoon, T. P. (2012). Photocatalytic [2+2] Cycloadditions of Enones with Cleavable Redox Auxiliaries. Organic Letters, 14(3), 744-747.
-
Huisgen, R. (1977). Cycloaddition mechanism and the solvent dependence of rate. Pure and Applied Chemistry, 52(10), 2283-2302.
-
Scirp.org. (2023). Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds.
-
Du, J., & Yoon, T. P. (2009). Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis. Journal of the American Chemical Society, 131(41), 14604-14605.
-
BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.
-
Kemmink, J., Boelens, R., & Kaptein, R. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal, 14(5), 293-299.
-
Ouchi, A., et al. (2022). Redox-potential-controlled intermolecular [2+2] cycloaddition of styrenes for the regio- and diastereoselective synthesis of multisubstituted halogenocyclobutanes. Bulletin of the Chemical Society of Japan, 95(6), 944-950.
-
Higgins, R. F., Fatur, S. M., Shepard, S. G., & Campos, L. M. (2018). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. Journal of the American Chemical Society, 140(32), 10121-10125.
-
Graphviz. (2024). DOT Language.
-
BenchChem. (2025). strategies for controlling stereochemistry in cyclobutane synthesis. BenchChem.
-
Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
-
Graphviz. (n.d.). Graphviz tutorial.
-
ResearchGate. (n.d.). ChemInform Abstract: Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes.
-
ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles.
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
-
Gansner, E. R., Koutsofios, E., North, S. C., & Vo, K. P. (2015). Drawing graphs with dot. Graphviz.
-
Karpyak, N. M., Makitra, R. G., Marshalok, G. A., & Vasyutyn, Y. M. (2008). Solvent effect on the stereoselectivity in cycloaddition of cyclopentadiene to unsaturated esters. Invalidity of the solvent polarity parameter Ω. Russian Journal of General Chemistry, 78(1), 106-111.
-
ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions.
-
Cantera. (n.d.). Viewing a reaction path diagram.
-
Tokyo University of Science. (n.d.). Cyclobutene Ring Opening Reactions.
-
Organic Syntheses. (2014). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions.
-
ResearchGate. (n.d.). Lewis acid catalyzed cycloreversion of cyclobutane 3 b to....
-
ResearchGate. (n.d.). (PDF) Controlling Lewis Acid Catalysed Bicyclobutane Cycloadditions: Carbonyl Substituents Dictate Electrophilic vs. Nucleophilic Addition Pathways.
-
Davies, H. M., & Manning, J. R. (2008). Catalytic C–H functionalization by metal-carbenoid and-nitrenoid insertion. Nature, 451(7177), 417-424.
-
Waser, J., et al. (2024). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Chemical Science, 15(23), 8886-8891.
References
- 1. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Characterization and Validation of Methyl 1-(4-bromophenyl)cyclobutanecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug discovery campaign. This guide provides an in-depth look at the characterization and validation of Methyl 1-(4-bromophenyl)cyclobutanecarboxylate, a compound of interest in medicinal chemistry due to its rigid cyclobutane scaffold, a common bioisostere for larger groups.
This document will not only detail the expected analytical data for this specific molecule but will also delve into the strategic reasoning behind the selection of analytical techniques. Furthermore, we will present a comparative analysis with structurally related analogs to highlight the importance of the cyclobutane moiety.
The Significance of the 1-Arylcyclobutane Scaffold
The 1-arylcyclobutane motif is a valuable structural element in drug design. The cyclobutane ring, being a small, rigid structure, offers a way to explore chemical space with more defined three-dimensional arrangements compared to more flexible aliphatic chains. The 1,1-disubstitution pattern, as seen in the target molecule, creates a quaternary center that can impart unique conformational properties and metabolic stability. The 4-bromophenyl group provides a handle for further chemical modification (e.g., through cross-coupling reactions) and can engage in specific interactions with biological targets.
A Multi-Pronged Approach to Structural Elucidation
The confirmation of the structure of this compound relies on the synergistic use of several analytical techniques. No single method provides a complete picture; instead, the data from each technique should be cross-validated to build an unshakeable structural assignment.
Caption: Workflow for the synthesis and structural validation.
Predicted Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Protons: Two doublets are expected for the 1,4-disubstituted benzene ring, integrating to 2 protons each. The protons ortho to the bromine atom will be deshielded compared to the protons meta to the bromine.
-
Cyclobutane Protons: The six protons of the cyclobutane ring will likely appear as complex multiplets due to their diastereotopic nature and complex coupling patterns.
-
Methyl Protons: A sharp singlet, integrating to 3 protons, will be observed for the methyl ester group.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (around 170-175 ppm) is characteristic of the ester carbonyl carbon.
-
Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon attached to the bromine will be shifted to a lower field, while the other carbons will appear in the typical aromatic region (120-140 ppm). The quaternary carbon attached to the cyclobutane ring will also be in this region.
-
Quaternary Cyclobutane Carbon: The carbon of the cyclobutane ring attached to both the aromatic ring and the carboxylate group will appear as a quaternary signal.
-
Cyclobutane Carbons: The CH₂ carbons of the cyclobutane ring will appear in the aliphatic region.
-
Methyl Carbon: The methyl ester carbon will show a signal in the upfield region.
Table 1: Predicted NMR Data
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic C-H (ortho to Br) | ~7.5 (d, 2H) | ~131 |
| Aromatic C-H (meta to Br) | ~7.3 (d, 2H) | ~129 |
| Cyclobutane C-H₂ | 2.0 - 2.8 (m, 6H) | ~35 |
| Methyl C-H₃ | ~3.7 (s, 3H) | ~52 |
| Carbonyl C=O | - | ~174 |
| Aromatic C-Br | - | ~121 |
| Aromatic C (quaternary) | - | ~145 |
| Cyclobutane C (quaternary) | - | ~48 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are expected to be:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1730 cm⁻¹.[3]
-
C-O Stretch (Ester): A strong absorption in the region of 1250-1100 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
sp² C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.
-
sp³ C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C-Br Stretch: A weak absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to see:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[4]
-
Key Fragmentation Peaks:
-
Loss of the methoxy group (-OCH₃) from the molecular ion.
-
Loss of the carbomethoxy group (-COOCH₃).
-
Cleavage of the cyclobutane ring.
-
A peak corresponding to the bromophenyl cation.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Comparative Analysis with Structural Analogs
To underscore the importance of the cyclobutane ring, a comparison with analogs where the ring size is varied (cyclopropane and cyclopentane) is instructive.
Table 2: Comparison of Physicochemical Properties of Analogs
| Compound | Ring Size | Predicted LogP | Expected Impact on Properties |
| Methyl 1-(4-bromophenyl)cyclopropanecarboxylate | 3 | Lower | Increased ring strain may affect reactivity and conformation. The more compact structure could influence binding interactions. |
| This compound | 4 | Baseline | Rigid scaffold with defined vectoral projection of substituents. |
| Methyl 1-(4-bromophenyl)cyclopentanecarboxylate | 5 | Higher | Increased flexibility compared to cyclobutane. The larger, more lipophilic ring can alter solubility and permeability.[5] |
The choice of the cyclobutane ring is a deliberate design element. It provides a rigid scaffold that is less strained than a cyclopropane ring and less flexible than a cyclopentane ring. This "sweet spot" of rigidity can be crucial for optimizing the orientation of the phenyl and ester substituents for binding to a biological target.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed.
Synthesis of 1-(4-bromophenyl)cyclobutanecarboxylic acid
This synthesis can be adapted from known procedures for similar structures.[6][7]
-
Preparation of Diethyl 1,1-cyclobutanedicarboxylate: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. To this, add diethyl malonate. Then, add 1,3-dibromopropane dropwise while maintaining the temperature. Reflux the mixture until the reaction is complete.
-
Hydrolysis and Decarboxylation: The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed using a strong base (e.g., KOH in ethanol), followed by acidification to yield 1,1-cyclobutanedicarboxylic acid. This diacid is then heated to induce decarboxylation to 1-cyclobutanecarboxylic acid.
-
Friedel-Crafts Acylation: The 1-cyclobutanecarboxylic acid is converted to its acid chloride using thionyl chloride. This acid chloride is then used in a Friedel-Crafts acylation reaction with bromobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(4-bromophenyl)cyclobutanone.
-
Oxidation: The ketone is then oxidized (e.g., using a haloform reaction or other suitable oxidizing agents) to yield 1-(4-bromophenyl)cyclobutanecarboxylic acid.
Synthesis of this compound (Esterification)
-
Dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst, remove the excess methanol under reduced pressure, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all signals in both spectra.
FT-IR Analysis
-
Place a small amount of the sample on the diamond crystal of an ATR-FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry Analysis
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the molecular ion peak and the major fragmentation peaks.
Conclusion
The structural validation of this compound is a clear demonstration of the power of modern analytical techniques. Through a logical and systematic application of NMR, FT-IR, and mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and expected data for researchers working with this and similar compounds, emphasizing the importance of a multi-faceted analytical approach in the rigorous world of drug discovery and development. The comparative analysis with its cyclopropane and cyclopentane analogs further highlights the deliberate and strategic choice of the cyclobutane scaffold in rational drug design.
References
- 1. Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester | C12H13ClO2 | CID 67363367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(4-Bromophenyl)methyl]-2-[2-(dimethylamino)ethyl]phthalazin-1-one | C19H20BrN3O | CID 3057178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Collection - Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-Amino-3-(4-bromophenyl)cyclopentanecarboxylate, Useful Intermediates for the Synthesis of S1P1 Receptor Agonists - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE and its Chloro-Analogue for the Research Scientist
In the landscape of modern drug discovery and materials science, the subtle yet profound influence of halogen substitution on molecular properties cannot be overstated. The choice between a bromo or a chloro substituent on an aromatic scaffold can significantly alter a compound's physicochemical characteristics, metabolic stability, and target-binding affinity. This guide provides an in-depth, objective comparison of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE and its bioisosteric counterpart, METHYL 1-(4-CHLOROPHENYL)CYCLOBUTANECARBOXYLATE.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a rationale for experimental design and an understanding of the fundamental differences imparted by these two key halogens. The insights and protocols herein are designed to be self-validating, empowering researchers to make informed decisions in their own laboratory settings.
Physicochemical Properties: A Tale of Two Halogens
The primary distinction between the bromo and chloro analogues lies in the differing properties of bromine and chlorine atoms, specifically their size, electronegativity, and polarizability. These differences cascade into an array of differing macroscopic properties.
| Property | This compound | METHYL 1-(4-CHLOROPHENYL)CYCLOBUTANECARBOXYLATE | Rationale for Differences |
| Molecular Formula | C₁₂H₁₃BrO₂[1] | C₁₂H₁₃ClO₂[2] | Direct substitution of Bromine for Chlorine. |
| Molecular Weight | 269.13 g/mol [1] | 224.68 g/mol [2] | Bromine has a significantly higher atomic mass than chlorine. |
| Physical State | Predicted: Colorless to pale yellow liquid or solid[1] | Predicted: Crystalline Powder[3] | The larger, more polarizable bromine atom can lead to stronger intermolecular van der Waals forces, potentially resulting in a higher melting point. |
| Melting Point (°C) | Data not available | Predicted: 80-90 (for the carboxylic acid precursor)[3] | The greater molecular weight and polarizability of the bromo compound would suggest a higher melting point than its chloro analogue. |
| Lipophilicity (LogP) | Predicted to be higher | Predicted to be lower | The larger and more polarizable nature of bromine generally leads to increased lipophilicity compared to chlorine[4][5] |
| Solubility | Good solubility in organic solvents, limited in water[1] | Good solubility in organic solvents, limited in water | Both compounds are esters with significant nonpolar character, leading to similar general solubility profiles. |
Spectroscopic Fingerprints: Interpreting the Halogen Effect
The electronic environment of a molecule is subtly altered by halogen substitution, and these changes are readily observable through spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H and ¹³C NMR, the electronegativity and anisotropic effects of the halogen atom influence the chemical shifts of nearby nuclei.
Predicted ¹H NMR Spectral Data:
| Proton Environment | Predicted δ (ppm) for Bromo-Analogue | Predicted δ (ppm) for Chloro-Analogue | Rationale for Differences |
| Aromatic (ortho to halogen) | ~7.5 | ~7.3 | The greater electronegativity of chlorine deshields the ortho protons to a lesser extent than bromine. |
| Aromatic (meta to halogen) | ~7.3 | ~7.3 | The effect of the halogen is less pronounced at the meta position. |
| Methyl Ester (-OCH₃) | ~3.7 | ~3.7 | Distant from the site of substitution, minimal difference is expected. |
| Cyclobutane Protons | ~2.2-2.8 | ~2.2-2.8 | Minimal influence from the aromatic ring substituent is anticipated. |
Predicted ¹³C NMR Spectral Data:
| Carbon Environment | Predicted δ (ppm) for Bromo-Analogue | Predicted δ (ppm) for Chloro-Analogue | Rationale for Differences |
| Aromatic (ipso-carbon) | ~122 | ~134 | The "heavy atom effect" of bromine causes a significant upfield shift of the ipso-carbon signal. |
| Aromatic (ortho to halogen) | ~132 | ~129 | Chlorine's higher electronegativity leads to a greater deshielding effect on the ortho carbons. |
| Aromatic (meta to halogen) | ~129 | ~129 | The effect at the meta position is less pronounced. |
| Aromatic (para to halogen) | ~145 | ~145 | The quaternary carbon of the cyclobutane ring will have a similar chemical shift. |
| Carbonyl (C=O) | ~175 | ~175 | Minimal influence from the halogen is expected. |
| Methyl Ester (-OCH₃) | ~52 | ~52 | Minimal influence from the halogen is expected. |
Infrared (IR) Spectroscopy
The primary distinguishing feature in the IR spectra would be the C-X stretching vibration.
| Vibrational Mode | Wavenumber (cm⁻¹) for Bromo-Analogue | Wavenumber (cm⁻¹) for Chloro-Analogue | Rationale for Differences |
| C-Br Stretch | ~600-500 | - | The C-Br bond is weaker and involves a heavier atom, resulting in a lower frequency vibration. |
| C-Cl Stretch | - | ~800-600 | The stronger C-Cl bond vibrates at a higher frequency. |
| C=O Stretch (Ester) | ~1730 | ~1730 | The halogen substituent has a negligible effect on the carbonyl stretching frequency. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | No significant difference is expected. |
Synthesis and Reactivity: A Comparative Workflow
The synthesis of both analogues can be approached via a common pathway, starting from the corresponding halogenated phenylacetonitrile. The choice of halogen may subtly influence reaction kinetics, with the C-Br bond being generally more reactive in certain transformations (e.g., cross-coupling reactions) than the C-Cl bond.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compounds.
Experimental Protocol: Synthesis
Step 1: Hydrolysis of 1-(4-Halophenyl)cyclobutane-1-carbonitrile
-
To a solution of 1-(4-halophenyl)cyclobutane-1-carbonitrile (1.0 eq) in ethanol (5 mL/mmol), add a 6 M aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 1-(4-halophenyl)cyclobutane-1-carboxylic acid.
Step 2: Fischer Esterification
-
Suspend the 1-(4-halophenyl)cyclobutane-1-carboxylic acid (1.0 eq) in methanol (10 mL/mmol).
-
Carefully add concentrated sulfuric acid (0.1 eq) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl ester.
Analytical Characterization: A Comparative Workflow
A robust analytical workflow is crucial for confirming the identity and purity of the synthesized analogues.
Caption: Analytical workflow for product characterization.
Experimental Protocol: HPLC Analysis for Purity and Lipophilicity
This protocol is designed to assess the purity of the synthesized compounds and to provide a comparative measure of their lipophilicity through their retention times.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare stock solutions of each analogue (1 mg/mL) in acetonitrile.
-
Prepare working solutions (e.g., 100 µg/mL) by diluting the stock solutions with the initial mobile phase composition (50:50 water:acetonitrile).
-
Inject the samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas to determine purity.
-
Compare the retention times of the two analogues. The bromo-analogue is expected to have a longer retention time due to its higher lipophilicity.
Conclusion: Guiding Rational Drug Design
The choice between a bromo and a chloro substituent is a critical decision in the design of bioactive molecules. While structurally similar, this compound and its chloro-analogue exhibit distinct physicochemical and spectroscopic properties. The bromo-analogue is anticipated to be more lipophilic, which may enhance membrane permeability but could also increase metabolic susceptibility. The chloro-analogue, being less lipophilic, might offer a different pharmacokinetic profile.
This guide provides a framework for the synthesis, purification, and comparative analysis of these two compounds. The provided protocols, rooted in established chemical principles, offer a starting point for researchers to explore the nuanced effects of halogen substitution in their own systems. By understanding the fundamental differences between these analogues, scientists can make more informed decisions in the rational design of novel therapeutics and functional materials.
References
- 1. rsc.org [rsc.org]
- 2. Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester | C12H13ClO2 | CID 67363367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID CAS#: 50921-39-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE and Its Halogenated Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Performance
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer unique pharmacological profiles is a paramount objective. Among these, small molecules featuring cyclic moieties have garnered considerable interest due to their conformational rigidity and potential for specific receptor interactions. This guide provides an in-depth comparative analysis of the biological activity of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE and its structurally similar chlorinated and fluorinated analogs. We will delve into their synthesis, comparative in vitro anti-inflammatory and cytotoxic activities, and the underlying structure-activity relationships that govern their biological performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Introduction: The Therapeutic Potential of 1-Arylcyclobutanecarboxylates
The 1-arylcyclobutanecarboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a cyclobutane ring introduces a degree of three-dimensionality that can facilitate precise interactions with biological targets. Furthermore, the aromatic ring and the ester functional group provide ample opportunities for synthetic modification to modulate physicochemical properties and biological activity. The incorporation of a halogen atom on the phenyl ring is a common strategy in medicinal chemistry to enhance potency, alter metabolic stability, and influence binding affinity. This guide will focus on a comparative evaluation of the bromo, chloro, and fluoro analogs to elucidate the impact of the halogen substituent on the biological profile of these compounds.
Synthesis of METHYL 1-(4-HALOPHENYL)CYCLOBUTANECARBOXYLATES
The synthesis of the title compounds and their analogs can be achieved through a straightforward and reproducible multi-step sequence. The general synthetic strategy involves the formation of the cyclobutane ring, followed by functional group interconversion to yield the final methyl esters.
A plausible synthetic route is as follows:
-
Cyclobutane Ring Formation: The synthesis commences with the reaction of a substituted phenylacetonitrile (e.g., 4-bromophenylacetonitrile) with 1,3-dibromopropane in the presence of a strong base, such as sodium amide (NaNH₂), in an inert solvent like anhydrous ether. This reaction proceeds via a double alkylation to form the 1-(4-halophenyl)cyclobutanecarbonitrile.
-
Nitrile Hydrolysis: The resulting cyclobutanecarbonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. For instance, refluxing the nitrile with a mixture of sulfuric acid and water will yield 1-(4-halophenyl)cyclobutanecarboxylic acid.
-
Fischer Esterification: The final step is the conversion of the carboxylic acid to its corresponding methyl ester. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[1][2]
This synthetic approach is versatile and can be readily adapted to produce a variety of analogs with different halogen substituents on the phenyl ring.
Comparative Biological Activity
To provide a comprehensive comparison, we will evaluate the anti-inflammatory and cytotoxic activities of the bromo, chloro, and fluoro analogs. While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity based on studies of structurally related compounds and established principles of medicinal chemistry. For the purpose of this guide, we will present hypothetical, yet plausible, data to illustrate the comparative analysis.
Anti-Inflammatory Activity
The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit key inflammatory mediators. A common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.[3][4][5][6][7][8] Another important target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation.[8][9][10][11][12][13][14] The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the biological process by 50%.
Table 1: Comparative In Vitro Anti-Inflammatory Activity (Hypothetical Data)
| Compound | Halogen Substituent | NO Production Inhibition IC50 (µM) in RAW 264.7 cells | COX-2 Inhibition IC50 (µM) |
| 1 | Bromo (Br) | 15.2 | 8.5 |
| 2 | Chloro (Cl) | 22.8 | 12.3 |
| 3 | Fluoro (F) | 35.1 | 18.7 |
Structure-Activity Relationship (SAR) Analysis:
Based on the hypothetical data, a clear trend emerges regarding the influence of the halogen substituent on anti-inflammatory activity. The brominated compound 1 exhibits the most potent activity, followed by the chlorinated and then the fluorinated analogs. This trend can be rationalized by considering the electronic and steric properties of the halogens. Bromine is the most lipophilic and has a larger atomic radius compared to chlorine and fluorine. This increased lipophilicity may enhance membrane permeability and interaction with the active site of the target enzymes. The polarizability of the C-Br bond might also contribute to favorable binding interactions.
The observed anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway. Compounds containing a 4-bromophenyl group have been shown to inhibit NF-κB signaling, a key regulator of inflammatory gene expression, including the gene for inducible nitric oxide synthase (iNOS) and COX-2.[15]
Experimental Workflow: Nitric Oxide Production Assay
Figure 1: Workflow for determining nitric oxide production in LPS-stimulated macrophages.
Cytotoxic Activity
The cytotoxic potential of the compounds is a critical parameter, particularly for applications in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[15][16][17] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Table 2: Comparative In Vitro Cytotoxicity Against Human Cancer Cell Lines (Hypothetical Data)
| Compound | Halogen Substituent | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| 1 | Bromo (Br) | 25.6 | 32.4 |
| 2 | Chloro (Cl) | 41.2 | 55.8 |
| 3 | Fluoro (F) | 68.9 | 81.3 |
Structure-Activity Relationship (SAR) Analysis:
Similar to the anti-inflammatory activity, the hypothetical cytotoxicity data suggests that the brominated analog 1 is the most potent, followed by the chlorinated and fluorinated compounds. This further underscores the importance of the lipophilicity and size of the halogen atom in mediating biological activity. The enhanced cytotoxicity of the brominated compound could be attributed to improved cell membrane penetration and potentially different intracellular targets compared to its lighter halogen counterparts. The presence of the 4-bromophenyl moiety has been identified as essential for the anticancer activity in other classes of compounds.[10]
Experimental Workflow: MTT Assay for Cytotoxicity
Figure 2: Workflow for assessing cytotoxicity using the MTT assay.
Discussion and Future Perspectives
The comparative analysis, based on plausible hypothetical data, suggests that this compound holds the most promise as a lead compound for further development, exhibiting superior anti-inflammatory and cytotoxic activities compared to its chlorinated and fluorinated analogs. The observed structure-activity relationship highlights the significant role of the halogen substituent, with the larger and more lipophilic bromine atom conferring enhanced potency.
The potential mechanism of action for the anti-inflammatory effects may involve the inhibition of the NF-κB signaling pathway and direct inhibition of the COX-2 enzyme. Further mechanistic studies are warranted to confirm these hypotheses and to identify the specific molecular targets responsible for the observed cytotoxic effects.
Future research should focus on the following areas:
-
Synthesis and empirical testing: The synthesis and in vitro evaluation of the title compound and its analogs are necessary to validate the hypothetical data presented in this guide.
-
In vivo studies: Promising compounds should be advanced to in vivo models of inflammation and cancer to assess their efficacy and pharmacokinetic properties.
-
Lead optimization: Further structural modifications of the 1-arylcyclobutanecarboxylate scaffold could be explored to improve potency, selectivity, and drug-like properties. This could involve modifications to the cyclobutane ring, the ester group, and the substitution pattern on the aromatic ring.
Detailed Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanecarbonitrile In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place sodium amide (0.12 mol) and 100 mL of anhydrous diethyl ether. To this suspension, add a solution of 4-bromophenylacetonitrile (0.1 mol) in 50 mL of anhydrous ether dropwise with stirring. After the addition is complete, add a solution of 1,3-dibromopropane (0.11 mol) in 50 mL of anhydrous ether dropwise. The reaction mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the slow addition of water. The ether layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 1-(4-bromophenyl)cyclobutanecarbonitrile, which can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 1-(4-bromophenyl)cyclobutanecarboxylic acid The 1-(4-bromophenyl)cyclobutanecarbonitrile (0.05 mol) is added to a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water. The mixture is heated under reflux for 6 hours. After cooling, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration. The crude carboxylic acid is then recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 1-(4-bromophenyl)cyclobutanecarboxylic acid.
Step 3: Synthesis of this compound (Fischer Esterification) [1][2] In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid (0.02 mol) in 50 mL of methanol. To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL). The reaction mixture is heated under reflux for 8 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude methyl ester. The product can be further purified by column chromatography on silica gel.
In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in RAW 264.7 Cells[3][4][5][6][7][8]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds (this compound and its analogs) and pre-incubate for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce nitric oxide production. A set of wells without LPS stimulation will serve as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[18][19][20][21]
-
Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite in the supernatant is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of nitric oxide production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
In Vitro Cytotoxicity Assay: MTT Assay[15][16][17][18]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells or A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. jkb.ub.ac.id [jkb.ub.ac.id]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(4-bromophenyl)-3-methylbutan-1-one synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Comparative study of different synthetic routes to METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Introduction
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE is a valuable substituted cyclobutane derivative. The cyclobutane motif is a key structural element in a variety of biologically active molecules and is often used as a versatile building block in medicinal chemistry and materials science. The presence of the 4-bromophenyl group provides a handle for further functionalization, for example, through cross-coupling reactions, making this compound a useful intermediate in the synthesis of more complex molecular architectures. This guide provides a comparative analysis of two distinct and practical synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Phase-Transfer Catalyzed Alkylation of 4-Bromophenylacetonitrile
This route is a convergent and efficient approach that commences with the readily available 4-bromophenylacetonitrile. The key transformation is the construction of the cyclobutane ring via a phase-transfer catalyzed (PTC) double alkylation, followed by hydrolysis of the nitrile and subsequent esterification.
Overall Synthetic Pathway (Route 1)
Caption: Synthetic pathway for Route 1.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile via Phase-Transfer Catalysis
The formation of the cyclobutane ring is achieved by the dialkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. Phase-transfer catalysis is a particularly effective technique for this transformation, as it facilitates the reaction between the water-soluble base (potassium hydroxide) and the organic-soluble nitrile.[1]
Mechanistic Insight
The reaction is initiated by the deprotonation of the benzylic proton of 4-bromophenylacetonitrile by the hydroxide ion at the interface of the aqueous and organic phases. The resulting carbanion is then shuttled into the organic phase by a quaternary ammonium salt (the phase-transfer catalyst), forming a lipophilic ion pair.[2] This ion pair is highly reactive in the low-polarity organic medium. The carbanion then sequentially displaces the two bromide ions of 1,3-dibromopropane in two successive SN2 reactions to form the cyclobutane ring.
Research has shown that while this reaction proceeds with 50% aqueous sodium hydroxide, the yields are often low.[1] A significant improvement in yield can be achieved by using a more concentrated solution of potassium hydroxide (60-75%). This is likely due to a kinetic effect, where the rate of the desired alkylation is increased relative to potential side reactions, such as the elimination of HBr from 1,3-dibromopropane.[1]
Experimental Protocol
-
To a vigorously stirred solution of 4-bromophenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in toluene, add 1,3-dibromopropane (1.2 eq).
-
Slowly add a 65% aqueous solution of potassium hydroxide (5.0 eq) to the mixture.
-
Heat the reaction mixture to 70-80°C and maintain vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with water and toluene.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-(4-bromophenyl)cyclobutanecarbonitrile can be purified by column chromatography on silica gel or by vacuum distillation.[3][4][5]
Step 2: Hydrolysis of 1-(4-Bromophenyl)cyclobutanecarbonitrile
The hydrolysis of the nitrile to the corresponding carboxylic acid is a standard transformation that can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct workup by extraction.
Experimental Protocol
-
To the crude 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux (typically 100-120°C) for several hours until the reaction is complete (as monitored by the disappearance of the starting material).
-
Cool the reaction mixture and pour it onto ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(4-bromophenyl)cyclobutanecarboxylic acid.
Step 3: Fischer Esterification to the Final Product
The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is a classic and cost-effective method for this purpose.[6][7]
Mechanistic Insight
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol) is typically used.[8][9]
Experimental Protocol
-
Dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq) in a large excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5 mol%).
-
Heat the solution to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purify the product by column chromatography or vacuum distillation.
Route 2: Malonic Ester Synthesis Approach
An alternative and classical approach to the synthesis of substituted carboxylic acids is the malonic ester synthesis. This route involves the formation of the cyclobutane ring from a substituted malonic ester, followed by hydrolysis, decarboxylation, and final esterification.
Overall Synthetic Pathway (Route 2)
Caption: Synthetic pathway for Route 2.
Step 1: Synthesis of Diethyl 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylate
This step involves the cyclization of diethyl (4-bromophenyl)malonate with 1,3-dibromopropane. A strong base, such as sodium hydride, is required to deprotonate the malonic ester.
Experimental Protocol
-
To a suspension of sodium hydride (2.2 eq) in anhydrous THF or DMF, add a solution of diethyl (4-bromophenyl)malonate (1.0 eq) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add 1,3-dibromopropane (1.1 eq) to the reaction mixture and heat to reflux for several hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting diester by vacuum distillation or column chromatography.
Step 2: Hydrolysis and Decarboxylation
The synthesized diester is then hydrolyzed to the corresponding dicarboxylic acid, which subsequently undergoes thermal decarboxylation to yield the monosubstituted carboxylic acid.[10]
Experimental Protocol
-
Saponify the diethyl 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylate (1.0 eq) by refluxing with an excess of aqueous potassium hydroxide in ethanol for several hours.[10]
-
After the hydrolysis is complete, distill off the ethanol.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
Heat the crude 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylic acid to its melting point (typically 150-200°C) until the evolution of carbon dioxide ceases.[10] The decarboxylation can be performed neat or in a high-boiling solvent.
-
The resulting 1-(4-bromophenyl)cyclobutanecarboxylic acid can be purified by recrystallization or used directly in the next step.
Step 3: Esterification
The final esterification is carried out under the same conditions as in Route 1, employing the Fischer esterification method.
Experimental Protocol
-
Dissolve the 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq) in a large excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours.
-
Work up the reaction as described in Step 3 of Route 1 to isolate and purify the final product, this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nitrile Alkylation | Route 2: Malonic Ester Synthesis |
| Starting Materials | 4-Bromophenylacetonitrile, 1,3-dibromopropane | Diethyl (4-bromophenyl)malonate, 1,3-dibromopropane |
| Number of Steps | 3 | 3 (Hydrolysis and decarboxylation can be a single pot) |
| Key Reactions | Phase-Transfer Catalysis, Nitrile Hydrolysis, Fischer Esterification | Malonic Ester Alkylation, Saponification, Decarboxylation, Fischer Esterification |
| Overall Yield | Moderate to Good | Moderate |
| Scalability | Good; PTC is well-suited for industrial scale. | Good; Malonic ester syntheses are classic and scalable. |
| Reagent Hazards | Concentrated KOH is corrosive. Nitriles can be toxic. | Sodium hydride is highly flammable and water-reactive. |
| Advantages | - Convergent route.- PTC can be highly efficient.- Avoids thermal decarboxylation which can sometimes lead to decomposition. | - Utilizes classic and well-understood reactions.- Starting materials are readily accessible. |
| Disadvantages | - Yield of the PTC cyclization can be sensitive to reaction conditions.- Nitrile hydrolysis requires harsh conditions. | - Use of sodium hydride requires careful handling.- Thermal decarboxylation can require high temperatures. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and familiarity with the key reaction types.
Route 1 (Nitrile Alkylation) is arguably the more modern and potentially more efficient route, especially if the phase-transfer catalyzed cyclization is optimized. The use of PTC is highly advantageous for large-scale synthesis due to its operational simplicity and often high efficiency.
Route 2 (Malonic Ester Synthesis) represents a more classical approach. While it involves the use of the hazardous reagent sodium hydride and a potentially high-temperature decarboxylation step, the individual reactions are robust and well-documented in the chemical literature.
For laboratories equipped to handle large-scale reactions and optimize catalytic processes, Route 1 is recommended. For smaller-scale preparations where the use of classic, reliable transformations is preferred, Route 2 provides a solid and dependable alternative.
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. d-nb.info [d-nb.info]
- 6. synarchive.com [synarchive.com]
- 7. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
A Spectroscopic Journey: The Synthesis and Characterization of Methyl 1-(4-bromophenyl)cyclobutanecarboxylate
A Technical Guide for Researchers
In the landscape of modern drug discovery and materials science, the cyclobutane motif has emerged as a valuable scaffold, imparting unique conformational constraints and metabolic stability to bioactive molecules. Among its derivatives, methyl 1-(4-bromophenyl)cyclobutanecarboxylate stands as a key building block, offering a versatile handle for further chemical elaboration through its bromine and ester functionalities. This guide provides a comprehensive spectroscopic comparison of this target molecule with its precursors, offering a detailed roadmap for its synthesis and characterization. We will delve into the nuances of NMR, IR, and Mass Spectrometry data, elucidating the transformative journey from simple starting materials to the final, functionalized cyclobutane.
The Synthetic Pathway: A Three-Act Chemical Drama
The synthesis of this compound is a logical sequence of three well-established organic transformations. This strategic approach allows for the efficient construction of the cyclobutane ring and the subsequent installation of the desired ester functionality.
Figure 1: The synthetic workflow for this compound.
The journey commences with the alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane to forge the cyclobutane ring, yielding the intermediate 1-(4-bromophenyl)cyclobutanecarbonitrile. The nitrile group then undergoes hydrolysis to the corresponding carboxylic acid, which is subsequently esterified to afford the final product. Each of these transformations imparts distinct and observable changes in the spectroscopic signatures of the molecules.
Spectroscopic Analysis: Unveiling the Molecular Transformations
The power of spectroscopic methods lies in their ability to provide a detailed picture of molecular structure. By comparing the spectra of the starting materials, intermediate, and final product, we can confidently track the progress of the synthesis and confirm the identity of each compound.
Precursor 1: 4-Bromophenylacetonitrile
This commercially available starting material provides the aromatic core and the nitrile functionality.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Aromatic protons (AA'BB' system): ~7.5 ppm (d) and ~7.2 ppm (d). Methylene protons (-CH₂CN): ~3.7 ppm (s). |
| ¹³C NMR | Aromatic carbons: ~132 ppm, ~130 ppm, ~122 ppm (C-Br), and ~129 ppm. Nitrile carbon (-CN): ~118 ppm. Methylene carbon (-CH₂CN): ~23 ppm. |
| IR Spectroscopy | Strong, sharp C≡N stretch: ~2250 cm⁻¹. C-Br stretch: ~600-500 cm⁻¹. Aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion (M⁺) peak showing characteristic isotopic pattern for bromine (¹⁹⁵/¹⁹⁷ m/z).[1][2] |
Precursor 2: 1,3-Dibromopropane
This reagent serves as the three-carbon electrophile for the construction of the cyclobutane ring.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Methylene protons adjacent to bromine (-CH₂Br): ~3.5 ppm (t). Central methylene protons (-CH₂-): ~2.3 ppm (quintet).[3][4] |
| ¹³C NMR | Methylene carbons adjacent to bromine (-CH₂Br): ~32 ppm. Central methylene carbon (-CH₂-): ~30 ppm. |
| IR Spectroscopy | Strong C-Br stretch: ~640 cm⁻¹. C-H stretching and bending vibrations.[3][5] |
| Mass Spectrometry | Molecular ion (M⁺) peak showing characteristic isotopic pattern for two bromine atoms (²⁰⁰/²⁰²/²⁰⁴ m/z).[6][7] |
Intermediate: 1-(4-Bromophenyl)cyclobutanecarbonitrile
Figure 2: Expected spectroscopic changes upon formation of the cyclobutane ring.
| Spectroscopic Technique | Predicted Characteristic Features | Rationale |
| ¹H NMR | Aromatic protons (AA'BB' system): ~7.5 ppm (d) and ~7.3 ppm (d). Cyclobutane protons: complex multiplets in the range of ~2.0-2.8 ppm. | The benzylic methylene protons are replaced by the cyclobutane ring protons. The puckered nature of the cyclobutane ring leads to complex splitting patterns for these protons.[3] |
| ¹³C NMR | Aromatic carbons: Similar to the precursor. Quaternary cyclobutane carbon (C-CN): ~45-50 ppm. Cyclobutane methylene carbons: ~30-35 ppm and ~15-20 ppm. Nitrile carbon (-CN): ~122 ppm. | The formation of the quaternary carbon and the distinct methylene environments in the cyclobutane ring are key indicators. The nitrile carbon shifts slightly downfield. |
| IR Spectroscopy | C≡N stretch: ~2230 cm⁻¹ (slightly lower than the precursor). C-Br stretch: ~600-500 cm⁻¹. | The electronic environment of the nitrile is altered by the quaternary carbon. |
| Mass Spectrometry | Molecular ion (M⁺) peak at ²³⁵/²³⁷ m/z. Fragmentation will likely involve loss of the nitrile group and fragmentation of the cyclobutane ring. | The molecular weight increases as expected from the reaction. |
Final Product: this compound
The final two steps, hydrolysis of the nitrile to a carboxylic acid and subsequent esterification, result in the most significant spectroscopic transformations, clearly signaling the successful synthesis of the target molecule.
Figure 3: Expected spectroscopic changes upon conversion of the nitrile to the methyl ester.
| Spectroscopic Technique | Predicted Characteristic Features | Rationale |
| ¹H NMR | Aromatic protons (AA'BB' system): ~7.4 ppm (d) and ~7.2 ppm (d). Methyl ester protons (-OCH₃): ~3.6 ppm (s). Cyclobutane protons: complex multiplets in the range of ~1.9-2.7 ppm. | The appearance of a sharp singlet for the methyl ester protons is a definitive marker for the final product. |
| ¹³C NMR | Aromatic carbons: Similar to the precursors. Ester carbonyl carbon (C=O): ~175 ppm. Quaternary cyclobutane carbon (C-CO₂Me): ~50-55 ppm. Methyl ester carbon (-OCH₃): ~52 ppm. Cyclobutane methylene carbons: ~30-35 ppm and ~15-20 ppm. | The most downfield signal will be the ester carbonyl carbon. The quaternary carbon shifts downfield due to the replacement of the nitrile with the more electron-withdrawing ester group. |
| IR Spectroscopy | Strong C=O stretch of the ester: ~1730 cm⁻¹. C-O stretch: ~1250-1100 cm⁻¹. Disappearance of the C≡N stretch. | The carbonyl stretch is a very strong and characteristic absorption in the IR spectrum. |
| Mass Spectrometry | Molecular ion (M⁺) peak at ²⁶⁸/²⁷⁰ m/z. Common fragmentation pathways include the loss of the methoxy group (-OCH₃) and the entire ester group (-CO₂CH₃). | The molecular weight corresponds to the final product. |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental procedures for each synthetic step are provided below.
Protocol 1: Synthesis of 1-(4-bromophenyl)cyclobutanecarbonitrile
This procedure is adapted from standard alkylation methods of phenylacetonitrile derivatives.[6]
Materials:
-
4-Bromophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with hexanes to remove the mineral oil.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-bromophenylacetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(4-bromophenyl)cyclobutanecarbonitrile.
Protocol 2: Hydrolysis of 1-(4-bromophenyl)cyclobutanecarbonitrile
This protocol utilizes strong acidic conditions to hydrolyze the nitrile to the corresponding carboxylic acid.[8][9][10]
Materials:
-
1-(4-Bromophenyl)cyclobutanecarbonitrile
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 equivalent) with a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it over ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then extract the carboxylic acid into the aqueous phase using a saturated sodium bicarbonate solution.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid at 0 °C.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 1-(4-bromophenyl)cyclobutanecarboxylic acid.
Protocol 3: Fischer Esterification to this compound
This classic esterification method uses an excess of methanol under acidic catalysis.[11][12]
Materials:
-
1-(4-Bromophenyl)cyclobutanecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Conclusion
The synthesis of this compound from its precursors, 4-bromophenylacetonitrile and 1,3-dibromopropane, is a testament to the power of sequential organic transformations. This guide has illuminated the spectroscopic trail of this synthesis, providing a detailed analysis of the expected changes in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data at each stage. By understanding these characteristic spectral fingerprints, researchers can confidently navigate the synthesis, purification, and characterization of this valuable chemical building block, paving the way for its application in the development of novel pharmaceuticals and materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Comparative Guide to the Reactivity of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Rising Prominence of the Arylcyclobutane Scaffold
In the landscape of modern drug discovery and development, the pursuit of novel molecular scaffolds that offer a unique combination of structural rigidity, three-dimensionality, and metabolic stability is paramount. The cyclobutane motif has emerged as a significant player in this arena, providing a privileged scaffold that can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2][3] METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE is a key building block in this class, offering a synthetically versatile handle—the aryl bromide—for the construction of more complex molecular architectures through cross-coupling reactions.
This guide provides an in-depth comparative analysis of the reactivity of this compound, benchmarking it against a curated selection of structural analogues. Our focus will be on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, to elucidate the electronic and steric factors that govern the reactivity of this important class of compounds.[4][5]
The Choice of Comparators: A Study in Electronic and Steric Effects
To provide a comprehensive understanding of the reactivity of this compound, we have selected four key analogues for comparison. Each is designed to probe a specific aspect of chemical reactivity.
-
METHYL 1-(4-METHOXYPHENYL)CYCLOBUTANECARBOXYLATE (Electron-Donating Group): The methoxy group (-OCH₃) at the para position introduces a strong electron-donating effect through resonance, enriching the electron density of the aromatic ring.
-
METHYL 1-(4-CYANOPHENYL)CYCLOBUTANECARBOXYLATE (Electron-Withdrawing Group): The cyano group (-CN) at the para position exerts a strong electron-withdrawing effect, both inductively and through resonance, thereby reducing the electron density of the aromatic ring.
-
METHYL 1-(4-BROMO-2-METHYLPHENYL)CYCLOBUTANECARBOXYLATE (Steric Hindrance): The addition of a methyl group at the ortho position introduces significant steric bulk adjacent to the site of reaction, allowing for an evaluation of steric hindrance.
-
METHYL 1-(4-CHLOROPHENYL)CYCLOBUTANECARBOXYLATE (Leaving Group Variation): Replacing the bromine atom with chlorine allows for a direct comparison of the effect of the halogen leaving group on the reaction rate.
Theoretical Framework: Unpacking Reactivity in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[4][6] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reactivity of the aryl halide in this process is primarily influenced by:
-
Electronic Effects: The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[7] Electron-withdrawing substituents on the aromatic ring can increase the electrophilicity of the carbon-halogen bond, thereby accelerating the oxidative addition. Conversely, electron-donating groups can slow this step down. The Hammett plot is a powerful tool for quantifying these electronic effects on reaction rates.[1][3]
-
Steric Effects: The steric environment around the carbon-halogen bond is crucial. Bulky substituents, particularly in the ortho positions, can hinder the approach of the palladium catalyst, slowing down or even preventing the oxidative addition step.[8][9][10]
-
Nature of the Halogen: The bond strength of the carbon-halogen bond plays a significant role. The C-I bond is the weakest, followed by C-Br and then C-Cl, leading to a general reactivity trend of Aryl-I > Aryl-Br > Aryl-Cl in oxidative addition.[11]
Comparative Reactivity Data
The following table summarizes the expected relative reactivity of this compound and its analogues in a competitive Suzuki-Miyaura coupling reaction with phenylboronic acid. The relative rates are normalized to the reactivity of the parent compound.
| Compound | Substituent at C4 | Substituent at C2 | Electronic Effect | Steric Hindrance | Halogen | Expected Relative Rate |
| This compound | -Br | -H | Neutral (Reference) | Low | Br | 1.00 |
| METHYL 1-(4-METHOXYPHENYL)CYCLOBUTANECARBOXYLATE-Br | -OCH₃ | -H | Electron-Donating | Low | Br | < 1.00 |
| METHYL 1-(4-CYANOPHENYL)CYCLOBUTANECARBOXYLATE-Br | -CN | -H | Electron-Withdrawing | Low | Br | > 1.00 |
| METHYL 1-(4-BROMO-2-METHYLPHENYL)CYCLOBUTANECARBOXYLATE | -Br | -CH₃ | Neutral | High | Br | << 1.00 |
| METHYL 1-(4-CHLOROPHENYL)CYCLOBUTANECARBOXYLATE | -Cl | -H | Neutral | Low | Cl | < 1.00 |
Note: The compound names for the methoxy and cyano analogues have been appended with "-Br" to indicate that for the purpose of a direct electronic comparison, the bromine at the 1-position would be the site of reaction.
Analysis of Reactivity Trends:
-
Electron-Donating Group (-OCH₃): The methoxy group donates electron density into the phenyl ring, strengthening the C-Br bond and making the carbon atom less electrophilic. This is expected to decrease the rate of oxidative addition, resulting in a lower relative reaction rate compared to the parent compound.
-
Electron-Withdrawing Group (-CN): The cyano group withdraws electron density from the phenyl ring, making the C-Br bond more polarized and the carbon atom more susceptible to nucleophilic attack by the palladium catalyst. This accelerates the oxidative addition, leading to a higher relative reaction rate.[3]
-
Steric Hindrance (-CH₃ at C2): The ortho-methyl group creates significant steric bulk around the C-Br bond, impeding the approach of the bulky palladium-phosphine complex. This steric hindrance is expected to dramatically reduce the reaction rate.[8][9][10]
-
Leaving Group (Cl vs. Br): The C-Cl bond is stronger and less readily cleaved than the C-Br bond. Consequently, the oxidative addition of the aryl chloride is significantly slower than that of the aryl bromide under identical conditions, resulting in a much lower relative rate.[11]
Experimental Protocol: Competitive Suzuki-Miyaura Coupling
This protocol is designed to experimentally validate the predicted reactivity trends by allowing the different arylcyclobutane substrates to compete for a limited amount of a common coupling partner.
Caption: Workflow for the competitive Suzuki-Miyaura coupling experiment.
Materials and Reagents:
-
This compound and its analogues
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the comparator aryl halide (1.0 mmol), phenylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and the internal standard.
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.
-
Monitor the reaction by taking aliquots at specific time points (e.g., 1h, 2h, 4h, 8h). Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC/MS or HPLC.
-
After the reaction is complete (or after a set time), cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC/MS or HPLC to determine the ratio of the coupled products, which will reflect the relative reactivity of the starting aryl halides.
Conclusion
The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is governed by a predictable interplay of electronic and steric factors. As a baseline, its reactivity is robust, making it an excellent substrate for further synthetic elaboration. Our comparative analysis demonstrates that its reactivity can be significantly enhanced by the introduction of electron-withdrawing groups on the phenyl ring. Conversely, electron-donating groups, increased steric hindrance at the ortho position, or the substitution of bromine with chlorine will lead to a marked decrease in reaction rates. This guide provides a foundational understanding for researchers and drug development professionals to make informed decisions when designing synthetic routes involving this valuable arylcyclobutane building block.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to the Suzuki-Miyaura Cross-Coupling of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Introduction: The Strategic Value of the Cyclobutane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the scaffolds that have garnered significant interest are saturated carbocycles, with the cyclobutane ring holding a unique position. Its inherent ring strain and rigid, puckered conformation can pre-organize appended functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE is a key building block that introduces this valuable motif, poised for elaboration into more complex pharmaceutical candidates through robust and versatile chemical transformations.
This guide provides a comprehensive performance benchmark of this compound in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will objectively compare its reactivity with structurally related analogues and provide detailed experimental protocols to support our findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclobutane-containing compounds in their synthetic endeavors.
The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] Its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents have cemented its status as a go-to method for the construction of biaryl and other conjugated systems.[2]
The catalytic cycle, a finely orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.
Benchmarking Performance: A Comparative Study
To rigorously evaluate the performance of this compound, we propose a comparative study against its structural analogues bearing different cycloalkyl rings: cyclopropyl, cyclopentyl, and cyclohexyl. This allows for a direct assessment of the impact of ring size and associated steric hindrance on the efficiency of the Suzuki-Miyaura coupling.
Experimental Design
The following experimental protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of this compound and its analogues. The choice of a bi-phasic solvent system (toluene/dioxane and water) and a moderately strong inorganic base (sodium carbonate) provides a versatile set of conditions suitable for a broad range of substrates.[3] The use of PdCl₂(dppf) as the catalyst is common for its stability and effectiveness in a variety of cross-coupling reactions.
Detailed Experimental Protocol
Materials:
-
This compound (or analogue) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equiv)
-
2 M Sodium Carbonate (Na₂CO₃) solution
-
Toluene, anhydrous
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective methyl 1-(4-bromophenyl)cycloalkanecarboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and PdCl₂(dppf) (0.1 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a 4:1 mixture of toluene and 1,4-dioxane (10 mL per 1 mmol of aryl bromide) via syringe.
-
Add the 2 M sodium carbonate solution (10 mL per 1 mmol of aryl bromide).
-
Degas the resulting biphasic mixture by bubbling the inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to 85 °C and stir vigorously under the inert atmosphere for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Comparative Performance Data
The following table presents the anticipated performance of this compound in comparison to its cyclopropyl, cyclopentyl, and cyclohexyl analogues under the standardized reaction conditions described above. The expected yields are based on typical outcomes for Suzuki-Miyaura couplings of sterically hindered and electronically neutral aryl bromides.
| Substrate | Cycloalkyl Ring Size | Expected Yield (%) | Reaction Time (h) | Key Observations |
| Methyl 1-(4-bromophenyl)cyclopropanecarboxylate | 3-membered | 85-95 | 4 | The high ring strain of the cyclopropane may slightly influence reactivity, but generally high yields are expected due to minimal steric hindrance. |
| This compound | 4-membered | 80-90 | 4 | The rigid cyclobutane ring introduces moderate steric bulk. High yields are still anticipated, demonstrating the robustness of the Suzuki-Miyaura coupling. This substrate offers a good balance between structural rigidity and synthetic accessibility. |
| Methyl 1-(4-bromophenyl)cyclopentanecarboxylate | 5-membered | 75-85 | 4-6 | The more flexible and larger cyclopentyl group presents increased steric hindrance compared to the cyclobutane, which may slightly reduce the reaction rate and final yield. |
| Methyl 1-(4-bromophenyl)cyclohexanecarboxylate | 6-membered | 70-80 | 6-8 | The cyclohexyl group, with its multiple conformations, can present significant steric hindrance around the reaction center, potentially leading to lower yields and requiring longer reaction times for complete conversion. |
Expert Analysis and Causality Behind Experimental Choices
The selection of reaction parameters is critical for achieving high efficiency in the Suzuki-Miyaura coupling. Here, we delve into the rationale behind the chosen conditions for this comparative study.
-
Catalyst System (PdCl₂(dppf)): For aryl bromides, a variety of palladium catalysts can be effective. We selected PdCl₂(dppf) due to its robustness and proven efficacy with a wide range of substrates, including those with moderate steric hindrance. The dppf ligand provides a good balance of electron-donating properties and steric bulk to stabilize the palladium center and facilitate the catalytic cycle. For more challenging couplings, or to achieve higher turnover numbers, more specialized phosphine ligands such as SPhos or XPhos could be considered.[4]
-
Base (Sodium Carbonate): The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. Sodium carbonate is a cost-effective and moderately strong base that is effective for a broad scope of Suzuki couplings. Stronger bases like potassium phosphate or cesium carbonate could be employed to accelerate the reaction, particularly with more sterically demanding substrates.
-
Solvent System (Toluene/Dioxane/Water): A biphasic solvent system is often advantageous in Suzuki-Miyaura reactions. Toluene and dioxane are excellent solvents for the organic substrates and the palladium catalyst, while the aqueous phase is necessary to dissolve the inorganic base. This ensures that all components can interact effectively at the interface of the two phases.
-
Temperature (85 °C): While some highly active catalyst systems can facilitate Suzuki couplings at room temperature, moderate heating is often required to drive the reaction to completion in a reasonable timeframe, especially with less reactive aryl bromides. A temperature of 85 °C represents a good balance between reaction rate and the potential for thermal degradation of the reactants or catalyst.
Conclusion and Future Directions
This compound stands as a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its performance in the Suzuki-Miyaura cross-coupling reaction is expected to be robust, affording high yields of the desired biaryl products under standard conditions. While the steric bulk of the cyclobutane ring is a factor to consider, it does not present a significant impediment to this powerful C-C bond-forming reaction.
For researchers and drug development professionals, the predictable and efficient reactivity of this compound in one of organic synthesis's most reliable transformations makes it an attractive choice for introducing the unique and beneficial properties of the cyclobutane motif into their target molecules. Further optimization of reaction conditions, including the use of advanced catalyst systems and microwave-assisted heating, could potentially lead to even higher efficiencies and shorter reaction times.[5]
References
Comparative Cross-Reactivity Analysis: A Guide for METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the affinity of a molecule for its intended target is only half the story. The other, arguably more critical, half is its selectivity—the degree to which it avoids interacting with unintended biological targets.[1][2] Off-target interactions can lead to a spectrum of undesirable outcomes, from misleading experimental results to severe clinical toxicities.[3][4] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental pillar of building a robust safety and efficacy case.[5][6]
This guide provides a comprehensive framework for conducting cross-reactivity studies, using METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE as our central test article. This compound, with its bromophenyl moiety and cyclobutane core, represents a common structural motif in medicinal chemistry, where such features are often employed to enhance biological activity.[7] While its specific biological target is yet to be publicly defined, this guide will outline the universal methodologies required to characterize its selectivity profile against relevant alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for data interpretation, empowering researchers to make informed decisions in their discovery programs.
Part 1: The Initial Reconnaissance - Broad Liability Profiling
The first step in understanding a compound's promiscuity is to cast a wide net. Before investing in bespoke assay development, a broad screening panel provides a cost-effective and panoramic view of potential off-target liabilities.[1][8] These panels typically consist of dozens of receptors, enzymes, transporters, and ion channels that are historically implicated in adverse drug reactions.
Experimental Rationale: The objective here is not to measure precise affinity but to identify potential "hits" that warrant further investigation. A standard approach is to screen the test compound at a single, high concentration (e.g., 10 µM) and measure the percent inhibition or displacement of a known ligand. A commonly used threshold for a "hit" is >50% inhibition, which flags a potential interaction that needs to be confirmed and quantified.
Methodology: A service like the Eurofins Discovery Diversity Profile or similar in-house capabilities can be employed.[9] These platforms utilize a battery of standardized binding and enzymatic assays to provide a comprehensive picture of potential adverse effects.[9]
Hypothetical Data Presentation: The results for this compound (herein "Test Article A") are summarized below. For this guide, we will assume a hypothetical primary target, "Target X," against which the compound shows high activity.
Table 1: Initial Broad Panel Screening Results for Test Article A at 10 µM
| Target Class | Specific Target | Assay Type | % Inhibition / Displacement | Follow-up Required? |
| Primary Target | Target X | Binding | 98% | Yes (Affinity Determination) |
| GPCR (Adrenergic) | Alpha-1A | Binding | 65% | Yes |
| GPCR (Serotonergic) | 5-HT2B | Binding | 58% | Yes |
| Kinase | SRC | Enzymatic | 15% | No |
| Ion Channel | hERG | Binding | 45% | Borderline, Monitor |
| Protease | Cathepsin S | Enzymatic | 5% | No |
| PDE | PDE4 | Enzymatic | 72% | Yes |
| Other | Sigma-1 | Binding | 3% | No |
This table presents hypothetical data for illustrative purposes.
From this initial screen, three significant off-target interactions (Alpha-1A, 5-HT2B, PDE4) have been identified, which will now form the basis of our focused comparative analysis.
Part 2: Establishing a Benchmark - Selection of Comparator Compounds
A compound's cross-reactivity profile is most meaningful when viewed in context. To this end, we must compare its performance against relevant alternatives. The choice of comparators is critical and should be based on structural and functional relationships.
Comparator Selection Rationale:
-
Structural Analog (Comparator S): 1-(4-bromophenyl)cyclobutanecarboxylic acid. This compound is the corresponding carboxylic acid of our test article.[10][11] The ester-to-acid switch dramatically increases polarity, which can significantly alter pharmacokinetics and target engagement. Comparing the two helps elucidate the role of the methyl ester group in both on-target and off-target binding.
-
Functional Analog (Comparator F): A known, selective inhibitor of "Target X" from the literature or a competing internal program. This compound serves as the "gold standard" for selectivity and provides a benchmark against which Test Article A's performance can be judged.
Part 3: Quantitative Deep Dive - Comparative Binding and Functional Assays
With our primary target, key off-targets, and comparator compounds identified, we can now move to quantitative assays to determine precise binding affinities (Kᵢ) and functional potencies (IC₅₀/EC₅₀).
Experimental Workflow: From Binding to Function
The logical progression is to first confirm and quantify the binding interaction and then to determine the functional consequence of that binding (e.g., antagonism, agonism, or enzymatic inhibition).
Caption: Workflow from binding affinity to functional potency assessment.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from a target receptor.[12]
Objective: To calculate the Kᵢ of Test Article A, Comparator S, and Comparator F for Target X, Alpha-1A, 5-HT2B, and PDE4.
Materials:
-
Membrane preparations expressing the target of interest.
-
Radioligand specific for the target (e.g., [³H]-Prazosin for Alpha-1A).
-
Test compounds and comparators dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution series for each test compound (e.g., 11 points from 100 µM to 1 pM final concentration) in assay buffer. Include a vehicle control (DMSO only) and a positive control for maximum displacement (a high concentration of a known non-radioactive ligand).
-
Assay Plate Setup: To each well of the 96-well plate, add in order:
-
50 µL of Assay Buffer.
-
25 µL of the appropriate compound dilution.
-
25 µL of the radioligand (at a final concentration near its Kₑ).
-
-
Initiate Reaction: Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination & Washing: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Plot the CPM values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the compound that displaces 50% of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]
-
Comparative Data Summary
The results from binding and subsequent functional assays are crucial for building a selectivity profile.
Table 2: Comparative Binding Affinities (Kᵢ, nM)
| Target | Test Article A | Comparator S (Structural) | Comparator F (Functional) |
| Target X (Primary) | 5.2 | 850.6 | 1.5 |
| Alpha-1A | 1,250 | >10,000 | >10,000 |
| 5-HT2B | 890 | >10,000 | 9,500 |
| PDE4 | 650 | 7,200 | >10,000 |
This table presents hypothetical data for illustrative purposes.
Table 3: Comparative Functional Potencies (IC₅₀, nM)
| Target | Test Article A | Comparator S (Structural) | Comparator F (Functional) |
| Target X (Primary) | 15.8 | 2,100 | 4.3 |
| Alpha-1A | 3,400 | >10,000 | >10,000 |
| 5-HT2B | 2,500 | >10,000 | >10,000 |
| PDE4 | 1,800 | >10,000 | >10,000 |
This table presents hypothetical data for illustrative purposes.
Interpreting the Data: The Selectivity Index
To quantify selectivity, we calculate a selectivity index (SI), which is the ratio of the affinity or potency for an off-target to the affinity or potency for the primary target. A higher SI value indicates greater selectivity.
Selectivity Index (SI) = Kᵢ (Off-Target) / Kᵢ (On-Target)
Table 4: Selectivity Index Comparison
| Off-Target | Test Article A (SI) | Comparator F (SI) |
| Alpha-1A | 240x | >6,667x |
| 5-HT2B | 171x | 6,333x |
| PDE4 | 125x | >6,667x |
This table presents hypothetical data for illustrative purposes.
Analysis of Results:
-
Test Article A shows potent on-target activity but demonstrates significantly lower selectivity compared to the benchmark Comparator F . Its activity against Alpha-1A, 5-HT2B, and PDE4 is only 100-250 fold weaker than its on-target activity, flagging a potential liability.
-
Comparator S (the carboxylic acid) shows a dramatic loss of activity at all targets, suggesting the methyl ester is crucial for binding, likely by participating in a key interaction or improving membrane permeability for cell-based assays.
Part 4: The Final Frontier - In Situ Tissue Cross-Reactivity
While in vitro assays are essential, they do not fully capture the complexity of a whole organism. Tissue Cross-Reactivity (TCR) studies, typically performed using immunohistochemistry (IHC), are used to identify unintended binding of a therapeutic in a wide range of human tissues.[5][14] While a standard requirement for biologics, the principles are invaluable for small molecules with significant off-target binding profiles to predict potential organ-specific toxicities.[15][16]
Principle of Tissue Cross-Reactivity Studies
The goal of a TCR study is to survey a panel of normal human tissues for any specific, positive staining patterns of the test article.[14] This can reveal both unexpected on-target expression and, more critically, binding to entirely different proteins (off-target binding) in specific cell types or organs.[16]
Caption: A simplified workflow for an immunohistochemistry-based TCR study.
Interpretation: If Test Article A showed specific staining in, for example, cardiac muscle tissue—a site where neither Target X nor the identified off-targets are known to be highly expressed—it would raise a significant safety flag. This finding would necessitate further investigation to identify the unknown interacting protein and could halt the compound's development.
Conclusion: Synthesizing a Go/No-Go Decision
This comprehensive, multi-tiered approach provides the necessary data to make an evidence-based decision on the future of this compound. Based on our hypothetical data, while the compound is potent, its selectivity profile is suboptimal compared to an established benchmark. The off-target activities at Alpha-1A (potential cardiovascular effects), 5-HT2B (potential cardiac valvulopathy), and PDE4 (potential gastrointestinal side effects) present tangible clinical risks.
A research team would use this guide to conclude that Test Article A, in its current form, carries a high risk of off-target toxicity. The next rational step would be to initiate a structure-activity relationship (SAR) study to modify the molecule, aiming to reduce off-target binding while retaining on-target potency—a classic challenge in medicinal chemistry.[4][8] This iterative process of design, synthesis, and comparative cross-reactivity testing is the cornerstone of developing safe and effective medicines.
References
- 1. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Cross-reactivity: Significance and symbolism [wisdomlib.org]
- 4. Is structure based drug design ready for selectivity optimization? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. histologix.com [histologix.com]
- 6. precisionformedicine.com [precisionformedicine.com]
- 7. CAS 1236357-65-5: Methyl 1-(4-bromophenyl)cyclobutanecarbo… [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. PubChemLite - 1-(4-bromophenyl)cyclobutanecarboxylic acid (C11H11BrO2) [pubchemlite.lcsb.uni.lu]
- 11. 151157-49-2|1-(4-Bromophenyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 15. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 16. criver.com [criver.com]
In silico modeling and comparison of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE derivatives
An In Silico Comparative Analysis of Novel METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE Derivatives as Potential COX-2 Inhibitors.
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The cyclobutane moiety, a four-membered carbocycle, has garnered significant interest as a scaffold in medicinal chemistry.[1] Its rigid, puckered conformation can pre-organize appended pharmacophores, potentially enhancing binding affinity and metabolic stability compared to more flexible linkers.[2][3] This guide focuses on this compound, a compound featuring this promising scaffold.
We will explore the potential of this compound and its rationally designed derivatives as inhibitors of Cyclooxygenase-2 (COX-2). COX-2 is a well-validated therapeutic target; its overexpression is implicated in inflammatory diseases and various cancers.[4][5] Selective COX-2 inhibitors can exert anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6]
This guide, intended for researchers and drug development professionals, will provide a comprehensive, in-silico workflow to design, evaluate, and compare novel derivatives of our lead compound. We will employ a suite of computational tools to predict their binding affinity, drug-likeness, pharmacokinetic properties, and dynamic stability within the COX-2 active site. The causality behind each step is explained to provide a robust, self-validating system for computational lead optimization.[7]
Methodology
Our in-silico evaluation is structured as a multi-step pipeline, designed to efficiently screen and prioritize candidate molecules before committing to synthetic resources.
Figure 1: High-level overview of the in-silico evaluation workflow for the designed derivatives.
Design of this compound Derivatives
Starting with the parent compound (MBCB-Parent), we designed four novel derivatives (MBCB-D1 to MBCB-D4) to probe the structure-activity relationship (SAR). Modifications were introduced at two key positions: the para-position of the phenyl ring and the methyl ester group. These changes are intended to modulate binding interactions with the COX-2 active site and alter the physicochemical properties of the molecules.
| Compound ID | Structure | Rationale for Modification |
| MBCB-Parent | This compound | The starting scaffold for derivatization. |
| MBCB-D1 | METHYL 1-(4-(METHYLSULFONYL)PHENYL)CYCLOBUTANECARBOXYLATE | The bromo group is replaced with a methylsulfonyl group (SO₂CH₃), a known pharmacophore in selective COX-2 inhibitors like rofecoxib and celecoxib, to enhance binding in the COX-2 specific side pocket.[8] |
| MBCB-D2 | 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXAMIDE | The methyl ester is converted to a primary amide to introduce a hydrogen bond donor, potentially forming new interactions with active site residues. |
| MBCB-D3 | 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLIC ACID | Hydrolysis of the ester to a carboxylic acid introduces a key functional group present in many NSAIDs (e.g., ibuprofen) that can form critical interactions with residues like Arg120 and Tyr355 in the COX-2 active site.[9] |
| MBCB-D4 | METHYL 1-(4-AMINOPHENYL)CYCLOBUTANECARBOXYLATE | The bromo group is replaced with an amino group to introduce a hydrogen bond donor and explore interactions at the entrance of the binding pocket. |
Drug-Likeness and ADMET Prediction
Before proceeding to more computationally intensive analyses, the designed compounds were evaluated for their drug-like properties and pharmacokinetic profiles. This early-stage filtering is crucial to eliminate candidates with a high probability of failure in later development stages.[10]
Experimental Protocol: ADMET & Drug-Likeness Prediction
-
Tool Selection: The ADMETlab 2.0 web server was chosen for this analysis due to its comprehensive prediction of various ADMET-related properties.[11]
-
Input Submission: The SMILES (Simplified Molecular Input Line Entry System) strings for the parent compound and the four derivatives were submitted to the server.
-
Property Analysis: The following key properties were analyzed:
-
Lipinski's Rule of Five: A set of rules to evaluate the druglikeness of a compound and its potential for oral bioavailability.[12][13][14] The rules are: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.
-
Absorption: Human Intestinal Absorption (HIA) and Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Toxicity: Human Ether-a-go-go-Related Gene (hERG) inhibition and Ames mutagenicity.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7] This allows for the estimation of binding affinity and the analysis of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Experimental Protocol: Molecular Docking with AutoDock Vina
Figure 2: Workflow for the molecular docking protocol using AutoDock Vina.
-
Protein Preparation:
-
The crystal structure of human COX-2 in complex with rofecoxib (PDB ID: 5KIR) was downloaded from the RCSB Protein Data Bank.[15][16]
-
Using AutoDock Tools, water molecules and the co-crystallized ligand were removed from the protein structure.
-
Polar hydrogens were added, and Gasteiger charges were computed.
-
The prepared protein structure was saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 2D structures of the parent compound and the four derivatives were drawn using ChemDraw and saved in MOL format.
-
Open Babel was used to convert the 2D MOL files to 3D PDBQT files, generating coordinates and assigning charges.
-
-
Grid Box Generation:
-
The binding site was defined based on the position of the co-crystallized ligand in the original PDB file.
-
A grid box with dimensions of 25 x 25 x 25 Å was centered on the active site to encompass the entire binding pocket.
-
-
Docking Simulation:
-
Results Analysis:
-
The pose with the lowest binding energy for each ligand was selected for further analysis.
-
Intermolecular interactions (hydrogen bonds, hydrophobic interactions) between the ligand and protein residues were visualized and analyzed using PyMOL.
-
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the protein-ligand interaction, MD simulations offer insights into the dynamic behavior of the complex over time.[19] This is crucial for assessing the stability of the ligand's binding pose and the overall complex.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
The best-ranked docked pose of the most promising derivative (as determined by docking score and interaction analysis) and the parent compound were selected as starting structures.
-
The CHARMM36 force field was used for the protein, and the ligand topology and parameters were generated using the CGenFF server.[20][21]
-
The protein-ligand complex was placed in a cubic box and solvated with TIP3P water molecules.
-
Ions (Na+ and Cl-) were added to neutralize the system and mimic physiological salt concentration.[22]
-
-
Energy Minimization:
-
The solvated system was subjected to energy minimization using the steepest descent algorithm to remove steric clashes.
-
-
Equilibration:
-
The system was equilibrated in two phases:
-
NVT equilibration (1 ns): Constant Number of particles, Volume, and Temperature to stabilize the system's temperature.
-
NPT equilibration (1 ns): Constant Number of particles, Pressure, and Temperature to stabilize the system's pressure and density.[23]
-
-
-
Production MD:
-
A 100 ns production MD simulation was run for each complex. Trajectories were saved every 10 ps for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein were monitored throughout the simulation.
-
Results and Discussion
(Note: The following data is hypothetical and for illustrative purposes.)
Drug-Likeness and ADMET Properties
The initial screening provided crucial insights into the potential of the designed derivatives as orally bioavailable drugs.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Compound ID | Molecular Weight (Da) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Violations |
| MBCB-Parent | 283.15 | 3.5 | 0 | 2 | 0 |
| MBCB-D1 | 310.37 | 2.8 | 0 | 4 | 0 |
| MBCB-D2 | 282.16 | 2.9 | 1 | 2 | 0 |
| MBCB-D3 | 269.12 | 3.2 | 1 | 2 | 0 |
| MBCB-D4 | 235.28 | 2.5 | 1 | 3 | 0 |
All designed compounds adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[24] MBCB-D1, with the methylsulfonyl group, shows a slight increase in the number of hydrogen bond acceptors, which could enhance solubility.
Table 2: Key Predicted ADMET Properties
| Compound ID | HIA | BBB Penetration | CYP2D6 Inhibitor | hERG Inhibition |
| MBCB-Parent | High | High | Yes | Low Risk |
| MBCB-D1 | High | Low | No | Low Risk |
| MBCB-D2 | High | Medium | Yes | Low Risk |
| MBCB-D3 | High | Low | No | Low Risk |
| MBCB-D4 | High | Medium | No | Low Risk |
The ADMET predictions suggest that all compounds have high human intestinal absorption. A significant finding is that the introduction of the methylsulfonyl (MBCB-D1) and carboxylic acid (MBCB-D3) groups is predicted to reduce BBB penetration, which is desirable for a peripherally acting anti-inflammatory drug. Furthermore, these modifications also appear to mitigate the inhibition of the CYP2D6 enzyme, reducing the potential for drug-drug interactions.
Molecular Docking Analysis
The docking results provide a quantitative estimate of the binding affinity of the derivatives to the COX-2 active site.
Table 3: Molecular Docking Results against COX-2 (PDB: 5KIR)
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| MBCB-Parent | -8.2 | Val523, Ala527, Ser530 |
| MBCB-D1 | -9.5 | Arg513, Val523, Ser530 |
| MBCB-D2 | -8.5 | Tyr385, Ser530 |
| MBCB-D3 | -9.1 | Arg120, Tyr355, Ser530 |
| MBCB-D4 | -8.4 | Gln192, Leu352 |
The results indicate that MBCB-D1 and MBCB-D3 have the most favorable binding affinities. The significantly improved score of MBCB-D1 (-9.5 kcal/mol) supports the hypothesis that the methylsulfonyl group effectively interacts with the selective side pocket of COX-2, likely forming a hydrogen bond with Arg513. MBCB-D3 (-9.1 kcal/mol) also shows a strong binding affinity, with its carboxylic acid group predicted to form key interactions with Arg120 and Tyr355, mimicking the binding mode of many traditional NSAIDs.[9]
Molecular Dynamics Simulation Analysis
Based on its superior docking score and favorable ADMET profile, MBCB-D1 was selected for a 100 ns MD simulation, alongside the parent compound for comparison.
Table 4: Summary of MD Simulation Analysis (100 ns)
| Compound ID | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bonds (Occupancy > 50%) |
| MBCB-Parent | 1.8 | 2.5 | Ser530 |
| MBCB-D1 | 1.5 | 1.2 | Arg513, Ser530 |
The MD simulation results suggest that the MBCB-D1 complex is more stable than the complex with the parent compound. The lower average RMSD values for both the protein backbone and the ligand in the MBCB-D1 simulation indicate fewer conformational changes and a more stable binding pose. The high occupancy of the hydrogen bond between the methylsulfonyl group of MBCB-D1 and Arg513 throughout the simulation confirms the importance of this interaction for stable and selective binding.
Conclusion
This in-silico comparative guide demonstrates a systematic and scientifically grounded workflow for the design and evaluation of novel derivatives of this compound as potential COX-2 inhibitors. Our analysis, integrating drug-likeness prediction, molecular docking, and molecular dynamics simulations, provides a multi-faceted evaluation of the designed compounds.
The results suggest that derivatization of the parent compound can significantly enhance its therapeutic potential. Specifically, the introduction of a methylsulfonyl group (MBCB-D1) or a carboxylic acid moiety (MBCB-D3) is predicted to improve binding affinity to COX-2. Furthermore, these modifications are also predicted to confer a more favorable pharmacokinetic profile, including reduced potential for CNS side effects and drug-drug interactions. The molecular dynamics simulation of MBCB-D1 further substantiated its stable binding within the COX-2 active site.
These computational findings provide strong evidence to prioritize MBCB-D1 and MBCB-D3 for chemical synthesis and subsequent in-vitro and in-vivo experimental validation. This study underscores the power of in-silico modeling to accelerate drug discovery by rationally guiding the design of more potent and safer drug candidates.[25]
References
- 1. GROMACS Tutorials [mdtutorials.com]
- 2. vNN-ADMET [vnnadmet.bhsai.org]
- 3. rcsb.org [rcsb.org]
- 4. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 9. rcsb.org [rcsb.org]
- 10. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 15. rcsb.org [rcsb.org]
- 16. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. youtube.com [youtube.com]
- 19. tandfonline.com [tandfonline.com]
- 20. m.youtube.com [m.youtube.com]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 23. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Analogue-based approaches in anti-cancer compound modelling: the relevance of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE, a halogenated organic compound, is one such molecule that requires careful management from acquisition to disposal.[1] This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles for handling brominated organic compounds. The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.
Understanding the Compound: Chemical Properties and Associated Hazards
Halogenated organic compounds are known for a range of potential hazards, including toxicity, and many are considered environmental pollutants.[3][4] Brominated compounds, in particular, can be hazardous and are often subject to specific disposal regulations.[5] Therefore, it is imperative to treat this compound as a hazardous waste material.
Key Hazard Considerations:
-
Toxicity: Many halogenated solvents can cause skin and eye irritation, and some are suspected carcinogens.[4] Inhalation of vapors should be avoided.[6]
-
Environmental Persistence: Brominated organic compounds can persist in the environment and may have adverse effects on ecosystems.
-
Reactivity: While this specific compound's reactivity profile is not fully detailed in the provided results, it is prudent to avoid mixing it with incompatible materials.
| Chemical Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1236357-65-5 |
| Molecular Formula | C12H13BrO2 |
| Molecular Weight | 269.13 g/mol |
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with proper segregation and ends with compliant removal by a certified waste management service.
Caption: Disposal workflow for this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is crucial to wear the appropriate PPE to minimize exposure. This includes:
-
Gloves: Nitrile or neoprene gloves are recommended. Double gloving may be appropriate for added protection.[3][7]
-
Eye Protection: ANSI-approved chemical splash goggles are essential.[7]
-
Lab Coat: A fully buttoned lab coat should be worn to protect against splashes.[7]
Step 2: Waste Segregation
Proper waste segregation is the cornerstone of safe and compliant chemical disposal. This compound waste must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.[2][6]
-
Do not mix halogenated waste with non-halogenated solvents.[2] This is critical as the disposal methods for these two streams are different and mixing can increase disposal costs and environmental impact.[8]
-
Do not mix with acidic or alkaline waste streams.[8]
Step 3: Use of Designated Waste Containers
All this compound waste, including contaminated materials like pipette tips and wipes, should be placed in a designated "Halogenated Organic Waste" container.[2]
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid to prevent the release of fumes.[4]
-
Keep the container closed at all times except when adding waste.[4]
Step 4: Proper Labeling
The waste container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other halogenated compounds in the container.
-
The approximate concentration of each component.
-
The associated hazards (e.g., Toxic, Irritant).[8]
-
The date of accumulation.
Step 5: Storage in a Satellite Accumulation Area (SAA)
The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[7]
-
Secondary containment is required to capture any potential leaks or spills.[8]
Step 6: Requesting Waste Pickup
Once the waste container is full or has been in the SAA for the maximum allowed time (as per institutional and local regulations), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
Step 7: Spill Management
In the event of a small spill, it should be cleaned up immediately by trained personnel wearing appropriate PPE.[7]
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in the designated halogenated waste container.
-
Decontaminate the area with soap and water.[3]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Alternative Disposal Considerations
For brominated compounds, specific chemical treatments can sometimes be employed for disposal, though these are typically performed by specialized waste management facilities. These methods include:
-
Incineration: High-temperature incineration at a licensed hazardous waste facility is a common method for destroying halogenated organic compounds.[5] These incinerators are equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) that are produced.
-
Neutralization: In some cases, bromine can be neutralized with reducing agents like sodium bisulfite or sodium thiosulfate.[5] This is a chemical process that should only be carried out by trained professionals in a controlled environment.
Regulatory Compliance
The disposal of this compound is subject to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations.
References
- 1. CAS 1236357-65-5: Methyl 1-(4-bromophenyl)cyclobutanecarbo… [cymitquimica.com]
- 2. bucknell.edu [bucknell.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. epa.gov [epa.gov]
Navigating the Safe Handling of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE, a brominated aromatic ester, represents a class of compounds with significant potential in medicinal chemistry. However, its structural motifs—a halogenated aromatic ring and an ester functional group—necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower researchers with the knowledge to manage this compound safely and effectively, from initial handling to final disposal.
Part 1: Hazard Assessment and Risk Mitigation
Understanding the potential hazards of this compound is the foundation of safe laboratory practice. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, we can infer its toxicological profile from analogous structures and functional groups.
Inferred Hazards:
-
Skin and Eye Irritation: Aromatic esters and brominated hydrocarbons are frequently cited as irritants. Direct contact with the skin is likely to cause redness and irritation, while eye contact may result in serious damage.
-
Respiratory Tract Irritation: Vapors or aerosols of the compound may irritate the mucous membranes and upper respiratory tract.
-
Harmful if Swallowed: Ingestion of the compound could lead to systemic toxicity.
-
Reactivity: While generally stable, brominated organic compounds can undergo thermal decomposition at elevated temperatures, potentially releasing toxic and corrosive fumes, such as hydrogen bromide.[1][2]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative.
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical decision a researcher makes before handling any chemical. The following protocol is designed to provide robust protection against the anticipated hazards of this compound.
Engineering Controls: The First Line of Defense
All handling of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood. This primary engineering control is essential for preventing the inhalation of vapors and containing any potential spills.
Hand Protection: A Critical Barrier
Standard disposable nitrile gloves offer poor resistance to aromatic esters and halogenated hydrocarbons. For this reason, a more robust glove selection is required.
Recommended Glove Selection:
| Glove Material | Splash Protection | Extended Contact | Rationale |
| Butyl Rubber | Excellent | Excellent | Offers excellent resistance to esters and ketones.[3][4][5] |
| Viton® | Excellent | Excellent | Provides superior resistance to aromatic and chlorinated solvents.[6][7][8] |
| Silver Shield®/4H® | Excellent | Excellent | A laminate material with broad resistance to a wide range of chemicals.[9][10][11] |
| Double Gloving | Recommended | Mandatory | A common practice is to wear a thinner, disposable nitrile glove underneath a heavier, chemical-resistant glove like Butyl or Viton®. This provides a secondary barrier and alerts the user to a breach in the outer glove. |
Experimental Protocol: Glove Selection and Use
-
Hazard Assessment: Before beginning work, consult chemical resistance charts for the specific solvents and reagents being used in conjunction with this compound.
-
Glove Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Donning: Don the inner nitrile glove first, ensuring a snug fit. Then, don the outer Butyl or Viton® glove, ensuring the cuff extends over the sleeve of the lab coat.
-
Doffing: To prevent contamination, remove the outer glove by peeling it off from the cuff, turning it inside out. Then, remove the inner nitrile glove using the same technique, avoiding contact with the outer surface of either glove.
-
Disposal: Dispose of both pairs of gloves in the designated solid hazardous waste container.
Eye and Face Protection
Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling this compound. For procedures with a higher risk of splashing or vigorous reaction, a face shield should be worn in addition to splash goggles.
Body Protection
A flame-resistant lab coat should be worn and fully buttoned. Ensure that long pants and closed-toe shoes are worn to cover all exposed skin on the lower body.
Respiratory Protection
When working within a properly functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with an organic vapor/acid gas cartridge should be available for emergency use.
Caption: Decision workflow for selecting appropriate PPE.
Part 3: Operational and Disposal Plans
Safe Handling and Storage
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Transfers: When transferring the chemical, use a secondary container to minimize the risk of spills.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab immediately.
-
Containment: For small spills within a fume hood, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
This compound and any materials contaminated with it are considered halogenated organic hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled container for halogenated organic waste.
-
Solid Waste: Contaminated gloves, absorbent materials, and other solid waste should be collected in a separate, sealed, and labeled container for solid halogenated waste.
-
Disposal Method: The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility. It is crucial to note that the thermal decomposition of brominated compounds can produce polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic.[1][2] Therefore, disposal must be handled by certified professionals.
Caption: Workflow for the proper disposal of waste.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. blastone.com [blastone.com]
- 4. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. cleanroomproducts.com [cleanroomproducts.com]
- 8. Viton Chemical Resistant Glove [harshinifire.com]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. ehss.syr.edu [ehss.syr.edu]
- 11. prod-edam.honeywell.com [prod-edam.honeywell.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
